molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Cat. No.: B108054
CAS No.: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2, also known as this compound, is a useful research compound. Its molecular formula is C3H2F6O and its molecular weight is 170.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191995
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Molecular Weight

170.05 g/mol
Source PubChem
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CAS No.

38701-74-5
Record name 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro-
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) is the deuterated isotopologue of hexafluoroisopropanol (HFIP), a highly polar, dense, and low-viscosity solvent with a unique ability to dissolve a wide range of polymers and biomolecules. Its strong hydrogen bonding capacity and relative acidity make it an invaluable tool in organic synthesis, peptide chemistry, and protein aggregation studies. The substitution of hydrogen with deuterium at the 2-position and in the hydroxyl group provides a valuable probe for mechanistic studies and analyses where isotopic labeling is beneficial. This technical guide provides a comprehensive overview of the core physical properties of HFIP-d2, detailed experimental protocols for their determination, and a workflow illustrating its application in peptide science.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are compared to its non-deuterated counterpart, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), to highlight the effects of isotopic substitution.

PropertyThis compound (HFIP-d2)1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)
Chemical Formula C₃D₂F₆OC₃H₂F₆O
Molecular Weight 170.05 g/mol 168.04 g/mol
Appearance Clear, colorless liquidClear, colorless liquid
Boiling Point 59 °C (at 760 mmHg)58.2 - 59 °C (at 760 mmHg)[1][2]
Melting Point -4 °C-3.3 to -4 °C[1][2]
Density 1.60 g/mL1.596 g/mL (at 25 °C)[2][3]
Refractive Index Not availablen20/D 1.275[2][3]
Solubility Fully miscible in waterSoluble in water, chloroform, ether, acetone[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of volatile and hygroscopic liquids like HFIP-d2.

Determination of Boiling Point (Micro-Boiling Point Method)

Given the typically small quantities of isotopically labeled compounds available, a micro-boiling point determination is recommended.

Apparatus:

  • Thiele tube or similar heating block

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • Introduce a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat transfer medium is above the level of the sample.

  • Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

  • For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Melting Point

Due to its low melting point, a cryostatic bath or a melting point apparatus with cooling capabilities is required.

Apparatus:

  • Melting point apparatus with a cooling system

  • Capillary tubes

  • Sample of this compound (frozen)

Procedure:

  • Cool a small sample of the liquid in a sealed container until it solidifies.

  • Quickly crush the frozen solid into a fine powder in a cold environment (e.g., on a pre-cooled mortar and pestle).

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

  • Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Observe the sample closely. Record the temperature at which the first signs of melting are observed (the solid begins to shrink and liquefy) and the temperature at which the last solid crystal disappears. This range is the melting point.

  • Due to the hygroscopic nature of HFIP-d2, it is crucial to minimize exposure to atmospheric moisture during sample preparation.

Determination of Density (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Sample of this compound

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Place the filled pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.

  • Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath

  • Sample of this compound

  • Dropper or pipette

Procedure:

  • Ensure the refractometer prisms are clean and dry.

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Connect the refractometer to the constant temperature water bath set to a standard temperature (typically 20 °C). Allow the instrument to equilibrate.

  • Place a few drops of the liquid sample onto the lower prism of the refractometer.

  • Close the prisms and allow a few moments for the sample to reach the set temperature.

  • Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index reading. For an Abbe refractometer, adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after the measurement.

Experimental Workflow: Use of HFIP in Peptide Aggregation Studies

1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used to study and modulate the aggregation of peptides, such as amyloid-beta, which is implicated in Alzheimer's disease. HFIP can dissolve pre-formed aggregates and induce different conformational states of peptides, making it a valuable tool in this area of research. The following workflow outlines a typical experiment to study the effect of HFIP on peptide aggregation.

PeptideAggregationWorkflow start Start: Lyophilized Peptide (e.g., Amyloid-Beta) dissolution Peptide Dissolution in HFIP start->dissolution Dissolve peptide to a stock concentration (e.g., 1 mg/mL) end End: Data Analysis and Interpretation incubation Incubation and Solvent Exchange dissolution->incubation Incubate to ensure monomerization, then remove HFIP by evaporation/lyophilization aggregation Initiation of Aggregation incubation->aggregation Re-suspend peptide in aqueous buffer to initiate aggregation monitoring Monitoring Aggregation Kinetics aggregation->monitoring Monitor in real-time structural_analysis Structural Characterization of Aggregates aggregation->structural_analysis Collect samples at different time points sub_monitoring_tht ThT Fluorescence Assay monitoring->sub_monitoring_tht sub_monitoring_cd Circular Dichroism (CD) Spectroscopy monitoring->sub_monitoring_cd sub_analysis_afm Atomic Force Microscopy (AFM) structural_analysis->sub_analysis_afm sub_analysis_tem Transmission Electron Microscopy (TEM) structural_analysis->sub_analysis_tem sub_monitoring_tht->end sub_monitoring_cd->end sub_analysis_afm->end sub_analysis_tem->end

References

The Role of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Advanced Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) is the deuterated form of hexafluoroisopropanol, a fluorinated alcohol with remarkable properties that have made it an invaluable tool in various fields of scientific research. Its unique combination of high polarity, low nucleophilicity, and strong hydrogen bond-donating capabilities, coupled with the isotopic labeling of its hydroxyl and methine protons, makes HFIP-d2 particularly well-suited for advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the applications of HFIP-d2 in research, with a focus on its use in drug development, protein and peptide chemistry, and mechanistic studies of organic reactions.

Core Properties and Advantages of HFIP-d2

The substitution of hydrogen with deuterium in the hydroxyl and methine positions of hexafluoroisopropanol offers several key advantages in a research context. In ¹H NMR spectroscopy, the absence of solvent signals in the regions where the hydroxyl and methine protons of the non-deuterated form would appear simplifies complex spectra and prevents the masking of analyte signals. This is crucial for the unambiguous identification and structural elucidation of molecules, as well as for studying subtle intermolecular interactions.

The distinct physical and chemical properties of HFIP, which are retained in its deuterated analogue, are central to its utility. These include its ability to solubilize a wide range of compounds, from small organic molecules to large, aggregation-prone peptides and proteins. This property is particularly significant in the study of amyloidogenic peptides implicated in neurodegenerative diseases.

Data Presentation: Properties and Experimental Parameters

The following tables summarize key quantitative data for HFIP-d2 and provide typical experimental parameters for its use in NMR spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Hexafluoroisopropanol-d2, HFIP-d2
CAS Number 38701-74-5
Molecular Formula C₃D₂F₆O
Molecular Weight 170.05 g/mol
Boiling Point 59 °C
Melting Point -4 °C
Density 1.60 g/mL
Isotopic Purity Typically ≥99 atom % D

Table 2: Typical Experimental Parameters for NMR Studies Utilizing HFIP-d2

ApplicationAnalyte ConcentrationHFIP-d2 ConcentrationSpectrometer FrequencyTemperature
Peptide Conformational Analysis60-100 µMNeat or in D₂O mixtures600-700 MHz5-25 °C[1]
NMR Titration (Host-Guest)0.8-2.9 mMVariable (e.g., 5-50% in D₂O)600 MHz298 K[2]
Mechanistic StudiesSubstrate dependentNeat or as a co-solventVariesVaries

Applications in Research and Drug Development

High-Resolution NMR Spectroscopy of Peptides and Proteins

A primary application of HFIP-d2 is as a specialized solvent for NMR studies of peptides and proteins that are prone to aggregation in aqueous solutions. Many amyloidogenic peptides, such as amyloid-beta (Aβ) associated with Alzheimer's disease, are notoriously difficult to study in their monomeric form due to their tendency to form insoluble fibrils. HFIP is a powerful disaggregating agent for these peptides.[3] The use of HFIP-d2 allows for the acquisition of high-resolution NMR spectra of these peptides in a monomeric or non-native helical conformation, providing critical insights into their intrinsic structural propensities.

The ability of HFIP to induce helical structures in peptides is also a key aspect of its utility. By studying the peptide's conformation in HFIP-d2, researchers can identify regions with a predisposition to form α-helices, which can be important for understanding protein folding and misfolding pathways.

Mechanistic Elucidation of Organic Reactions

In organic synthesis, HFIP is known to stabilize cationic intermediates and act as a hydrogen bond donor, thereby influencing reaction pathways and rates. HFIP-d2 is employed in mechanistic studies to probe the role of the solvent's hydroxyl and methine protons in a reaction. By monitoring the reaction using NMR spectroscopy in HFIP-d2, researchers can determine if these protons are involved in proton transfer or hydrogen bonding interactions with reactants, intermediates, or transition states. The absence of interfering solvent signals in the ¹H NMR spectrum is critical for these detailed mechanistic investigations.

NMR Titration Studies of Molecular Interactions

HFIP-d2 is also utilized in NMR titration experiments to study non-covalent interactions, such as host-guest complexation. By systematically varying the concentration of a guest molecule in a solution of a host molecule dissolved in HFIP-d2 (or a mixture containing it), changes in the chemical shifts of the host's protons can be monitored to determine binding affinities and map the binding site. The use of a deuterated solvent is essential to avoid overlap between solvent and analyte signals, which is particularly important when studying weak interactions that result in small chemical shift perturbations.

Experimental Protocols

Protocol 1: Preparation of Monomeric Amyloid-Beta (Aβ) Peptide for NMR Analysis

This protocol is adapted from established methods for the disaggregation of Aβ peptides using HFIP.[4][5]

  • Initial Dissolution: Dissolve the lyophilized Aβ peptide (e.g., Aβ1-42) in 100% HFIP-d2 to a concentration of 1 mg/mL. Vortex gently for 1 minute to ensure complete dissolution.

  • Film Formation: Dry the HFIP-d2/peptide solution under a gentle stream of dry nitrogen gas to form a clear peptide film at the bottom of the vial.

  • Repeated HFIP-d2 Treatment: Re-dissolve the peptide film in 100% HFIP-d2 (1 mg/mL), sonicate in a bath sonicator for 5 minutes, and dry the solution again under nitrogen. Repeat this step at least twice to ensure the removal of pre-existing aggregates.

  • Final Drying: After the final HFIP-d2 evaporation, place the vial under a high vacuum for 1-2 hours to remove any residual solvent.

  • Sample Reconstitution for NMR: For NMR analysis, the resulting peptide film can be dissolved in a suitable buffer. For example, the film can be redissolved in a minimal volume of dimethyl sulfoxide (DMSO) and then diluted into the final NMR buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing 10% (v/v) D₂O for the NMR lock.[1] The final peptide concentration for NMR is typically in the range of 60-100 µM.[1]

  • NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer (e.g., 600 or 700 MHz) at a suitable temperature (e.g., 5 °C for Aβ1-42 to minimize aggregation during the experiment).[1]

Protocol 2: General Procedure for NMR Titration in HFIP-d2/D₂O Mixtures

This protocol outlines a general approach for studying host-guest interactions.

  • Stock Solution Preparation:

    • Prepare a stock solution of the host molecule at a known concentration (e.g., 1.0 mM) in a mixture of HFIP-d2 and D₂O (e.g., 15% v/v HFIP-d2 in D₂O).

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same solvent mixture.

  • Initial NMR Spectrum: Transfer a precise volume (e.g., 500 µL) of the host stock solution to an NMR tube and acquire a reference ¹H NMR spectrum.

  • Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of the host's protons as a function of the guest concentration. The data can be fitted to a suitable binding isotherm to determine the association constant (Kₐ).

Visualizations

G cluster_prep Peptide Preparation cluster_nmr NMR Sample Preparation and Analysis start Lyophilized Aβ Peptide dissolve1 Dissolve in 100% HFIP-d2 (1 mg/mL) start->dissolve1 dry1 Dry under N₂ to form film dissolve1->dry1 dissolve2 Re-dissolve in HFIP-d2 dry1->dissolve2 sonicate Sonicate (5 min) dissolve2->sonicate dry2 Dry under N₂ sonicate->dry2 repeat Repeat 2x dry2->repeat repeat->dissolve2 vacuum Dry under vacuum (1-2h) repeat->vacuum film Monomeric Peptide Film vacuum->film reconstitute Reconstitute in DMSO/ NMR Buffer (10% D₂O) film->reconstitute nmr_tube Transfer to NMR Tube reconstitute->nmr_tube acquire Acquire NMR Spectra (e.g., ¹H-¹⁵N HSQC) nmr_tube->acquire analysis Data Analysis acquire->analysis

Figure 1: Workflow for the preparation of monomeric amyloid-beta peptide for NMR analysis using HFIP-d2.

G cluster_setup Experimental Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis host_sol Host in HFIP-d2/D₂O nmr_tube Host Solution in NMR Tube host_sol->nmr_tube guest_stock Guest Stock in HFIP-d2/D₂O add_guest Add Aliquot of Guest Stock nmr_tube->add_guest mix Mix add_guest->mix acquire_nmr Acquire ¹H NMR Spectrum mix->acquire_nmr loop Repeat acquire_nmr->loop loop->add_guest monitor_shifts Monitor Chemical Shift Perturbations (Δδ) loop->monitor_shifts plot_data Plot Δδ vs. [Guest] monitor_shifts->plot_data fit_curve Fit to Binding Isotherm plot_data->fit_curve determine_ka Determine Association Constant (Kₐ) fit_curve->determine_ka

Figure 2: General workflow for an NMR titration experiment to study molecular interactions.

Conclusion

This compound is a powerful and versatile solvent for advanced research, particularly in the fields of structural biology, drug discovery, and physical organic chemistry. Its ability to solubilize challenging analytes and provide a "clean" background for ¹H NMR spectroscopy makes it an indispensable tool for studying the structure and interactions of aggregation-prone peptides and for elucidating complex reaction mechanisms. The detailed protocols and data presented in this guide are intended to facilitate the effective application of HFIP-d2 in the modern research laboratory.

References

Isotopic Purity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and the analytical methodologies for determining the isotopic purity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). Ensuring high isotopic enrichment is critical for the successful application of deuterated compounds in various research and development fields, including their use as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability. This document outlines the synthetic route and the theoretical and practical aspects of the primary analytical techniques employed for isotopic purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position within a molecule. For this compound, the target is to have two deuterium (D or ²H) atoms replacing the corresponding protium (H or ¹H) atoms on the hydroxyl group and the C2 position. Commercially available HFIP-d2 typically has an isotopic purity of 98% or higher.[1][2][3][4] The presence of incompletely deuterated isotopologues (molecules with one or zero deuterium atoms) can impact the accuracy of experiments where this compound is utilized. Therefore, the precise determination of its isotopic purity is a critical quality control step.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of hexafluoroacetone. To introduce the deuterium atoms at the C2 and hydroxyl positions, a deuterated reducing agent is employed in a deuterated solvent. Sodium borodeuteride (NaBD₄) is a commonly used reagent for this transformation.

Experimental Protocol: Synthesis via Reduction of Hexafluoroacetone

Materials:

  • Hexafluoroacetone (gas or as a hydrate)

  • Sodium borodeuteride (NaBD₄)

  • Deuterium oxide (D₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser is set up under an inert atmosphere.

  • Reagent Preparation: Anhydrous THF is added to the flask. Hexafluoroacetone gas is bubbled through the solvent, or hexafluoroacetone trihydrate is added directly to the flask. The solution is cooled to 0 °C in an ice bath.

  • Reduction: A solution of sodium borodeuteride in D₂O is prepared. This solution is added dropwise to the stirred solution of hexafluoroacetone in THF at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots for GC-MS analysis.

  • Quenching and Workup: Once the reaction is complete, the mixture is cautiously quenched by the slow addition of D₂O at 0 °C to decompose any unreacted sodium borodeuteride. The resulting mixture is allowed to warm to room temperature.

  • Extraction: The product is extracted with anhydrous diethyl ether. The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

dot

Caption: Synthesis workflow for this compound.

Analytical Methods for Isotopic Purity Determination

The two principal techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For HFIP-d2, both proton (¹H) and deuterium (²H) NMR are valuable.

¹H NMR is used to quantify the amount of residual protium at the deuterated positions.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., acetone-d6).

  • Add a known amount of a suitable internal standard with a well-resolved signal for quantification.

  • Cap the NMR tube and mix thoroughly until the sample and internal standard are completely dissolved.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio for the residual proton signals.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the residual ¹H signal at the C2 position of HFIP-d2 and the signal of the internal standard.

  • The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard of a known concentration.

²H NMR directly detects the deuterium atoms, confirming their presence and location.

Sample Preparation:

  • Prepare a more concentrated sample, typically 50-100 mg of HFIP-d2 in 0.6-0.7 mL of a non-deuterated, inert solvent (e.g., chloroform or acetone).

  • No internal standard is typically required for qualitative confirmation, but can be used for quantitative measurements.

NMR Acquisition Parameters:

  • Spectrometer: A spectrometer equipped with a deuterium probe.

  • Pulse Sequence: A standard single-pulse experiment.

  • Decoupling: Proton decoupling can be used to simplify the spectrum.

Data Analysis:

  • The resulting spectrum will show a signal corresponding to the deuterium at the C2 position.

  • The presence of this signal confirms the successful deuteration. The integral of this signal relative to an internal standard can be used for quantification.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and the relative abundance of its isotopologues. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for volatile compounds like HFIP-d2.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or diethyl ether.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar phase column like DB-1 or similar).

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected.

  • Oven Program: An appropriate temperature program should be used to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 150°C.

  • Mass Spectrometer: An electron ionization (EI) source is typically used.

  • Scan Range: The mass range should be set to cover the expected molecular ions of the different isotopologues (e.g., m/z 50-200).

Data Analysis:

  • Identify the peak corresponding to HFIP in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • The mass spectrum will show the molecular ion ([M]⁺) and fragment ions. The isotopic purity is determined by the relative abundances of the molecular ions of the different isotopologues:

    • d2-HFIP: (C₃D₂F₆O)⁺

    • d1-HFIP: (C₃HD F₆O)⁺

    • d0-HFIP: (C₃H₂F₆O)⁺

  • The isotopic purity is calculated as the percentage of the d2-HFIP isotopologue relative to the sum of all HFIP isotopologues.

dot

Analytical_Workflow Analytical Workflow for Isotopic Purity Sample HFIP-d2 Sample NMR_Branch NMR Spectroscopy Sample->NMR_Branch MS_Branch Mass Spectrometry (GC-MS) Sample->MS_Branch H1_NMR 1H NMR (Residual Protium) NMR_Branch->H1_NMR H2_NMR 2H NMR (Direct Deuterium Detection) NMR_Branch->H2_NMR GCMS_Analysis GC-MS Analysis (Isotopologue Distribution) MS_Branch->GCMS_Analysis NMR_Data Quantitative Analysis of Residual Protons H1_NMR->NMR_Data H2_Data Confirmation of Deuteration H2_NMR->H2_Data MS_Data Relative Abundance of Isotopologues GCMS_Analysis->MS_Data Result Isotopic Purity Determination (≥98%) NMR_Data->Result H2_Data->Result MS_Data->Result

References

A Technical Guide to the Safe Handling of Deuterated Hexafluoroisopropanol (HFIP-d2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the safety protocols and handling procedures for deuterated hexafluoroisopropanol (HFIP-d2). Given that the primary difference between HFIP-d2 and its non-deuterated analog, hexafluoroisopropanol (HFIP), is isotopic, their chemical reactivity and toxicological profiles are considered virtually identical. Therefore, safety and handling procedures for HFIP are directly applicable to HFIP-d2.

HFIP-d2 is a colorless, volatile, and corrosive liquid with a pungent odor, primarily used as a solvent in NMR spectroscopy and for solubilizing peptides and protein aggregates in biochemical research.[1][2][3][4] Its unique properties, including strong hydrogen bonding capabilities and high polarity, also make it a valuable solvent in organic synthesis.[3][5][6] However, its hazardous nature necessitates strict adherence to safety protocols to minimize risks to personnel and the environment.

Physicochemical and Toxicological Data

Understanding the fundamental properties of HFIP-d2 is crucial for its safe handling. The data presented below is compiled from various safety data sheets and chemical repositories.

Table 1: Physicochemical Properties of HFIP-d2 and HFIP

Property Deuterated Hexafluoroisopropanol (HFIP-d2) Hexafluoroisopropanol (HFIP)
CAS Number 38701-74-5[1][2] 920-66-1[2]
Molecular Formula C₃D₂F₆O / (CF₃)₂CDOD[2] C₃H₂F₆O / (CF₃)₂CHOH[7]
Molecular Weight 170.05 g/mol [2][8] 168.04 g/mol [9]
Appearance Colorless liquid Colorless, volatile liquid[3]
Odor Pungent Pungent, Strong[3][7]
Boiling Point 59 °C[8] 58-59 °C[7]
Melting Point -4 °C[8] -4 °C[7]
Density ~1.60 g/mL[8] 1.596 g/mL at 25 °C[3]
Vapor Pressure Not available 20.7 kPa at 25 °C
Water Solubility Completely miscible[1] Miscible[3]

| pKa | ~9.3 (assumed similar to HFIP) | 9.3[3] |

Table 2: GHS Hazard Classification and Statements

Hazard Class Category Hazard Statement
Skin Corrosion / Irritation 1A H314: Causes severe skin burns and eye damage[1][10][11]
Serious Eye Damage 1 H318: Causes serious eye damage[1][10]
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled[10][11]
Reproductive Toxicity 2 H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1][9]
Specific Target Organ Toxicity (Repeated Exposure) 2 H373: May cause damage to organs (central nervous system) through prolonged or repeated exposure if swallowed.[1]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[10] |

Safe Handling and Engineering Controls

All work involving HFIP-d2 must be conducted with appropriate engineering controls and personal protective equipment to prevent exposure.

  • Primary Engineering Control: All handling of HFIP-d2 must be performed inside a certified chemical fume hood to control the inhalation of its volatile and harmful vapors.[12] The work area should be well-ventilated.[1]

  • Materials: Use only glass containers, as HFIP is corrosive to plastics.[12] Ensure all containers are kept tightly closed when not in use and are properly sealed and stored upright to prevent leakage.[12]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][11]

A comprehensive PPE strategy is mandatory. The following diagram outlines the selection process for appropriate PPE when working with HFIP-d2.

PPE_Workflow cluster_ppe PPE Selection for HFIP-d2 Handling start Prepare to Handle HFIP-d2 fume_hood Confirm Work is Inside a Certified Fume Hood start->fume_hood base_ppe Don Base PPE: - Chemical Splash Goggles - Impervious Lab Coat - Double-layered Gloves (e.g., Butyl) fume_hood->base_ppe Yes stop STOP! Do Not Proceed Without Fume Hood fume_hood->stop No risk_assessment High-Risk Operation? (e.g., large volume, heating) base_ppe->risk_assessment advanced_ppe Add Advanced PPE: - Face Shield (min. 8-inch) - Appropriate Respirator (if required by assessment) risk_assessment->advanced_ppe Yes proceed Proceed with Work risk_assessment->proceed No advanced_ppe->proceed

Caption: PPE selection workflow for handling HFIP-d2.

  • Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory.[12] An 8-inch minimum face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[12]

  • Hand Protection: Use impervious gloves. Butyl rubber gloves are recommended over standard nitrile for better resistance.[13] Double-gloving is a best practice.[12] Gloves must be inspected for integrity before use, and a proper glove removal technique must be employed to avoid skin contact.[12]

  • Body Protection: Wear a long-sleeved, impervious lab coat, long pants, and closed-toe shoes to ensure no skin is exposed.[12]

  • Respiratory Protection: Work should be conducted in a fume hood to eliminate the need for respiratory protection. If a risk assessment determines that a respirator is necessary (e.g., for a large spill cleanup), a full-face respirator with appropriate cartridges (type AXBEK) or a full-face supplied-air respirator must be used by trained and fit-tested personnel.[12]

Storage and Incompatibility

Proper storage is critical to prevent hazardous reactions and degradation.

  • Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and store them locked up.

  • Incompatible Materials: Segregate HFIP-d2 from strong oxidizing agents, alkali metals, strong acids, bases, aluminum, and zinc.[1]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

The following flowchart details the initial response to an exposure.

First_Aid_Workflow cluster_firstaid First Aid Response for HFIP-d2 Exposure start Exposure Occurs route Identify Exposure Route start->route skin Skin Contact: 1. Immediately remove all contaminated clothing. 2. Flush skin with copious amounts of water. route->skin Skin eyes Eye Contact: 1. Immediately flush with flowing water for 15+ mins, holding eyelids open. 2. Protect uninjured eye. route->eyes Eyes inhalation Inhalation: 1. Move victim to fresh air immediately. 2. Keep at rest in a comfortable position. route->inhalation Inhalation ingestion Ingestion: 1. Rinse mouth with water. 2. Drink plenty of water. 3. DO NOT induce vomiting. route->ingestion Ingestion end Seek Immediate Medical Attention. Show SDS to physician. skin->end eyes->end inhalation->end ingestion->end

Caption: First aid decision workflow following exposure to HFIP-d2.

  • General Advice: First responders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[1]

  • Skin Contact: Immediate medical treatment is required as corrosive injuries can be difficult to heal.[1]

  • Eye Contact: After flushing, consult an ophthalmologist immediately.[1]

  • Ingestion: Ingestion presents a danger of perforation of the esophagus and stomach.[1]

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Spill_Cleanup_Workflow cluster_spill Small Spill Cleanup Protocol for HFIP-d2 start Spill Occurs alert Alert personnel in the immediate area. Ensure area is well-ventilated. start->alert ppe Don appropriate PPE (respirator, face shield, double gloves, etc.) alert->ppe contain Contain the spill. Cover drains and use inert absorbent material (sand, diatomaceous earth). ppe->contain collect Carefully collect absorbed material into a labeled, compatible (glass) container for hazardous waste. contain->collect clean Decontaminate the spill area with soap and water. collect->clean dispose Dispose of all contaminated materials as hazardous waste. clean->dispose NMR_Workflow cluster_nmr Workflow: NMR Sample Preparation with HFIP-d2 start Begin Protocol safety_check1 Safety Check: Work in Fume Hood? Appropriate PPE donned? start->safety_check1 weigh Weigh solute and transfer to NMR tube. safety_check1->weigh Yes stop STOP! Address safety issue. safety_check1->stop No add_solvent Add HFIP-d2 solvent using a pipette. weigh->add_solvent cap_mix Securely cap NMR tube and mix until dissolved. add_solvent->cap_mix decontaminate Wipe exterior of tube. Dispose of wipe as hazardous waste. cap_mix->decontaminate cleanup Dispose of all contaminated materials as hazardous waste. decontaminate->cleanup end Proceed to NMR Analysis cleanup->end

References

A Technical Guide to 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: Properties, Suppliers, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), a deuterated fluorinated alcohol with unique properties valuable in various scientific disciplines. This guide covers its chemical and physical properties, a comparative summary of suppliers and pricing, and detailed experimental protocols where its application is crucial. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile solvent and research tool.

Core Properties and Applications

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, non-coordinating solvent with a strong hydrogen bond-donating ability, low nucleophilicity, and high ionizing power. Its deuterated counterpart, HFIP-d2, where the hydrogen atoms on the hydroxyl and secondary carbon are replaced with deuterium, is particularly valuable in applications where isotopic labeling is advantageous.

The primary applications of HFIP-d2 include:

  • NMR Spectroscopy: Due to the absence of proton signals that would otherwise overlap with analyte signals, HFIP-d2 is an excellent solvent for ¹H NMR studies of various compounds, especially peptides and proteins that are readily soluble in it.

  • Biochemical Research: As a stable isotope-labeled compound, HFIP-d2 can be used as a tracer in biochemical reactions and for mechanistic studies.[1]

  • Mass Spectrometry: In techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the use of deuterated solvents is fundamental to the experimental design. HFIP is known to solubilize and destabilize proteins, making it a useful co-solvent in HDX-MS studies of protein conformation and dynamics.

The non-deuterated form, HFIP, is widely used for:

  • Solubilizing Peptides and Proteins: HFIP is an exceptional solvent for peptides and can disrupt protein aggregates, including amyloid fibrils.[2][3]

  • Organic Synthesis: It serves as a unique reaction medium that can promote various chemical transformations.[2]

Supplier and Pricing Information

The following table summarizes publicly available information on suppliers of this compound and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk pricing.

SupplierProduct NumberPurityQuantityPrice (USD)
Cenmed Enterprises C005B-03801899 atom % D-$244.07
C005B-03801799 atom % D-$976.72
LGC Standards TRC-H293882-250MG-250 mgContact for Price
TRC-H293882-500MG-500 mgContact for Price
TRC-H293882-1G-1 gContact for Price
Santa Cruz Biotechnology sc-257849--Contact for Price
Fisher Scientific (Cambridge Isotope Laboratories) DLM-143-5X1G98%5 x 1 gContact for Price
InvivoChem V4138-500 mgContact for Price
-1 gContact for Price
Eurisotop (Cambridge Isotope Laboratories) DLM-143-198% (D)1 g€110.00
DLM-143-1098% (D)10 g€530.00

Experimental Protocols

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Studying Protein Conformation

This protocol is adapted from a study on the conformational properties of apomyoglobin in the presence of HFIP.[4] HDX-MS is a powerful technique to probe the solvent accessibility of backbone amide hydrogens in a protein, providing insights into its structure and dynamics.

Methodology:

  • Protein Preparation: Prepare a stock solution of the protein of interest (e.g., apomyoglobin) in a suitable aqueous buffer.

  • Induction of Partially Folded State: To induce a partially folded state, incubate the native protein with a low concentration of HFIP (e.g., 4% v/v).

  • Deuterium Labeling: Initiate the hydrogen-deuterium exchange by diluting the protein solution with a D₂O-based buffer containing the same concentration of HFIP. The exchange is carried out for various time points (e.g., 10s, 1 min, 10 min, 1 hr).

  • Quenching: Stop the exchange reaction by lowering the pH to ~2.5 and reducing the temperature to 0°C. This is typically achieved by adding a pre-chilled quench buffer.

  • Proteolytic Digestion: Immediately inject the quenched sample into an online proteolysis system (e.g., using a pepsin column) to digest the protein into smaller peptides.

  • Peptide Separation: Separate the resulting peptides using reverse-phase HPLC.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass increase for each peptide, which corresponds to the level of deuterium incorporation.

  • Data Analysis: Process the mass spectra to calculate the deuterium uptake for each peptide at each time point. This information is then used to map the regions of the protein that are protected from or exposed to the solvent.

HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Solution HFIP Add HFIP Protein->HFIP D2O Initiate Exchange (D2O Buffer) HFIP->D2O Quench Quench Reaction (Low pH, 0°C) D2O->Quench Digestion Online Pepsin Digestion Quench->Digestion HPLC Peptide Separation (HPLC) Digestion->HPLC MS Mass Spectrometry HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 1. Experimental workflow for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).
Induction of Amyloid Fibril Formation in Islet Amyloid Polypeptide (IAPP)

This protocol is based on a study investigating the effect of HFIP on the aggregation of human islet amyloid polypeptide (hIAPP), a peptide associated with type II diabetes.[3]

Methodology:

  • Peptide Stock Solution: Prepare a stock solution of hIAPP in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • Incubation with HFIP: Add varying concentrations of HFIP (e.g., 0% to 50% v/v) to aliquots of the hIAPP stock solution.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a specific period to allow for fibril formation.

  • Monitoring Fibril Formation: Monitor the extent of amyloid fibril formation using various biophysical techniques:

    • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure the fluorescence intensity at regular intervals to follow the kinetics of fibril formation.

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide from a random coil to a β-sheet-rich conformation, which is characteristic of amyloid fibrils.

    • Atomic Force Microscopy (AFM): AFM can be used to directly visualize the morphology of the aggregates formed, confirming the presence of fibrils.

  • Data Analysis: Analyze the data from each technique to determine the effect of different HFIP concentrations on the rate and extent of fibril formation.

Fibril_Formation_Workflow cluster_preparation Preparation cluster_monitoring Monitoring Peptide hIAPP Stock Solution HFIP Add Varying [HFIP] Peptide->HFIP Incubate Incubate at 37°C HFIP->Incubate ThT ThT Fluorescence Incubate->ThT CD CD Spectroscopy Incubate->CD AFM AFM Imaging Incubate->AFM

Figure 2. Workflow for studying the effect of HFIP on amyloid fibril formation.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its effect on protein aggregation can be represented as a logical relationship. HFIP can modulate the energy landscape of protein folding and aggregation, influencing the pathway towards either folded monomers, soluble oligomers, or amyloid fibrils.

The following diagram illustrates the influence of HFIP concentration on the aggregation pathway of amyloidogenic peptides like hIAPP.

Aggregation_Pathway cluster_low_hfip Low [HFIP] cluster_high_hfip High [HFIP] Monomer Unfolded Monomers Fibrils Amyloid Fibrils Monomer->Fibrils Promotes Aggregation AlphaHelix α-Helical Monomers Monomer->AlphaHelix Stabilizes Soluble State

Figure 3. Influence of HFIP concentration on peptide aggregation pathways.

At low to moderate concentrations, HFIP can promote the formation of amyloid fibrils from unfolded monomers.[3] However, at higher concentrations, it tends to stabilize the soluble, often α-helical, conformation of the peptide, thereby inhibiting aggregation.[3] This dual role makes HFIP a valuable tool for studying the complex mechanisms of protein misfolding and aggregation.

References

Part 1: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (CAS 38701-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 38701-74-5 and the Related Compound 3-(4-Fluorobenzoyl)propionic Acid

This technical guide provides a detailed overview of the properties and uses of two distinct chemical compounds: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2, which corresponds to CAS number 38701-74-5, and 3-(4-Fluorobenzoyl)propionic acid (CAS number 366-77-8), a compound of significant interest in pharmaceutical research. Due to the potential for ambiguity in search queries, this document addresses both substances to provide a comprehensive resource for researchers, scientists, and drug development professionals.

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2) is the deuterated form of hexafluoroisopropanol (HFIP). It is a stable isotope-labeled compound primarily used in biochemical research and as a specialized solvent.[1][2] Its unique properties, such as high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, make it a valuable tool in organic synthesis and analytical chemistry.[3][4]

Core Properties

The key physicochemical properties of HFIP-d2 are summarized in the table below.

PropertyValue
CAS Number 38701-74-5[5]
Molecular Formula C₃D₂F₆O[5]
Molecular Weight 170.05 g/mol [5]
Appearance Liquid[6]
Density 1.615 g/mL[5]
Melting Point -4 °C[1][5]
Boiling Point 59 °C[1][5]
Water Solubility Fully miscible[1]
Synonyms HFIP-d2, Hexafluoroisopropanol-d2[7]
Synthesis and Manufacturing

The synthesis of HFIP-d2 is not extensively detailed in publicly available literature, but it is derived from its non-deuterated analog, HFIP. The synthesis of HFIP can be achieved through the reduction of hexafluoroacetone. A general industrial recovery process involves obtaining HFIP from waste streams of sevoflurane synthesis by heating a composition containing an HFIP hydrolyzable precursor with a strong protic acid.[8] The deuterated version is then prepared using appropriate deuterium sources in the synthesis process.

Applications in Research and Development

HFIP-d2's primary applications stem from its unique solvent properties and its nature as a stable isotope-labeled compound.

1.3.1 Use as a Specialized Solvent The non-deuterated form, HFIP, is a highly effective solvent for a wide range of polymers, including polyamides and polyesters, and is also used to solubilize peptides and monomerize β-sheet protein aggregates.[9] HFIP has been shown to be a multifunctional agent in metal-catalyzed reactions, acting as both a solvent and an activator.[10] The deuterated form, HFIP-d2, is employed when proton signals from the solvent would interfere with spectroscopic analysis, such as in NMR studies of reaction mechanisms.

1.3.2 Role in NMR Spectroscopy HFIP-d2 is used as an NMR solvent for compounds that are not soluble in more common deuterated solvents.[11] Its high polarity and ability to form strong hydrogen bonds can also be used to study molecular interactions and protein structures.

Experimental Protocols

1.4.1 General Protocol for a Friedel-Crafts Reaction using HFIP as a Promoter This protocol describes a metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines, where HFIP acts as a promoter.[12]

  • A mixture of a substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equivalent) and difluoroacetaldehyde ethyl hemiacetal (0.30 mmol, 1.5 equivalents) is prepared.

  • 1,1,1,3,3,3-hexafluoro-2-propanol (1.0 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with H₂O (15 mL).

  • The product is extracted three times with ethyl acetate (3 x 15 mL).

  • The combined organic layer is dried over anhydrous Na₂SO₄.

  • After filtration and evaporation of the solvents under reduced pressure, the crude product is purified by column chromatography on silica gel.

1.4.2 General Protocol for NMR Titration to Study Host-Guest Interactions This protocol outlines the use of HFIP in ¹H-NMR titration to study its interaction with cyclodextrin (CD), demonstrating a common application for its deuterated analog in similar studies.[13]

  • A solution of the cyclodextrin molecule (0.6 mL, 1.0 mM) in D₂O is placed in an NMR tube.

  • The solution is titrated with increasing amounts of an HFIP stock solution (e.g., 0.5 mL, 150 mM).

  • ¹H-NMR spectra are recorded after each addition of the HFIP solution.

  • Changes in the chemical shifts of the cyclodextrin protons are plotted against the HFIP/CD concentration ratio.

  • The resulting titration curve is analyzed using a non-linear least-squares curve fitting method to determine the association constant of the complex.

Visualized Workflows

G Diagram 1: HFIP-Promoted Friedel-Crafts Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reactants Imidazo[1,2-a]pyridine (1.0 eq) + Difluoroacetaldehyde ethyl hemiacetal (1.5 eq) Solvent Add HFIP (1.0 mL) Reactants->Solvent Stir Stir at Room Temperature for 12 hours Solvent->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Desired Product Purify->Product

Diagram 1: HFIP-Promoted Friedel-Crafts Reaction Workflow

Part 2: 3-(4-Fluorobenzoyl)propionic Acid (CAS 366-77-8)

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a key metabolite of the antipsychotic drug haloperidol.[14] It is also a versatile building block in organic synthesis, particularly for the development of pharmaceuticals targeting inflammatory and pain-related conditions.[15]

Core Properties

The key physicochemical properties of FBPA are summarized in the table below.

PropertyValue
CAS Number 366-77-8
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance White to beige powder/solid[15]
Melting Point 98-104 °C[15]
Synonyms 4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III[15]
Synthesis and Manufacturing

FBPA is commonly synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[16]

Biological Activity and Mechanism of Action

2.3.1 As a Metabolite of Haloperidol Haloperidol is extensively metabolized in the liver, with one of the pathways being N-dealkylation catalyzed by the CYP3A4 enzyme, which leads to the formation of FBPA.[17][18] While initially considered an inactive metabolite, studies have shown that FBPA possesses biological activity.

2.3.2 Receptor-Independent Signaling Pathway Research has demonstrated that FBPA can suppress locomotor activity and induce catalepsy in mice, similar to haloperidol, but it does not bind to the dopamine D2 receptor.[19] Instead, FBPA exerts its effects through a receptor-independent mechanism by directly interacting with and inhibiting mitogen-activated protein kinase kinase (MEK)1/2.[19] This inhibition blocks the downstream phosphorylation of extracellular signal-regulated kinase (ERK)1/2, suggesting a role for FBPA in modulating cellular signaling pathways.[19][20]

Applications in Research and Drug Development

2.4.1 Intermediate in Pharmaceutical Synthesis FBPA serves as a crucial intermediate in the synthesis of various pharmaceuticals.[15] Its fluorobenzoyl group enhances reactivity, making it a valuable building block for creating complex molecules, particularly those with anti-inflammatory and analgesic properties.[15] The aryl propionic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Experimental Protocols

2.5.1 Friedel-Crafts Synthesis of 3-(4-Fluorobenzoyl)propionic Acid This protocol is adapted from a known synthetic method.[16]

  • A suspension of anhydrous aluminum chloride (170 g) in fluorobenzene (266 g) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 10 °C.

  • Succinic anhydride (54.4 g) is added in small portions while maintaining the temperature between 10 °C and 20 °C.

  • The mixture is stirred for 1.5 hours at 10-20 °C and then heated on a steam bath for 45 minutes.

  • The reaction mixture is then poured onto 1.2 kg of crushed ice containing 280 mL of 6N HCl.

  • The product is extracted into methylene chloride. The organic layer is washed with water and then back-extracted into 2N NaOH.

  • The basic aqueous extract is treated with activated carbon and then acidified with HCl to precipitate the product.

  • The solid product is collected by filtration and can be recrystallized from a methylene chloride/hexane mixture.

Visualized Pathways

G Diagram 2: Metabolic Pathway of Haloperidol to FBPA Haloperidol Haloperidol FBPA 3-(4-Fluorobenzoyl)propionic Acid (FBPA) Haloperidol->FBPA CYP3A4 (N-dealkylation) CPHP 4-(4-chlorophenyl)-4- hydroxypiperidine (CPHP) Haloperidol->CPHP CYP3A4

Diagram 2: Metabolic Pathway of Haloperidol to FBPA

G Diagram 3: FBPA Inhibition of the MEK/ERK Signaling Pathway Dopamine Dopamine Upstream Upstream Signaling Dopamine->Upstream MEK MEK1/2 Upstream->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Biological_Response Biological Response (e.g., Locomotor Activity) ERK->Biological_Response Regulates FBPA FBPA FBPA->MEK Inhibits

Diagram 3: FBPA Inhibition of the MEK/ERK Signaling Pathway

References

Navigating the Acidity of Deuterated Hexafluoroisopropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the acidity and pKa of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and the methodologies for their determination.

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, highly fluorinated alcohol with a unique combination of properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity. These characteristics make it a valuable solvent in organic synthesis, peptide chemistry, and polymer science. The deuterated isotopologue, this compound (HFIP-d2), where the hydrogen atoms of the hydroxyl and methine groups are replaced by deuterium, is of particular interest for mechanistic studies, isotopic labeling in mass spectrometry, and as a solvent in NMR spectroscopy. Understanding the acidity and pKa of HFIP-d2 is crucial for its effective application in these fields. This guide provides a detailed analysis of the acidity of HFIP-d2, including a quantitative comparison with its non-deuterated counterpart and comprehensive experimental protocols for pKa determination.

Quantitative Acidity Data

The substitution of a protium (¹H) with a deuterium (²H) in the hydroxyl group of an alcohol typically leads to a decrease in acidity, resulting in a higher pKa value. This phenomenon, known as the solvent deuterium isotope effect, is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, making the O-D bond stronger and less likely to dissociate. The magnitude of this effect for alcohols is generally in the range of 0.4 to 0.6 pKa units. Theoretical studies on a range of organic acids have shown an average calculated ΔpKa (pKa in D₂O - pKa in H₂O) of approximately 0.53 to 0.65.

Based on these established principles, the pKa of HFIP-d2 can be estimated as follows:

CompoundCommon AbbreviationCAS NumberpKa (in H₂O)Estimated pKa (in D₂O)
1,1,1,3,3,3-Hexafluoropropan-2-olHFIP920-66-19.3[1]-
This compoundHFIP-d238701-74-5-~9.8

Table 1: Comparison of the pKa values of HFIP and the estimated pKa of HFIP-d2.

Experimental Protocols for pKa Determination

The determination of the pKa of a highly acidic and fluorinated alcohol like HFIP or HFIP-d2 requires precise experimental techniques. The following are detailed methodologies for three common and effective methods.

¹⁹F NMR Spectroscopy

This method is particularly well-suited for fluorinated compounds as it directly probes the fluorine nuclei, which are highly sensitive to changes in the electronic environment upon deprotonation. A published method for the determination of pKa values of fluorocompounds in water using ¹⁹F NMR has been successfully applied to HFIP.[2][3]

Principle: The chemical shift of the fluorine atoms in the CF₃ groups of HFIP is dependent on the protonation state of the hydroxyl group. By measuring the ¹⁹F NMR chemical shift at various pH values, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of HFIP-d2 (or HFIP) of known concentration (e.g., 10 mM) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is a concern).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11).

    • For each pH point, mix a precise volume of the HFIP-d2 stock solution with the buffer solution in an NMR tube. The final concentration of HFIP-d2 should be consistent across all samples.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

    • Use a high-resolution NMR spectrometer. A proton-decoupled ¹⁹F spectrum is typically acquired to simplify the signal to a singlet.

  • Data Analysis:

    • Determine the ¹⁹F chemical shift of the CF₃ groups for each pH value.

    • Plot the chemical shift (δ) as a function of pH.

    • Fit the data to the following sigmoidal equation: δ = (δₐ + δₙ * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where:

      • δ is the observed chemical shift

      • δₐ is the chemical shift of the fully deprotonated species (alkoxide)

      • δₙ is the chemical shift of the neutral species (alcohol)

      • pKa is the acid dissociation constant

    • The pKa is the pH value at the inflection point of the curve.

Experimental_Workflow_19F_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare HFIP-d2 Stock Solution mix_samples Mix Stock and Buffers in NMR Tubes prep_stock->mix_samples prep_buffers Prepare Buffer Solutions (various pH) prep_buffers->mix_samples acquire_spectra Acquire ¹⁹F NMR Spectra (Constant Temperature) mix_samples->acquire_spectra determine_shifts Determine ¹⁹F Chemical Shifts acquire_spectra->determine_shifts plot_data Plot Chemical Shift vs. pH determine_shifts->plot_data fit_curve Fit Data to Sigmoidal Equation plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Figure 1: Workflow for pKa determination using ¹⁹F NMR spectroscopy.
Potentiometric Titration

This classical method involves the direct measurement of pH as a titrant is added to the sample solution. It is a highly accurate method when performed carefully.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

  • Apparatus Setup:

    • Use a calibrated pH meter with a glass electrode.

    • Employ a burette for the precise addition of the titrant.

    • Use a magnetic stirrer to ensure homogeneity of the solution.

  • Sample Preparation and Titration:

    • Accurately weigh a sample of HFIP-d2 and dissolve it in a known volume of deionized, carbonate-free water.

    • The initial concentration of the HFIP-d2 solution should be in the millimolar range.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

    • Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH against the volume of titrant added to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of titrant at the half-equivalence point is half of the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

Experimental_Workflow_Potentiometric_Titration start Start prep_sample Prepare HFIP-d2 Solution (Known Concentration) start->prep_sample setup_apparatus Calibrate pH Meter and Setup Titration Apparatus prep_sample->setup_apparatus titrate Titrate with Standardized Strong Base setup_apparatus->titrate record_data Record pH and Volume of Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve determine_ep Determine Equivalence Point (EP) plot_curve->determine_ep determine_hep Determine Half- Equivalence Point (HEP) determine_ep->determine_hep determine_pka pKa = pH at HEP determine_hep->determine_pka end End determine_pka->end

Figure 2: Workflow for pKa determination using potentiometric titration.
UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. For HFIP, which does not have a strong chromophore, this method may be less suitable unless a suitable indicator dye is used in a competitive assay. However, for compounds where it is applicable, it is a sensitive technique.

Principle: The absorbance of a solution containing the acidic compound is measured at a specific wavelength over a range of pH values. The change in absorbance is related to the ratio of the protonated and deprotonated species, from which the pKa can be calculated.

Methodology:

  • Preliminary Spectral Analysis:

    • Record the UV-Vis absorption spectra of the compound in a highly acidic solution (to obtain the spectrum of the fully protonated form) and a highly basic solution (to obtain the spectrum of the fully deprotonated form).

    • Identify a wavelength where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements at Various pHs:

    • Prepare a series of solutions of the compound at a constant concentration in buffers of varying, known pH values.

    • Measure the absorbance of each solution at the predetermined wavelength.

  • Data Analysis:

    • Plot the absorbance as a function of pH.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation in terms of absorbance: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where:

      • A is the absorbance at a given pH

      • Aᵢ is the absorbance of the fully deprotonated (ionized) form

      • Aₙ is the absorbance of the fully protonated (neutral) form

    • Alternatively, the pKa is the pH at which the absorbance is exactly halfway between the absorbances of the fully protonated and deprotonated forms.

Logical_Relationship_UV_Vis_pKa cluster_inputs Inputs cluster_process Process cluster_output Output Abs_H Absorbance of Protonated Form (Aₙ) Plot Plot Absorbance vs. pH Abs_H->Plot Abs_D Absorbance of Deprotonated Form (Aᵢ) Abs_D->Plot Abs_pH Absorbance at Various pH Values (A) Abs_pH->Plot Fit Fit Data to Henderson-Hasselbalch Equation Plot->Fit pKa pKa Fit->pKa

Figure 3: Logical relationship for pKa determination via UV-Vis spectrophotometry.

Conclusion

The acidity of this compound is a critical parameter for its application in various scientific domains. While direct experimental data for its pKa is scarce, a reliable estimate of approximately 9.8 can be made based on the known pKa of its protium analog and the established deuterium isotope effect. For researchers requiring a precise value, this guide provides detailed experimental protocols for ¹⁹F NMR spectroscopy, potentiometric titration, and UV-Vis spectrophotometry. The choice of method will depend on the available instrumentation and the specific requirements of the study. The provided workflows and data serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling a more informed and effective use of this important deuterated solvent.

References

Unveiling the Hydrogen Bonding Prowess of Deuterated Hexafluoroisopropanol (HFIP-d2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate hydrogen bonding characteristics of deuterated hexafluoroisopropanol (HFIP-d2) is paramount for leveraging its unique solvent properties in complex chemical and biological systems. This technical guide provides an in-depth analysis of the hydrogen bonding properties of HFIP-d2, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen bond-donating solvent renowned for its ability to stabilize ionic species, facilitate proton transfer, and engage in a variety of intermolecular interactions.[1][2] Its deuterated analogue, HFIP-d2, in which the hydrogen atoms on the hydroxyl and methine groups are replaced with deuterium, offers a valuable tool for mechanistic studies and isotopic labeling. The substitution of deuterium for hydrogen introduces subtle yet significant changes in the vibrational frequencies and strengths of hydrogen bonds, providing a sensitive probe for investigating reaction mechanisms and molecular interactions.[3][4][5][6]

Core Hydrogen Bonding Properties of HFIP-d2

HFIP-d2, like its non-deuterated counterpart, is an exceptionally strong hydrogen bond donor. This property arises from the electron-withdrawing effect of the two trifluoromethyl groups, which increases the acidity of the hydroxyl proton (or deuteron in this case).[7][8] The strength of the hydrogen bonds formed by HFIP-d2 can be quantified by observing the significant red-shift in the O-D stretching frequency in its infrared (IR) spectrum upon complexation with a hydrogen bond acceptor.[9][10][11]

Studies using infrared photodissociation (IRPD) spectroscopy on gas-phase halide anion complexes with HFIP have demonstrated its superior hydrogen bond donor ability compared to isopropanol and water. The O-H(D) stretching fundamentals are red-shifted twice as much in HFIP complexes, directly reflecting this enhanced capability.[7][8][12][13][14] An energy decomposition analysis reveals that the significantly larger binding energy in HFIP complexes is primarily due to differences in electrostatic attraction.[7][12][13][14]

Quantitative Analysis of Hydrogen Bonding

The following tables summarize key quantitative data from spectroscopic studies on HFIP and its deuterated analogues, illustrating the impact of hydrogen bonding and deuteration.

ComplexO-H Stretching Frequency (νOH) / cm⁻¹Red-Shift (ΔνOH) / cm⁻¹Reference
[F, (HFIP)]⁻1436> 2230[9][10]
[F, (HFIP)₂]⁻-1878[10][11]
[F, (HFIP)₃]⁻-1067[10][11]
X⁻(H₂O) (X=Cl, Br, I)3158 - 3417-[8]

Table 1: Infrared Spectroscopic Data for HFIP Complexes. The dramatic red-shift in the O-H stretching frequency upon complexation with a fluoride anion highlights the exceptional hydrogen bond donor strength of HFIP.

SystemHydrogen BondLifetime (ps)
HFIP/AcetoneH(HFIP)-O(Ace)9
HFIP/AcetoneH(HFIP)-O(HFIP)3
HFIP/MethanolH(HFIP)-O(MeOH)48 (at 0.2 mole fraction HFIP)

Table 2: Hydrogen Bond Lifetimes in HFIP Mixtures. Molecular dynamics simulations show that the lifetime of hydrogen bonds, and thus their strength, varies depending on the hydrogen bond acceptor.[15][16]

Experimental Methodologies

A comprehensive understanding of HFIP-d2's hydrogen bonding properties is derived from various experimental techniques. Below are detailed protocols for key methods.

Infrared Photodissociation (IRPD) Spectroscopy of Gas-Phase Complexes

This technique allows for the precise characterization of hydrogen bonding in isolated, mass-selected complexes.

Experimental Workflow:

G H_Bonding Hydrogen Bonding Interaction (HFIP-d2 with Acceptor) Chem_Shift Change in Chemical Shift (δ) of D and neighboring nuclei H_Bonding->Chem_Shift Isotope_Effect Deuterium Isotope Effect on Chemical Shift (Δδ) Chem_Shift->Isotope_Effect Strength Strength of Hydrogen Bond Isotope_Effect->Strength Geometry Geometry of Hydrogen Bond Isotope_Effect->Geometry G cluster_reactants Reactants A Substrate (A) Activated_A Activated Substrate (A---D-O-R) A->Activated_A H-bond formation B Reagent (B) Transition_State Stabilized Transition State B->Transition_State HFIP_d2 HFIP-d2 HFIP_d2->Activated_A Activated_A->Transition_State Product Product Transition_State->Product

References

A Technical Guide to the Solubility of Compounds in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, highly fluorinated solvent with a unique set of properties that make it invaluable in various scientific disciplines, particularly in chemistry and drug development. Its deuterated analogue, 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), is frequently employed in nuclear magnetic resonance (NMR) spectroscopy for the analysis of polymers and peptides that are insoluble in more common deuterated solvents. This guide provides an in-depth overview of the solubility of various compounds in HFIP-d2, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows. While quantitative solubility data in HFIP-d2 is not extensively documented in publicly available literature, this guide compiles the available information and provides a framework for researchers to assess solubility for their specific applications. The solubility characteristics of the deuterated and non-deuterated forms of HFIP are expected to be very similar.

Core Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol

HFIP's exceptional solvent properties are attributed to its strong hydrogen bonding capacity, high polarity, and the presence of six fluorine atoms which impart low nucleophilicity and high ionizing power. It is a dense, volatile, and corrosive liquid that requires careful handling.

Data Presentation: Solubility of Various Compounds

Due to a scarcity of specific quantitative solubility data for a wide range of compounds in this compound, the following table summarizes the available quantitative data and qualitative solubility characteristics for different classes of compounds. Researchers should consider this a guide and should determine the precise solubility for their specific compounds and experimental conditions.

Compound ClassCompound NameTemperature (°C)Quantitative SolubilityQualitative Solubility
Cyclodextrins β-Cyclodextrin2034 g / 100 mLHigh
Peptides VariousAmbientNot AvailableGenerally high, especially for hydrophobic and aggregation-prone peptides. HFIP is known to disrupt β-sheet structures.[1][2]
Polymers VariousAmbientNot AvailableExcellent solvent for a wide range of polymers, including those insoluble in common organic solvents.
Salts General Inorganic SaltsAmbientNot AvailableGenerally low to insoluble, as HFIP is a non-aqueous organic solvent. Solubility will depend on the specific salt.
Small Organic Molecules VariousAmbientNot AvailableSolubility is highly dependent on the functional groups and polarity of the molecule. Generally good for polar organic compounds.

Experimental Protocols

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure for determining the equilibrium solubility of a solid compound in this compound. This method is based on the well-established shake-flask technique, adapted for the specific properties of HFIP-d2.

1. Materials and Equipment:

  • Compound of interest (solute)

  • This compound (solvent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker or incubator

  • Centrifuge with temperature control

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of this compound to the vial.

    • Tightly cap the vial to prevent solvent evaporation, which is critical due to the volatility of HFIP.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically for each compound.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in g/L or mol/L using the measured concentration and the dilution factor.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, a process where HFIP is often used during the cleavage step to release the synthesized peptide from the solid support.

G Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_synthesis Synthesis Cycle deprotection Fmoc Deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection cleavage Cleavage from Resin (e.g., using TFA/HFIP) washing2->cleavage resin Resin Loading resin->deprotection precipitation Peptide Precipitation & Washing cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization final_peptide Final Pure Peptide lyophilization->final_peptide

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Polymer Analysis by NMR Spectroscopy Workflow

This diagram outlines the steps involved in analyzing a polymer sample using NMR spectroscopy, where a deuterated solvent like HFIP-d2 is crucial for dissolving the polymer.

G Polymer Analysis by NMR Workflow sample_prep Sample Preparation dissolution Dissolution in This compound sample_prep->dissolution filtration Filtration (if necessary) dissolution->filtration transfer Transfer to NMR Tube filtration->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq shimming Shimming nmr_acq->shimming parameter_setup Parameter Setup (e.g., 1H, 13C, 2D) shimming->parameter_setup acquisition Data Acquisition parameter_setup->acquisition data_proc Data Processing acquisition->data_proc fourier Fourier Transform data_proc->fourier phasing Phasing & Baseline Correction fourier->phasing integration Integration & Peak Picking phasing->integration analysis Spectral Analysis & Interpretation integration->analysis

Caption: Workflow for polymer analysis using NMR spectroscopy.

References

Methodological & Application

Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) as an NMR Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), the deuterated form of hexafluoroisopropanol, is a specialized solvent increasingly utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, make it an excellent choice for dissolving and analyzing a wide range of challenging analytes, particularly peptides, proteins, and polymers that are insoluble in more common NMR solvents.[1] This document provides detailed application notes and experimental protocols for the effective use of HFIP-d2 in your research.

Properties of this compound

A comprehensive understanding of the physical and spectral properties of HFIP-d2 is crucial for its proper use in NMR spectroscopy.

Physical Properties

The physical characteristics of HFIP-d2 are summarized in the table below. These properties are important for sample handling, storage, and experimental setup.

PropertyValueReference
Molecular Formula C₃D₂F₆O[2]
Molecular Weight 170.05 g/mol [2]
CAS Number 38701-74-5[2]
Appearance Colorless liquid[1]
Density 1.596 g/mL at 25 °C[3]
Melting Point -4 °C[3]
Boiling Point 59 °C[3]
Viscosity 1.65 cP at 20 °C[4]
Refractive Index n20/D 1.275[3]
Dielectric Constant 16.7[4]
NMR Spectral Data

The following table summarizes the key NMR spectral data for HFIP-d2. The residual proton signal is a useful reference point in ¹H NMR spectra.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)
¹H (Residual) 4.41 ppmMultiplet-
¹³C (CF₃) ~120 ppmQuartet¹JCF ≈ 285 Hz
¹³C (CD) ~68 ppmSeptet¹JCF ≈ 35 Hz
¹⁹F ~-75.7 ppmDoublet³JHF ≈ 5.5 Hz

Note: ¹³C and ¹⁹F chemical shifts and coupling constants are based on the non-deuterated analogue and may vary slightly for the deuterated species.[5][6]

Applications in NMR Spectroscopy

HFIP-d2 is a powerful solvent for various NMR applications, particularly in the fields of structural biology and polymer chemistry.

Peptide and Protein Analysis

HFIP is well-known for its ability to induce and stabilize α-helical secondary structures in peptides and proteins.[4] This property is invaluable for studying the conformational preferences of amyloidogenic peptides, such as amyloid-beta, which are implicated in neurodegenerative diseases. By dissolving these peptides in HFIP-d2, researchers can obtain high-resolution NMR spectra of monomeric species, which are often prone to aggregation in aqueous solutions.[4]

Polymer Characterization

Many synthetic polymers exhibit poor solubility in common NMR solvents. HFIP-d2 can effectively dissolve a wide range of polymers, including polyesters and polyamides, enabling detailed structural characterization by NMR.[7][8] This includes the determination of:

  • Polymer composition: Identifying and quantifying the different monomer units in a copolymer.

  • Microstructure: Analyzing the sequence of monomer units.[9]

  • Tacticity: Determining the stereochemical arrangement of chiral centers along the polymer backbone.[8]

Experimental Protocols

The following sections provide detailed protocols for the use of HFIP-d2 in NMR experiments.

General Sample Preparation Workflow

Proper sample preparation is critical for obtaining high-quality NMR data. The following workflow outlines the key steps.

G cluster_0 Sample Preparation Workflow A Weigh Analyte B Dissolve in HFIP-d2 A->B C Vortex/Sonicate B->C D Transfer to NMR Tube C->D E Cap and Seal D->E

Caption: General workflow for preparing an NMR sample using HFIP-d2.

Protocol 1: Preparation of a Peptide Sample for Structural Analysis

This protocol is designed for the preparation of a peptide sample for 2D NMR experiments, such as TOCSY and NOESY, to determine its solution structure.

Recommended Concentration: 1-5 mM[10]

Materials:

  • Peptide of interest

  • This compound (HFIP-d2)

  • Microcentrifuge tube

  • Vortex mixer

  • High-quality 5 mm NMR tube

  • Pipette

Procedure:

  • Weigh the peptide: Accurately weigh the required amount of lyophilized peptide to achieve the desired concentration in the final sample volume (typically 500-600 µL).

  • Dissolve in HFIP-d2: Add the appropriate volume of HFIP-d2 to the microcentrifuge tube containing the peptide.

  • Ensure complete dissolution: Gently vortex the sample to facilitate dissolution. If necessary, sonicate the sample for a few minutes in a bath sonicator.

  • Transfer to NMR tube: Carefully transfer the solution to a clean, dry NMR tube using a pipette.

  • Cap and seal: Cap the NMR tube securely and seal with parafilm to prevent solvent evaporation and contamination.

Protocol 2: 2D-NOESY Experiment for a Peptide in HFIP-d2

This protocol outlines the key steps for acquiring a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to obtain distance restraints for structure calculation.

G cluster_1 2D-NOESY Experimental Workflow F Insert Sample & Lock G Tune & Match Probe F->G H Acquire 1D ¹H Spectrum G->H I Set up 2D-NOESY Parameters H->I J Start Acquisition I->J K Process Data (FT, Phasing) J->K L Analyze Spectrum K->L

Caption: Workflow for a 2D-NOESY NMR experiment.

Acquisition Parameters (Example for a 600 MHz Spectrometer):

  • Pulse Program: noesygpph (or similar with water suppression)

  • Temperature: 298 K

  • Spectral Width (¹H): 12-16 ppm

  • Number of Scans (ns): 16-64 (analyte concentration dependent)

  • Number of Increments (t1): 256-512

  • Mixing Time (d8): 100-300 ms (optimize based on molecular size)

  • Relaxation Delay (d1): 1-2 s

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum carefully in both dimensions.

  • Perform a baseline correction.

Protocol 3: Determination of Polymer Tacticity

This protocol provides a general guideline for using ¹H and ¹³C NMR to determine the tacticity of a polymer.

Recommended Concentration:

  • ¹H NMR: 5-25 mg in 0.6-0.7 mL of HFIP-d2

  • ¹³C NMR: 50-100 mg in 0.6-0.7 mL of HFIP-d2

Procedure:

  • Prepare the polymer solution: Follow the general sample preparation workflow described above. Ensure the polymer is fully dissolved, which may require gentle heating or extended sonication.

  • Acquire ¹H NMR spectrum:

    • Obtain a standard 1D ¹H spectrum.

    • Integrate the signals corresponding to the different stereochemical environments (e.g., meso and racemo diads in the backbone methylene protons of some polymers).

  • Acquire ¹³C NMR spectrum:

    • Obtain a proton-decoupled 1D ¹³C spectrum. This often provides better resolution for analyzing tacticity.

    • Identify and integrate the signals corresponding to different triad, pentad, or higher-order stereosequences.

  • (Optional) Acquire 2D HSQC/HMQC spectrum:

    • A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment can help to resolve overlapping signals in the ¹H and ¹³C spectra, aiding in the assignment of different tactic sequences.

  • Calculate Tacticity: Determine the relative amounts of isotactic, syndiotactic, and atactic sequences from the integrated peak areas.

Safety and Handling

HFIP-d2 is a corrosive and hazardous chemical. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Logical Decision Tree for Solvent Selection

The choice of an appropriate NMR solvent is a critical first step in any NMR study. The following decision tree can help determine if HFIP-d2 is a suitable choice for your sample.

G cluster_2 Solvent Selection Decision Tree Start Is the analyte soluble in common NMR solvents (CDCl₃, DMSO-d₆, D₂O)? Yes1 Use the common solvent. Start->Yes1 Yes No1 Is the analyte a peptide, protein, or a poorly soluble polymer? Start->No1 No Yes2 Consider using HFIP-d2. No1->Yes2 Yes No2 Explore other specialty fluorinated solvents (e.g., TFE-d₃). No1->No2 No

Caption: Decision tree for selecting HFIP-d2 as an NMR solvent.

By following these application notes and protocols, researchers can effectively utilize the unique properties of this compound to obtain high-quality NMR data for a variety of challenging analytes, thereby advancing their research in structural biology and materials science.

References

Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Peptide NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. A significant challenge in peptide NMR is the intrinsic conformational flexibility and aggregation propensity of many peptides, particularly those of therapeutic interest such as amyloid-beta (Aβ). 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a fluorinated alcohol that has emerged as a crucial co-solvent in peptide NMR studies.[1] Its ability to disrupt β-sheet aggregates and induce and stabilize α-helical secondary structures makes it an invaluable tool for studying peptide conformation.[1][2]

The deuterated form, 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), is specifically used for proton (¹H) NMR spectroscopy to avoid overwhelming the peptide signals with a large solvent peak.[3] The deuterium nucleus (²H) resonates at a different frequency from protons, rendering the solvent effectively transparent in the ¹H NMR spectrum.[4] This document provides detailed application notes and experimental protocols for the use of HFIP-d2 in peptide NMR spectroscopy.

Core Applications of HFIP-d2 in Peptide NMR

  • Solubilization and Monomerization of Aggregation-Prone Peptides: HFIP is highly effective at dissolving and disaggregating hydrophobic and amyloidogenic peptides, such as amyloid-beta, which are otherwise insoluble under physiological conditions.[2][5] This is a critical first step to enable high-resolution NMR studies.

  • Induction and Stabilization of Secondary Structure: HFIP is a potent inducer of α-helical conformations in peptides that may otherwise exist as random coils in aqueous solutions.[1] This allows for the study of helical propensities and the conformational transitions of peptides.

  • Mimicking Membrane Environments: The hydrophobic and hydrogen-bonding properties of HFIP can, to some extent, mimic the environment of a biological membrane, providing insights into peptide-membrane interactions.[6]

  • Structural Analysis of Peptides: By stabilizing a particular conformation, HFIP-d2 facilitates the acquisition of high-quality NMR data, enabling detailed structural elucidation through techniques like 2D TOCSY and NOESY.[7]

Materials and Reagents

  • Peptide of interest (lyophilized powder)

  • This compound (HFIP-d2), ≥98% isotopic purity

  • Deuterium oxide (D₂O), ≥99.9% isotopic purity

  • Dimethyl sulfoxide-d6 (DMSO-d6), NMR grade (optional, for initial solubilization)

  • NMR buffer components (e.g., deuterated phosphate buffer)

  • Nitrogen gas source

  • Sonicator bath

  • Vortex mixer

  • Lyophilizer or SpeedVac

  • High-quality 5 mm NMR tubes

Safety Precautions

1,1,1,3,3,3-Hexafluoropropan-2-ol is a corrosive and volatile liquid that can cause severe skin burns and eye damage.[3] It is essential to handle HFIP and HFIP-d2 in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[3]

Experimental Protocols

Protocol 1: Preparation of Aggregation-Prone Peptides (e.g., Amyloid-Beta) for NMR

This protocol is designed to monomerize and solubilize peptides that are prone to aggregation, a common challenge for amyloidogenic peptides.

  • Pre-treatment with Neat HFIP-d2 to Disaggregate Peptide:

    • Weigh the lyophilized peptide into a microcentrifuge tube.

    • Add neat HFIP-d2 to dissolve the peptide. Vortex gently to mix.[8]

    • Dry the HFIP-d2/peptide solution under a gentle stream of nitrogen gas in a fume hood.[8]

    • Re-dissolve the resulting peptide film in neat HFIP-d2 to a concentration of approximately 1 mg/mL.[8]

    • Sonicate the solution in a bath sonicator for 5 minutes.[8]

    • Repeat the drying and re-dissolution steps (3-5) two more times to ensure complete disaggregation.[8]

    • After the final drying step, place the tube in a SpeedVac or under high vacuum for 1-2 hours to remove any residual HFIP-d2, resulting in a thin, clear peptide film.[8]

  • Preparation of the Final NMR Sample:

    • Re-dissolve the dried peptide film in a small volume of DMSO-d6 (e.g., 20 µL for 0.45 mg of peptide) to create a concentrated stock solution (e.g., 5 mM).

    • Prepare the final NMR buffer, which may consist of an aqueous buffer in D₂O with a specific percentage of HFIP-d2 (e.g., a 50:50 v/v mixture of HFIP-d2 and D₂O-based buffer). A common final peptide concentration for NMR is in the range of 0.5-2 mM.[10]

    • Add the desired volume of the DMSO-d6 peptide stock to the final NMR buffer to achieve the target concentration.

    • Vortex the sample gently and transfer the final solution to a 5 mm NMR tube.

Peptide_Preparation_Workflow cluster_pretreatment Pre-treatment for Monomerization cluster_nmr_prep Final NMR Sample Preparation start Lyophilized Peptide dissolve1 Dissolve in neat HFIP-d2 start->dissolve1 dry1 Dry under N2 dissolve1->dry1 dissolve2 Re-dissolve in HFIP-d2 (1 mg/mL) dry1->dissolve2 sonicate Sonicate (5 min) dissolve2->sonicate dry2 Dry under N2 sonicate->dry2 repeat_loop Repeat 2x dry2->repeat_loop repeat_loop->dissolve2 Yes dry_final Final Dry (Vacuum) repeat_loop->dry_final No film Monomeric Peptide Film dry_final->film dissolve_dmso Dissolve film in DMSO-d6 film->dissolve_dmso combine Combine peptide stock and buffer dissolve_dmso->combine prepare_buffer Prepare NMR buffer (HFIP-d2/D2O) prepare_buffer->combine nmr_tube Transfer to NMR tube combine->nmr_tube HFIP_Effect_Logic cluster_problem Challenges in Peptide NMR cluster_solution Role of HFIP-d2 cluster_outcome Outcome aggregation Peptide Aggregation poor_spectra Poor Quality NMR Spectra aggregation->poor_spectra hfip Addition of HFIP-d2 aggregation->hfip instability Conformational Instability (Random Coil) instability->poor_spectra instability->hfip monomerization Disruption of Aggregates hfip->monomerization stabilization Induction & Stabilization of α-Helix hfip->stabilization deuteration Deuterated Solvent (No ¹H Signal) hfip->deuteration good_spectra High-Resolution NMR Spectra monomerization->good_spectra stabilization->good_spectra deuteration->good_spectra structure 3D Structure Determination good_spectra->structure

References

Protocol for Dissolving Amyloid Peptides in Deuterated Hexafluoroisopropanol (HFIP-d2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid-β (Aβ) peptides are prone to aggregation, forming oligomers and fibrils that are hallmarks of Alzheimer's disease.[1] To study these processes, it is crucial to start with a homogenous, monomeric peptide solution.[1][2] Treatment with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a standard method to disaggregate pre-formed amyloid structures and generate monomers.[1] The use of deuterated HFIP (HFIP-d2) is particularly important for biophysical studies employing Nuclear Magnetic Resonance (NMR) spectroscopy, as it avoids interference from solvent protons.[3][4][5] This document provides a detailed protocol for the solubilization of amyloid peptides using HFIP-d2 to obtain a seed-free, monomeric starting material.

Materials and Equipment

Material/EquipmentSpecifications
Amyloid-β PeptideLyophilized powder (e.g., Aβ1-42, Aβ1-40)
HFIP-d2>99% purity
SolventsDimethyl sulfoxide (DMSO), Ammonium hydroxide (NH4OH), Phosphate-Buffered Saline (PBS)
EquipmentVortex mixer, Bath sonicator, Centrifuge, Nitrogen or Argon gas stream, Vacuum concentrator (e.g., SpeedVac)
ConsumablesLow-binding microcentrifuge tubes

Experimental Protocol

This protocol is a synthesis of commonly used methods for preparing monomeric amyloid peptide solutions.[6][7][8] The primary goal is to remove any pre-existing aggregates.

Part 1: Disaggregation of Lyophilized Peptide with HFIP-d2
  • Initial Dissolution :

    • Bring the vial of lyophilized amyloid peptide to room temperature.

    • Add HFIP-d2 to the peptide to achieve a concentration of 1 mg/mL.[7]

    • Vortex the solution gently for approximately 1 minute to mix.[8]

  • Incubation and Sonication :

    • Incubate the solution at room temperature for 30 minutes.[8]

    • Sonicate the solution in a bath sonicator for 5-10 minutes.[7][8] This step helps to break down any remaining aggregates.

  • Solvent Removal :

    • Dry the HFIP-d2/peptide solution under a gentle stream of nitrogen or argon gas to form a thin peptide film at the bottom of the tube.[7]

    • For complete removal of HFIP-d2, which can be toxic to cells, further dry the peptide film under vacuum for 1-2 hours.[9]

  • Repeated HFIP-d2 Treatment (Optional but Recommended) :

    • To ensure complete disaggregation, it is recommended to repeat the HFIP-d2 treatment.

    • Re-dissolve the peptide film in HFIP-d2 (1 mg/mL), sonicate for 5 minutes, and dry the solution again as described in the steps above.[7]

  • Storage of Peptide Film :

    • The resulting peptide film, consisting of monomeric amyloid peptide, can be stored at -80°C for future use.[7][8]

Part 2: Reconstitution of the Monomeric Peptide Film

The choice of reconstitution solvent depends on the downstream application.

  • For NMR Studies : The peptide film can be directly dissolved in an appropriate NMR buffer.

  • For Aggregation Assays :

    • Dissolve the peptide film in a small volume of DMSO to a high concentration (e.g., 5 mM).[1][7]

    • Vortex and sonicate briefly to ensure complete dissolution.[1]

    • Dilute this stock solution to the final desired concentration in the aggregation buffer (e.g., PBS).[7]

  • Alternative Reconstitution :

    • Dissolve the peptide film in a small volume of 0.1% ammonium hydroxide (NH4OH).[10][11]

    • Immediately dilute with the experimental buffer (e.g., PBS) to the final working concentration.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols for dissolving amyloid peptides.

ParameterValueReference
Initial Peptide Concentration in HFIP 1 mg/mL[7]
500 µM[8]
~12 mg/mL (for SANS)[3]
Sonication Time 5 minutes[7][8]
10 minutes[11]
Incubation Time in HFIP 30 minutes[8]
Vacuum Drying Time 1-2 hours[7]
6-12 hours (for cell-based assays)[9]
Reconstitution Concentration (DMSO) 5 mM[1][7]
Reconstitution Concentration (NH4OH) 2 mg/mL[11]
Final Peptide Concentration (Aggregation) 1-10 µM[2]
100 µM[7]
Storage Temperature (Peptide Film) -80°C[7][8]

Experimental Workflow Diagram

G cluster_preparation Part 1: Peptide Disaggregation cluster_reconstitution Part 2: Reconstitution start Start with Lyophilized Amyloid Peptide dissolve Dissolve in HFIP-d2 (1 mg/mL) start->dissolve vortex_inc Vortex and Incubate at RT dissolve->vortex_inc sonicate Sonicate (5-10 min) vortex_inc->sonicate dry_N2 Dry under Nitrogen/Argon Stream sonicate->dry_N2 dry_vac Dry under Vacuum (1-2 hours) dry_N2->dry_vac repeat Optional: Repeat HFIP-d2 Treatment dry_vac->repeat repeat->dissolve Yes store Store Peptide Film at -80°C repeat->store No reconstitute Reconstitute Monomeric Peptide Film store->reconstitute dmso Dissolve in DMSO reconstitute->dmso nh4oh Dissolve in 0.1% NH4OH reconstitute->nh4oh nmr_buffer Dissolve in NMR Buffer reconstitute->nmr_buffer dilute_dmso Dilute to Final Concentration in Buffer dmso->dilute_dmso dilute_nh4oh Dilute to Final Concentration in Buffer nh4oh->dilute_nh4oh end Ready for Downstream Application nmr_buffer->end dilute_dmso->end dilute_nh4oh->end

Caption: Workflow for dissolving amyloid peptides in HFIP-d2.

Important Considerations

  • Safety : HFIP is a volatile and corrosive solvent. Always handle it in a chemical fume hood with appropriate personal protective equipment.[1]

  • Peptide Source : The protocol assumes the peptide is supplied as a trifluoroacetate (TFA) salt.[12] If it is supplied as an ammonium hydroxide salt, the HFIP treatment may not be suitable.

  • Avoiding Aggregation : Once reconstituted, use the monomeric peptide solution immediately, as it can begin to aggregate over time, even when kept on ice.[1][10]

  • Variability : The aggregation kinetics of amyloid peptides can be sensitive to minor variations in the preparation protocol, such as pH, temperature, and peptide concentration.[1][2] Consistency is key for reproducible results.

  • Alternative Solvents : While HFIP is a common choice, other solvents like DMSO or alkaline solutions (e.g., NaOH, NH4OH) can also be used to dissolve amyloid peptides, though they may not be as effective at removing all pre-aggregates.[12]

References

Application Note: Polymer Analysis using 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and characterization of polymers.[1] It provides detailed information on chemical structure, composition, stereochemistry, and molecular weight.[1][2][3][4] However, a significant challenge in polymer NMR is the poor solubility of many rigid and semi-crystalline polymers in common deuterated solvents. 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) has emerged as a versatile and effective solvent for a wide range of polymers that are otherwise difficult to analyze. Its ability to disrupt strong intermolecular interactions, such as hydrogen bonding, facilitates the dissolution of polymers like polyesters, polyamides, and polycarbonates, enabling high-resolution solution-state NMR analysis. This application note provides detailed protocols and data for the analysis of polymers using HFIP-d2 as the NMR solvent.

Advantages of HFIP-d2 as an NMR Solvent for Polymers

  • Excellent Solubilizing Power: HFIP is a highly polar, strongly hydrogen-bond donating solvent capable of dissolving a wide array of polymers that are insoluble in more conventional NMR solvents like chloroform-d or DMSO-d6.[5]

  • Simplified Spectral Region: The proton signal for HFIP-d2 appears as a multiplet around 4.41 ppm, which can be easily identified and often does not overlap with key polymer signals.[6]

  • Enables High-Resolution Spectra: By effectively solvating the polymer chains, HFIP-d2 allows for the acquisition of well-resolved spectra, facilitating detailed structural analysis, including the determination of monomer sequences and end-groups.[7]

Applications

The use of HFIP-d2 in NMR spectroscopy is particularly beneficial for the analysis of:

  • Polyesters: Such as poly(ethylene terephthalate) (PET) and its copolymers.[8]

  • Polycarbonates: Elucidation of regiochemistry (head-to-tail, head-to-head, tail-to-tail linkages).[7]

  • Polyamides and Polyesteramides: Characterization of repeating units and end-groups.[9]

  • Poorly Soluble Polymers: Analysis of polymers that fail to dissolve in other common deuterated solvents.

Experimental Protocols

General Sample Preparation Protocol

A standardized workflow for preparing polymer samples for NMR analysis in HFIP-d2 is crucial for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation start Start: Weigh Polymer dissolution Dissolve in HFIP-d2 (e.g., 5-10 mg in 0.5-0.7 mL) start->dissolution vortex Vortex/Sonicate (to aid dissolution) dissolution->vortex transfer Transfer to NMR Tube vortex->transfer ready Ready for NMR Analysis transfer->ready

Caption: General workflow for polymer sample preparation for NMR analysis in HFIP-d2.

Detailed Steps:

  • Weighing the Polymer: Accurately weigh 5-10 mg of the dried polymer sample directly into a clean, dry vial.

  • Adding the Solvent: Add 0.5-0.7 mL of HFIP-d2 to the vial.

  • Dissolution: Cap the vial and vortex or sonicate the mixture to facilitate the dissolution of the polymer. Gentle heating (e.g., up to 50 °C) can be applied if necessary, but caution should be exercised to avoid solvent evaporation and polymer degradation.

  • Transfer to NMR Tube: Once the polymer is fully dissolved, transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition Protocol

The following provides a general starting point for ¹H and ¹³C NMR data acquisition. Parameters should be optimized based on the specific polymer and the spectrometer being used.

G cluster_nmr NMR Data Acquisition start Insert Sample into Spectrometer lock Lock on Deuterium Signal start->lock shim Shim the Magnetic Field lock->shim acquire_1h Acquire ¹H NMR Spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum (if required) acquire_1h->acquire_13c process Process Data (FT, Phasing, Baseline Correction) acquire_13c->process analyze Analyze Spectrum process->analyze

Caption: Standard workflow for NMR data acquisition and processing.

Typical ¹H NMR Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (e.g., zg30)
Number of Scans (NS)16 - 64 (dependent on concentration)
Relaxation Delay (D1)1-5 s (a longer delay may be needed for quantitation)
Acquisition Time (AQ)2-4 s
Spectral Width (SW)16-20 ppm
Temperature298 K (or as required for solubility)

Typical ¹³C NMR Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)
Number of Scans (NS)1024 - 4096 (or more)
Relaxation Delay (D1)2-5 s (longer for quantitative analysis)
Acquisition Time (AQ)1-2 s
Spectral Width (SW)200-250 ppm
Temperature298 K (or as required for solubility)

Data Presentation and Analysis

Chemical Shift Data

The chemical shifts of polymers in HFIP-d2 can be influenced by the solvent's strong hydrogen-bonding capabilities. Below are some representative ¹H NMR chemical shifts for common polyesteramides.

Polymer Structure UnitProton AssignmentApproximate Chemical Shift (ppm) in HFIP-d2
Ester Amide Moiety-CH₂-CH₂-4.6 - 4.8
Ester Amide Moiety-NH-8.5 - 8.8
Aromatic (Furan)Furan Protons7.3 - 7.5
Aliphatic SpacerMethylene Protons1.3 - 1.8

Data synthesized from information in referenced literature.[9]

Quantitative Analysis: Copolymer Composition

¹H NMR spectroscopy in HFIP-d2 can be used to determine the composition of copolymers. For example, in a furanic-aromatic copolyester, the relative amounts of the different monomer units can be calculated by integrating the characteristic signals of the furan and benzene rings.[8]

Example Calculation for a PET-ran-PEF Copolymer: [8]

  • Identify Characteristic Peaks:

    • Furan ring protons of poly(ethylene furandicarboxylate) (PEF) units: ~7.3 ppm

    • Benzene ring protons of poly(ethylene terephthalate) (PET) units: ~8.1 ppm

  • Integrate the Peaks:

    • Let I_furan be the integral of the furan protons.

    • Let I_benzene be the integral of the benzene protons.

  • Calculate Molar Ratio:

    • Since the furan ring in PEF has 2 protons and the benzene ring in PET has 4 protons, the molar ratio of PEF to PET units can be calculated as: (I_furan / 2) / (I_benzene / 4)

Case Study: Analysis of a Bio-based Aliphatic Polycarbonate

A study on the ring-opening polymerization of a cyclic carbonate derived from 2-deoxy-d-ribose utilized HFIP-d2 to characterize the resulting polymer.[7]

  • ¹H NMR Analysis: The ¹H NMR spectrum in HFIP-d2 showed a characteristic broadening of the proton signals compared to the monomer, which is typical for polymers.[7]

  • ¹³C NMR Analysis: The carbonate region of the ¹³C{¹H} NMR spectrum revealed three distinct signals, which were assigned to different regiochemistries: tail-tail (TT), head-tail (HT), and head-head (HH) linkages.[7] This demonstrates the utility of HFIP-d2 in resolving subtle structural differences in the polymer backbone.

Regiochemistry¹³C Chemical Shift (ppm) in HFIP-d2
Tail-Tail (TT)154.3
Head-Tail (HT)154.0
Head-Head (HH)153.6

Data extracted from a study on bio-based aliphatic polycarbonates.[7]

Logical Relationships in Polymer Characterization

The overall process of polymer characterization by NMR in HFIP-d2 involves a logical flow from initial polymer properties to detailed structural insights.

G cluster_logic Polymer Characterization Logic cluster_input Input cluster_process Process cluster_output Output polymer Poorly Soluble Polymer dissolve Dissolution in HFIP-d2 polymer->dissolve nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve->nmr structure Chemical Structure nmr->structure composition Copolymer Composition nmr->composition regio Regiochemistry nmr->regio mw Molecular Weight Estimation (End-group analysis) nmr->mw

References

Unlocking the Potential of Fluorinated Compounds: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 as a Versatile Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the utility of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) as a specialized solvent for the characterization and synthesis of fluorinated compounds. Addressed to researchers, scientists, and professionals in drug development, this document details the unique properties of HFIP-d2, its applications in Nuclear Magnetic Resonance (NMR) spectroscopy, and its role as a promoting medium in chemical reactions. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of HFIP-d2 in the laboratory.

Introduction

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a polar, protic solvent with a unique combination of properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity.[1][2][3] Its deuterated analogue, HFIP-d2, retains these characteristics, making it an invaluable tool for the study of fluorinated molecules. The presence of six fluorine atoms imparts a high affinity for other fluorinated substances, often enabling the dissolution of otherwise intractable compounds.[4] This document serves as a practical guide to leveraging HFIP-d2 for the analysis and synthesis of fluorinated materials.

Properties of HFIP-d2

HFIP-d2 is a colorless, volatile liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below. The strong hydrogen bonding capability and high polarity are central to its effectiveness as a solvent for polar and fluorinated molecules.[5]

PropertyValueReference
Molecular FormulaC₃D₂F₆O
Molecular Weight170.05 g/mol [5]
Boiling Point58.2 °C (non-deuterated)[5]
Density1.596 g/mL (non-deuterated)[5]
pKa9.3 (non-deuterated)[5]
Dielectric Constant16.7 (non-deuterated)[5]

Applications in NMR Spectroscopy

HFIP-d2 is an excellent solvent for NMR spectroscopy of fluorinated compounds, including polymers and peptides. Its high dissolving power for these challenging analytes and its relatively simple residual proton and carbon spectra make it a valuable alternative to more common NMR solvents.

NMR Spectral Data of HFIP-d2

Knowledge of the residual solvent signals is crucial for accurate spectral interpretation. The following table summarizes the approximate chemical shifts for the residual protons and carbon in HFIP-d2.

NucleusChemical Shift (ppm)Multiplicity
¹H~4.4Multiplet
¹³C~121 (quartet, JCF ≈ 283 Hz), ~68 (septet, JCD ≈ 23 Hz)Quartet, Septet

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the specific solute.

Protocol for NMR Sample Preparation

This protocol provides a general guideline for preparing fluorinated compounds for NMR analysis using HFIP-d2.

Materials:

  • Fluorinated compound of interest

  • This compound (HFIP-d2)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Internal standard (optional, e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)

Procedure:

  • Weighing the Sample: Accurately weigh 5-20 mg of the fluorinated compound directly into a clean, dry vial.

  • Adding the Solvent: Using a pipette, add approximately 0.6-0.7 mL of HFIP-d2 to the vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised due to the solvent's volatility. For peptides, sonication for 10-15 minutes can aid dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an appropriate internal standard.

  • Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogeneous solution.

NMR_Sample_Preparation A Weigh Fluorinated Compound B Add HFIP-d2 A->B C Vortex/Sonicate to Dissolve B->C D Transfer to NMR Tube C->D E Add Internal Standard (Optional) D->E F Cap and Mix E->F G Acquire NMR Spectra F->G

NMR Sample Preparation Workflow
Recommended NMR Acquisition Parameters

For optimal results when using HFIP-d2, consider the following general acquisition parameters.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard single pulseStandard single pulse with proton decouplingStandard single pulse with proton decoupling
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay 1-5 s2-5 s1-5 s
Number of Scans 8-16128-102416-64
Spectral Width 12-16 ppm200-250 ppm250-300 ppm

Solubility of Fluorinated Compounds in HFIP

HFIP is an exceptional solvent for a wide range of polymers, particularly those with polar or fluorinated functional groups.[4] While comprehensive quantitative data is often proprietary or application-specific, the following table provides a qualitative overview of the solubility of various fluorinated polymers in HFIP.

PolymerCommon AbbreviationSolubility in HFIP
Polyamides (Nylons)PAExcellent
Poly(lactic acid)PLAGood
PolycaprolactonePCLExcellent
Poly(vinylidene fluoride)PVDFGood
Aromatic Polyamidese.g., KevlarGood to Excellent
Silk FibroinExcellent

HFIP as a Promoting Solvent in Chemical Synthesis

The unique properties of HFIP make it more than just a passive solvent; it can actively promote and influence the outcome of chemical reactions. Its strong hydrogen-bonding ability can stabilize transition states and cationic intermediates, leading to increased reaction rates and altered selectivities.[1][2][3]

Palladium-Catalyzed C-H Activation

HFIP has been shown to be a "magical solvent" for palladium-catalyzed C-H activation reactions, often leading to significantly improved yields and selectivities compared to other solvents.[2]

General Reaction Scheme: Ar-H + Nu-H --[Pd catalyst, Oxidant, HFIP]--> Ar-Nu + H₂

The table below summarizes representative examples of Pd-catalyzed C-H activation reactions where HFIP plays a crucial role.

SubstrateCoupling PartnerCatalyst/OxidantYield (%)Reference
2-PhenylpyridineOxiranePd(OAc)₂ / Ag₂CO₃95[2]
Benzoic AcidPhenylacetylenePd(OAc)₂ / Ag₂CO₃85[2]
N-ArylbenzamideAcrylatePd(OAc)₂ / AgOAc92[2]
Protocol for a Representative Pd-Catalyzed C-H Arylation

This protocol describes a general procedure for the direct arylation of a C-H bond using HFIP as the solvent.

Materials:

  • Aryl substrate (e.g., 2-phenylpyridine)

  • Coupling partner (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube, add the aryl substrate (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of HFIP.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C_H_Arylation_Workflow A Combine Reactants, Catalyst, and Base B Add HFIP under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Reaction Progress C->D D->C Continue reaction E Cool and Perform Aqueous Work-up D->E Reaction complete F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Pd-Catalyzed C-H Arylation Workflow

Conclusion

This compound is a powerful and versatile solvent for the study and manipulation of fluorinated compounds. Its exceptional ability to dissolve challenging molecules like fluorinated polymers and peptides makes it an indispensable tool for NMR analysis. Furthermore, its unique physicochemical properties enable it to act as a reaction-promoting medium, particularly in modern synthetic methodologies such as palladium-catalyzed C-H activation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of HFIP-d2 in their work.

References

Application Notes and Protocols for Synthesis in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for chemical syntheses utilizing the unique properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). HFIP-d2 is a deuterated analog of HFIP, a highly polar, strongly hydrogen-bond-donating, and weakly nucleophilic solvent. Its primary application is in mechanistic studies of organic reactions where the role of the solvent as a proton (or deuteron) source is under investigation, often monitored by techniques like NMR spectroscopy.

The protocols below are divided into two sections:

  • A specific protocol for a Hydrogen Isotope Exchange (HIE) reaction where HFIP-d2 is a key component of the deuterating medium.

  • A general protocol for a Friedel-Crafts reaction, which is broadly applicable in non-deuterated HFIP and can be adapted for mechanistic studies using HFIP-d2.

Protocol 1: Catalytic Hydrogen Isotope Exchange (HIE) in Aromatic Compounds

This protocol describes a method for the efficient deuteration of aromatic compounds such as phenols, anilines, anisoles, and heterocycles at ambient conditions. The reaction is triggered by a hexafluorophosphate (PF6−) salt in a mixture of deuterated hexafluoroisopropanol (referred to as HFIP-d1 in the source, functionally equivalent to HFIP-d2 for this application) and deuterium oxide (D2O).[1]

Reaction Principle

The method relies on an interactive H-bonding network initiated by HFIP-d1 that activates the P-F bond in the PF6− anion.[1] This activation facilitates the addition of D2O, leading to the in-situ formation of DPO2F2, which acts as the active species for the hydrogen isotope exchange, enabling the deuteration of various aromatic systems.[1]

Quantitative Data Summary
Substrate ClassCatalystSolvent SystemTemperatureTimeDeuterium IncorporationYield
PhenolsHexafluorophosphate (PF6−)HFIP-d1 / D2OAmbientNot specifiedHighHigh
AnilinesHexafluorophosphate (PF6−)HFIP-d1 / D2OAmbientNot specifiedHighHigh
AnisolesHexafluorophosphate (PF6−)HFIP-d1 / D2OAmbientNot specifiedHighHigh
HeterocyclesHexafluorophosphate (PF6−)HFIP-d1 / D2OAmbientNot specifiedHighHigh
Experimental Protocol

A general procedure for the deuteration of aromatic compounds is as follows:

  • To a suitable reaction vessel, add the aromatic substrate.

  • Add a catalytic amount of a hexafluorophosphate salt (e.g., KPF6).

  • Add the solvent system consisting of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1/d2) and deuterium oxide (D2O).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., NMR spectroscopy) to determine the level of deuterium incorporation.

  • Upon completion, proceed with standard aqueous work-up and purification of the deuterated product.

Workflow Diagram

HIE_Workflow sub Add Aromatic Substrate cat Add Catalytic PF6- Salt sub->cat solv Add HFIP-d2 / D2O Solvent cat->solv react Stir at Ambient Temperature solv->react monitor Monitor Reaction (NMR) react->monitor workup Work-up and Purify Product monitor->workup

Workflow for Hydrogen Isotope Exchange.

Protocol 2: Metal-Free Friedel-Crafts C-H Hydroxydifluoromethylation

HFIP is an excellent solvent for promoting Friedel-Crafts type reactions, often without the need for a traditional Lewis acid catalyst, due to its ability to stabilize cationic intermediates.[2] This protocol describes the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. While the original procedure uses non-deuterated HFIP, substituting HFIP-d2 allows for mechanistic investigations into the role of the solvent's proton/deuteron in the reaction pathway.

Reaction Principle

HFIP promotes the Friedel-Crafts reaction between difluoroacetaldehyde ethyl hemiacetal and imidazo[1,2-a]pyridines.[2] Its high polarity and strong hydrogen-bond donating ability facilitate the formation of the electrophilic species required for the C-H functionalization of the imidazo[1,2-a]pyridine ring.[2] The reaction proceeds efficiently at room temperature without any metal catalyst or oxidant.[2]

Quantitative Data Summary
SubstrateReagentSolventTemperatureTimeYield
Imidazo[1,2-a]pyridines (0.2 mmol)Difluoroacetaldehyde ethyl hemiacetal (0.3 mmol)HFIP (1.0 mL)Room Temp.12 hGood to Satisfactory (29 examples cited)
Experimental Protocol

The general procedure for the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines is as follows:[2]

  • In a reaction vial, dissolve the substituted imidazo[1,2-a]pyridine (0.2 mmol) and difluoroacetaldehyde ethyl hemiacetal (0.3 mmol) in 1,1,1,3,3,3-Hexafluoropropan-2-ol (1.0 mL).

  • For mechanistic studies, use HFIP-d2 instead of standard HFIP.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction mixture with water (15 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]

Signaling Pathway Diagram

Friedel_Crafts_Pathway sub1 Imidazo[1,2-a]pyridine (Nucleophile) reaction C-H Functionalization (Friedel-Crafts Reaction) sub1->reaction sub2 Difluoroacetaldehyde ethyl hemiacetal hfip HFIP or HFIP-d2 (Solvent/Promoter) sub2->hfip Activation intermediate Generation of Electrophilic Species hfip->intermediate intermediate->reaction product C3-Difluoromethyl Carbinol Product reaction->product

Logical pathway for HFIP-promoted Friedel-Crafts reaction.

References

Application Notes and Protocols for HFIP-d2 in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a highly polar, low-viscosity solvent with a remarkable ability to dissolve a wide range of polymers and peptides, including those prone to aggregation such as amyloid-beta (Aβ). Its deuterated counterpart, HFIP-d2 ((CF₃)₂CDOD), offers unique advantages in mass spectrometry (MS)-based applications, particularly in the field of structural proteomics. This document provides detailed application notes and experimental protocols for the use of HFIP-d2 in sample preparation for mass spectrometry, with a focus on its role in disaggregating protein fibrils and its potential application in hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Key Applications of HFIP-d2

  • Disaggregation of Amyloid Fibrils and Other Protein Aggregates: HFIP is a standard solvent for disrupting the β-sheet structures of amyloid fibrils and other protein aggregates, yielding monomeric species suitable for MS analysis.[2] HFIP-d2 can be used interchangeably for this purpose, with the added benefit of being compatible with downstream HDX-MS experiments. The process typically involves dissolving the lyophilized peptide or protein in HFIP-d2, followed by incubation and removal of the solvent.[3][4]

  • Sample Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HFIP-d2 is an ideal solvent for preparing aggregation-prone proteins for HDX-MS. By dissolving the protein in HFIP-d2 to obtain a monomeric state, researchers can then initiate the deuterium exchange reaction by diluting the sample into a deuterated aqueous buffer. This ensures that the initial protein conformation is monomeric and that the subsequent exchange process is not influenced by pre-existing aggregates or protonated solvent.

  • Solubilization of Polymers for MALDI-TOF MS: HFIP is an effective solvent for various polymers that are insoluble in common organic solvents, facilitating their analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). HFIP-d2 can be used in the same manner, and while not providing a direct analytical advantage in this context, its availability may allow for consistency in solvent stock for laboratories performing both polymer analysis and proteomics.

Data Presentation

The following tables summarize typical quantitative parameters for the experimental protocols described below. These values should be considered as starting points and may require optimization for specific proteins or applications.

Table 1: Typical Parameters for Amyloid-Beta (Aβ) Peptide Disaggregation

ParameterValueReference(s)
Peptide Amyloid Beta (1-40) or (1-42)[3][4]
Starting Material Lyophilized powder[2][3]
Solvent 100% HFIP or HFIP-d2[3][4]
Peptide Concentration 1 mg/mL[3][4]
Incubation/Sonication 5-10 minutes at room temperature[3]
Solvent Removal Stream of dry nitrogen or argon, followed by vacuum[2][3]
Number of Treatments 2-3 cycles of dissolution and drying[3]

Table 2: Recommended Parameters for HDX-MS Sample Preparation of Aggregation-Prone Proteins

ParameterValueRationale
Protein Aggregation-prone protein (e.g., Aβ, α-synuclein)Target of study
Initial Solubilization 100% HFIP-d2To obtain a monomeric, "unexchanged" starting state
Protein Concentration 1-5 mg/mL in HFIP-d2To ensure complete solubilization
Deuterated Labeling Buffer D₂O-based buffer (e.g., 20 mM Tris, 150 mM NaCl, pD 7.4)To initiate hydrogen-deuterium exchange
Labeling Reaction Volume 5 µL protein in HFIP-d2 + 45 µL labeling bufferTo start the exchange reaction
Quenching Buffer Low pH and low temperature (e.g., 0.1% TFA, pH 2.5, 0°C)To stop the exchange reaction
Online Digestion Immobilized pepsin columnTo generate peptides for MS analysis

Experimental Protocols

Protocol 1: Disaggregation of Amyloid-Beta (Aβ) Peptides using HFIP-d2

This protocol describes the procedure for disaggregating lyophilized Aβ peptides to obtain a monomeric film, which can then be reconstituted for various downstream applications, including mass spectrometry.

Materials:

  • Lyophilized Aβ peptide (e.g., Aβ1-42)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2)

  • Microcentrifuge tubes

  • Pipette and tips

  • Nitrogen or argon gas source with a fine needle for drying

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Allow the lyophilized Aβ peptide to equilibrate to room temperature.

  • Add a sufficient volume of HFIP-d2 to the vial to achieve a concentration of 1 mg/mL.

  • Vortex the vial gently for 30-60 seconds to dissolve the peptide completely.

  • Transfer the HFIP-d2 solution to a clean microcentrifuge tube.

  • Dry the solution under a gentle stream of nitrogen or argon gas until a thin film is formed at the bottom of the tube.

  • To ensure complete removal of any pre-existing aggregates, repeat the dissolution and drying steps (steps 2-5) two more times.[3]

  • After the final drying step, place the tube in a vacuum concentrator for 1-2 hours to remove any residual HFIP-d2.[3]

  • The resulting peptide film consists of predominantly monomeric Aβ and can be stored at -80°C for future use.

Protocol 2: "Best Practice" Sample Preparation for HDX-MS of Amyloid-Beta using HFIP-d2

This protocol outlines a recommended "best practice" workflow for preparing Aβ samples for HDX-MS analysis. This procedure is designed to ensure a monomeric starting population and minimize proton contamination during the labeling experiment.

Materials:

  • Monomeric Aβ peptide film (prepared as in Protocol 1 using HFIP-d2)

  • Deuterium oxide (D₂O, 99.9%)

  • Deuterated labeling buffer (e.g., 20 mM Tris in D₂O, 150 mM NaCl, pD adjusted to 7.4)

  • Quenching buffer (e.g., 100 mM phosphate buffer with 0.5 M TCEP, pH 2.5)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Automated HDX-MS system with an online pepsin column

  • Mass spectrometer capable of high-resolution measurements

Procedure:

  • Reconstitution of Monomeric Aβ: Just prior to the HDX experiment, reconstitute the monomeric Aβ film in a small volume of the deuterated labeling buffer to the desired stock concentration. Keep the solution on ice.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting a small aliquot of the Aβ stock solution into the deuterated labeling buffer at the desired temperature (typically 4°C or 25°C). The final protein concentration and labeling times will depend on the specific experiment.

    • Perform a time-course experiment by taking aliquots at different time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching:

    • At each time point, quench the exchange reaction by mixing the labeling solution with an equal volume of pre-chilled quenching buffer. This will rapidly lower the pH to ~2.5 and the temperature to ~0°C, effectively stopping the back-exchange.

  • Online Digestion and LC-MS Analysis:

    • Immediately inject the quenched sample into the automated HDX-MS system.

    • The sample is passed over an immobilized pepsin column for online digestion into peptic peptides.

    • The resulting peptides are trapped, desalted, and then separated by reversed-phase chromatography before being analyzed by the mass spectrometer.

  • Data Analysis:

    • The mass of each peptide is measured to determine the amount of deuterium uptake over time.

    • Specialized software is used to analyze the isotopic envelopes and calculate the deuterium incorporation for each peptide.

    • By comparing the deuterium uptake of different states of the protein (e.g., free vs. ligand-bound), regions of conformational change can be identified.

Visualizations

G cluster_0 Protein Disaggregation Workflow start Lyophilized Protein Aggregate dissolve Dissolve in HFIP-d2 (1 mg/mL) start->dissolve dry1 Dry under Nitrogen/Vacuum dissolve->dry1 repeat Repeat Dissolution and Drying (2-3x) dry1->repeat repeat->dissolve Yes final_dry Final Drying under Vacuum repeat->final_dry No end Monomeric Protein Film final_dry->end

Caption: Workflow for disaggregating protein aggregates using HFIP-d2.

G cluster_1 HDX-MS Sample Preparation Workflow with HFIP-d2 start Monomeric Protein Film (from HFIP-d2) reconstitute Reconstitute in D2O Buffer start->reconstitute labeling Deuterium Labeling (Time Course) reconstitute->labeling quench Quench Reaction (Low pH, Low Temp) labeling->quench injection Inject into LC-MS System quench->injection digest Online Pepsin Digestion injection->digest trap_desalt Trap and Desalt Peptides digest->trap_desalt separate Reverse-Phase Separation trap_desalt->separate ms Mass Spectrometry Analysis separate->ms

Caption: Proposed workflow for HDX-MS using HFIP-d2 for sample preparation.

References

Application Note: Solubilization of Polyamides for NMR Analysis using 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides, a class of polymers characterized by amide linkages, are notoriously difficult to analyze via solution-state Nuclear Magnetic Resonance (NMR) spectroscopy due to their poor solubility in common deuterated solvents. This limitation arises from the strong intermolecular hydrogen bonding between the polyamide chains, which leads to high crystallinity and solvent resistance. 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a highly polar, strongly hydrogen-bond-donating solvent that can effectively dissolve a wide range of polyamides at room temperature.[1][2][3][4] Its deuterated analogue, 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2), is therefore an excellent choice for preparing polyamide samples for ¹H and ¹³C NMR analysis, enabling detailed structural characterization, determination of copolymer composition, and analysis of end-groups.[5]

This application note provides a detailed protocol for the solubilization of polyamides in HFIP-d2 for NMR analysis, along with quantitative solubility data and important safety considerations.

Data Presentation: Solubility of Polyamides in HFIP

The following table summarizes the typical concentrations at which various polyamides have been successfully dissolved in HFIP for analytical purposes. These values can be used as a starting point for preparing NMR samples. It is important to note that the maximum solubility can be influenced by the specific grade and molecular weight of the polymer.

Polyamide TypeCommon NameTypical Concentration (% w/v)Analytical TechniqueReference
Polyamide 6Nylon 60.1 - 0.5GPC/SEC, NMR[2]
Polyamide 6,6Nylon 6,60.1 - 0.2GPC/SEC[6]
Polyamide 11Nylon 11Not SpecifiedGPC/SEC[1]
Polyamide 12Nylon 12Not SpecifiedGPC/SEC[1]
Aromatic PolyamidesAramidsNot Specified-

Note: For NMR analysis, concentrations in the range of 5-25 mg/0.7 mL for ¹H NMR and as high as a saturated solution for ¹³C NMR are recommended to achieve a good signal-to-noise ratio.[7]

Experimental Protocol: Preparation of Polyamide NMR Sample in HFIP-d2

This protocol outlines the steps for preparing a polyamide sample for NMR analysis using HFIP-d2.

3.1. Materials and Equipment

  • Polyamide sample (powder, pellet, or film)

  • This compound (HFIP-d2)

  • 5 mm NMR tubes and caps

  • Vials with caps

  • Pasteur pipette and bulb

  • Glass wool or cotton for filtration[7]

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Fume hood

3.2. Safety Precautions

HFIP-d2 is a corrosive and hazardous chemical.[8][9][10][11] It can cause severe skin burns and eye damage.[8][9][10][11] It is also harmful if inhaled or swallowed.[9][10] Always handle HFIP-d2 in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9][12] Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[8][9][10][11][12]

3.3. Step-by-Step Procedure

  • Sample Preparation:

    • Weigh 5-25 mg of the polyamide sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) directly into a clean, dry vial.[7] The exact amount will depend on the molecular weight of the polymer and the sensitivity of the NMR spectrometer.

    • If the polyamide is in a larger form (e.g., pellets or film), it may be necessary to cut it into smaller pieces to facilitate dissolution.

  • Solvent Addition:

    • In a fume hood, carefully add approximately 0.6-0.7 mL of HFIP-d2 to the vial containing the polyamide sample.[13]

  • Dissolution:

    • Cap the vial tightly.

    • Gently swirl the vial or use a vortex mixer to aid dissolution.

    • For many polyamides, dissolution in HFIP occurs readily at room temperature.[3][4] However, for some high molecular weight or highly crystalline polyamides, gentle heating (e.g., up to 50 °C) or overnight stirring may be required to achieve complete dissolution.[6] Visually inspect the solution to ensure no solid particles remain.

  • Filtration and Transfer to NMR Tube:

    • It is crucial to have a particulate-free solution for high-resolution NMR.[7]

    • Place a small plug of glass wool or cotton into a Pasteur pipette.[7]

    • Using the pipette, filter the polyamide solution directly into a clean, dry 5 mm NMR tube.[7]

    • Ensure the final volume in the NMR tube is at least 4-5 cm in height to be within the detection region of the NMR probe.[13]

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Properly label the NMR tube with the sample identification.

  • NMR Analysis:

    • The sample is now ready for NMR analysis. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean.

Visualization of the Solubilization Mechanism

The remarkable ability of HFIP to dissolve polyamides stems from its strong hydrogen-bonding capacity. The following diagram illustrates the proposed mechanism where HFIP molecules disrupt the intermolecular hydrogen bonds between polyamide chains, leading to their solubilization.

G Solubilization of Polyamide in HFIP-d2 cluster_polyamide Insoluble Polyamide Chain cluster_hfip HFIP-d2 Molecules cluster_solubilized Solubilized Polyamide Chain p1 ---(C=O)---(N-H)--- p2 ---(C=O)---(N-H)--- p1:e->p2:w Intermolecular H-Bond h1 (CF3)2-CD-OH h2 (CF3)2-CD-OH sp1 ---(C=O)---(N-H)--- h1->sp1 H-Bond Formation h3 (CF3)2-CD-OH h2->sp1 h3->sp1 cluster_polyamide cluster_polyamide cluster_hfip cluster_hfip cluster_solubilized cluster_solubilized

Caption: Polyamide solubilization workflow in HFIP-d2.

The diagram illustrates how the strong hydrogen bond-donating hydroxyl group of HFIP-d2 effectively competes with and breaks the amide-amide hydrogen bonds that hold the polyamide chains together in the solid state. This process leads to the individual polymer chains being surrounded and solvated by HFIP-d2 molecules, resulting in a homogeneous solution suitable for NMR analysis. The deshielding effect of hydrogen bonding can influence the chemical shifts observed in the NMR spectrum.[14]

Experimental Workflow

The overall experimental workflow for preparing and analyzing polyamide samples using HFIP-d2 is summarized in the following diagram.

G Experimental Workflow start Start: Polyamide Sample weigh 1. Weigh Polyamide (5-50 mg) start->weigh add_solvent 2. Add HFIP-d2 (0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Stir/Heat) add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter nmr 5. Acquire NMR Spectrum filter->nmr end End: Data Analysis nmr->end

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a powerful solvent for the solubilization of a wide range of otherwise intractable polyamides for solution-state NMR analysis. Its ability to disrupt strong intermolecular hydrogen bonds at room temperature provides a significant advantage over other solvent systems that may require high temperatures or chemical derivatization. By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully prepare high-quality polyamide samples for comprehensive NMR characterization, leading to a better understanding of their structure and properties.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you handle and purify this unique solvent effectively in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when drying this compound?

When drying HFIP-d2, there are two main concerns:

  • Removing water efficiently: HFIP is hygroscopic and readily absorbs moisture from the atmosphere.[1]

  • Minimizing Hydrogen-Deuterium (H/D) exchange: The deuterium on the hydroxyl group is labile and can easily exchange with protons from residual water or acidic/basic sites on some drying agents. This would decrease the isotopic purity of the solvent.

Q2: Which drying agents are recommended for HFIP-d2?

The most recommended drying agents are those that are effective at scavenging water but are chemically inert towards the acidic alcohol and minimize the risk of H/D exchange.

  • 3A Molecular Sieves: This is the most recommended method for routine drying. The 3Å pore size is ideal for selectively adsorbing small water molecules while excluding the larger HFIP-d2 molecules.[2][3] It is crucial to use properly activated molecular sieves to ensure their effectiveness and to minimize potential H/D exchange.

  • Anhydrous Magnesium Sulfate (MgSO₄): A good, neutral drying agent that is fast and efficient for removing residual water.[4][5] It is less likely to cause chemical reactions compared to more reactive desiccants.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A milder, neutral drying agent. It has a lower capacity and is slower than MgSO₄ but is a safe option for pre-drying or when less stringent dryness is required.[4]

Q3: Are there any drying agents I should avoid with HFIP-d2?

Yes. Due to the acidic nature of HFIP (pKa ≈ 9.3), it is critical to avoid strongly basic or reactive drying agents.[6]

  • Calcium Hydride (CaH₂): While used for drying some alcohols, CaH₂ is a strong base and can react with the acidic HFIP-d2, leading to decomposition or salt formation.[7][8] This reaction would also introduce protons, compromising the isotopic purity.

  • Sodium Metal (Na) or Potassium (K): These are extremely reactive and will readily deprotonate the alcohol, which is both hazardous and defeats the purpose of using the deuterated solvent.

  • Concentrated Sulfuric Acid (H₂SO₄): While sometimes used to purify non-deuterated alcohols, it is completely unsuitable for HFIP-d2 as it would readily cause H/D exchange and potential dehydration or other side reactions.[9][10]

Q4: How can I determine the water content in my HFIP-d2 after drying?

Determining the final water content is crucial for many sensitive experiments.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in organic solvents.

  • NMR Spectroscopy: While not strictly quantitative without an internal standard, the absence or significant reduction of the HOD peak in the ¹H NMR spectrum is a good qualitative indicator of dryness.

Q5: What are the key safety precautions when handling HFIP-d2?

HFIP is a corrosive and volatile liquid that can cause severe burns to the skin and eyes.[11]

  • Always handle HFIP-d2 in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or Viton are often recommended), safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[2]

Comparison of Drying Methods

The following table summarizes the suitability of common drying methods for HFIP-d2.

Method/AgentEfficiencySpeedRisk of H/D ExchangeRisk of ReactionRecommended Use Case
3A Molecular Sieves HighModerateLow (if properly activated)Very LowRecommended for general and high-purity applications.
Anhydrous MgSO₄ HighFastLowVery LowGood for bulk drying before a final purification step.
Anhydrous Na₂SO₄ MediumSlowLowVery LowSuitable for pre-drying or less demanding applications.
Fractional Distillation Very HighSlowLow (if done correctly)LowFor achieving the highest purity; often performed after initial drying with sieves or MgSO₄.
Calcium Hydride (CaH₂) HighFastHighHighNot Recommended.
Sodium/Potassium Metal Very HighVery FastHighVery HighNot Recommended.

Experimental Protocols

Protocol 1: Drying HFIP-d2 with 3A Molecular Sieves

This is the most common and recommended procedure for routine drying of HFIP-d2.

1. Activation of Molecular Sieves: a. Place 3A molecular sieves (8-12 mesh beads are suitable for liquid-phase applications) in a flask. b. Heat the flask to 250-300 °C under a high vacuum or a stream of inert gas (Nitrogen or Argon) for at least 4 hours (overnight is ideal). c. Allow the sieves to cool to room temperature under vacuum or in a desiccator before use. Do not expose activated sieves to the atmosphere.

2. Drying Procedure: a. In a dry flask under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), add the activated 3A molecular sieves (approx. 50-100 g per 1 L of solvent). b. Add the HFIP-d2 to the flask. c. Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For best results, let it stand for 48 hours. d. To obtain the dry solvent, either carefully decant the liquid or transfer it via a cannula to a clean, dry storage vessel under an inert atmosphere.

Protocol 2: High-Purity Drying by Fractional Distillation

This method is suitable for applications requiring extremely low water content. It is best performed after an initial drying step with molecular sieves.

1. Pre-Drying: a. Follow the procedure in Protocol 1 to pre-dry the HFIP-d2 with 3A molecular sieves.

2. Apparatus Setup: a. Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried (e.g., at 150 °C for 24 hours) and cooled under an inert atmosphere.[12] b. Place the pre-dried HFIP-d2 and a few fresh, activated molecular sieves or anhydrous MgSO₄ into the distillation flask along with a PTFE stir bar. c. Set up the apparatus for distillation under a dry, inert atmosphere (Nitrogen or Argon).

3. Distillation: a. Gently heat the distillation flask in a temperature-controlled heating mantle. b. Discard the initial fraction (first ~10% of the volume) as this may contain more volatile impurities or an azeotrope with water. c. Collect the main fraction distilling at a constant temperature (Boiling point of HFIP is 59 °C).[2] d. Stop the distillation before the flask runs dry. e. Collect the purified solvent in a dry receiver flask sealed under an inert atmosphere. Store the dried solvent over activated molecular sieves in a tightly sealed container.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Solvent is still wet after drying (high water content in NMR or Karl Fischer). 1. Inactive drying agent. 2. Insufficient amount of drying agent. 3. Insufficient contact time. 4. Contamination from wet glassware or atmosphere.1. Ensure molecular sieves are properly activated immediately before use. 2. Add more drying agent in portions until it no longer clumps together (for MgSO₄) or extend contact time. 3. Allow the solvent to stand over the drying agent for a longer period (e.g., 48-72 hours). 4. Use oven-dried glassware and handle the solvent under a dry, inert atmosphere.
Isotopic purity (D-content) has decreased after drying. 1. H/D exchange with residual water. 2. H/D exchange with the drying agent. 3. Contamination with protonated HFIP.1. Use a more efficient drying protocol to remove all water. 2. Avoid reactive or acidic/basic drying agents. Use freshly activated 3A molecular sieves. 3. Ensure all glassware is clean and free of residual protonated solvents.
Solvent appears cloudy or shows signs of decomposition. 1. Reaction with an inappropriate drying agent (e.g., CaH₂). 2. The drying agent has broken down into fine particles.1. Discard the solvent and drying agent safely. Re-purify a fresh batch using an inert agent like 3A molecular sieves or MgSO₄. 2. If using MgSO₄ or Na₂SO₄, allow the fine particles to settle completely before decanting, or filter the solution through a dry sintered glass funnel or a plug of dry Celite/glass wool.

Visual Workflows

Caption: Decision workflow for selecting the appropriate drying method.

Caption: Step-by-step workflow for the recommended drying procedure.

References

Technical Support Center: Troubleshooting Poor Resolution in HFIP-d2 NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in Hexafluoroisopropanol-d2 (HFIP-d2) NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is good sample preparation crucial for obtaining high-resolution NMR spectra in HFIP-d2?

A1: Proper sample preparation is fundamental to achieving high-resolution NMR spectra. Issues such as the presence of solid particles, incorrect sample concentration, and improper sample volume can significantly degrade spectral quality. Solid particles disrupt the magnetic field homogeneity, leading to broad lines and indistinct spectra that cannot be corrected by shimming.[1] Highly concentrated samples can increase the solution's viscosity, which in turn causes line broadening.[1][2][3][4] Furthermore, an incorrect sample volume can lead to difficulties in shimming because the liquid/air interface might be within the detection coil area.[3]

Q2: What are the initial steps I should take if I observe poor resolution in my HFIP-d2 NMR spectrum?

A2: If you encounter poor resolution, begin by checking your sample preparation. Ensure the sample is fully dissolved and free of any particulate matter by filtering it into a high-quality NMR tube.[1][5][6] Verify that the sample concentration is optimal, as overly concentrated solutions can lead to viscosity-induced line broadening.[1][2][3][7][8] Also, confirm that the sample volume is correct for your spectrometer to minimize shimming difficulties.[8][9] After checking the sample, the next critical step is to ensure the spectrometer is well-shimmed.[7][10]

Q3: How does the viscosity of HFIP-d2 affect NMR resolution?

A3: High sample viscosity leads to broader lines in an NMR spectrum because it slows down molecular tumbling, resulting in more efficient T2 relaxation.[4][7] While HFIP itself has a relatively high viscosity compared to other common NMR solvents, excessively high concentrations of the analyte can further increase the viscosity of the solution, exacerbating the line broadening effect.[1][2] If high viscosity is suspected to be the cause of poor resolution, diluting the sample or acquiring the spectrum at a higher temperature can help decrease viscosity.[7]

Troubleshooting Guides

Issue 1: Broad and Asymmetrical Peaks

Q: My peaks are broad and show poor symmetry. What are the likely causes and how can I fix this?

A: Broad and asymmetrical peaks are often a primary indicator of poor magnetic field homogeneity. This can stem from several factors related to both the sample and the instrument's shims.

Troubleshooting Steps:

  • Evaluate Sample Quality:

    • Insolubility/Precipitation: Ensure your compound is fully dissolved in HFIP-d2. Any suspended particles will severely disrupt the magnetic field homogeneity.[1][7][11] If solubility is an issue, gentle heating or trying a solvent mixture might help, but be cautious about potential reactions or degradation.[11]

    • Sample Filtration: Always filter your sample into the NMR tube using a pipette with a glass wool plug to remove any particulate matter.[1][5][6]

    • NMR Tube Quality: Use high-quality, clean NMR tubes. Scratches, imperfections, or contaminants on the tube can distort the magnetic field.[7][12]

  • Optimize Shimming: Shimming is the process of adjusting the currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀).[2][13][14]

    • Start with a Good Shim File: Load a standard, probe-specific shim file as a starting point.[7][12]

    • Locking: Ensure the deuterium lock signal is stable and on-resonance.[7] The lock level is a good indicator of homogeneity; a higher lock level generally corresponds to better shims.[13]

    • Manual Shimming Protocol: Iteratively adjust the Z shims (Z1, Z2, Z3, etc.) to maximize the lock level.[15] Mis-adjusted odd-powered Z shims (like Z3) can cause symmetrically broadened lines.[9] If you observe large spinning sidebands, the non-spinning shims (X, Y and their combinations) may need adjustment with the sample spinning turned off.[7][10]

Issue 2: Low Signal-to-Noise Ratio

Q: My spectrum has a very low signal-to-noise ratio, making it difficult to identify my peaks. What can I do?

A: A low signal-to-noise (S/N) ratio can be due to insufficient sample concentration, incorrect acquisition parameters, or poor shimming.

Troubleshooting Steps:

  • Check Sample Concentration:

    • The concentration should be sufficient to produce a good signal but not so high as to cause viscosity broadening.[9] For ¹H NMR, a concentration of 5-25 mg in 0.7 mL of solvent is a good starting point.[1] For less sensitive nuclei like ¹³C, a higher concentration is needed.[1][5][8]

  • Optimize Acquisition Parameters:

    • Number of Scans (nt): Increasing the number of scans will improve the S/N ratio, which increases with the square root of the number of scans.[3]

    • Acquisition Time (AT): A longer acquisition time can improve digital resolution. For high-resolution spectra, an acquisition time of 2-3 seconds is recommended.[7]

    • Relaxation Delay: Ensure the relaxation delay is adequate for your sample to allow the nuclei to return to equilibrium between pulses.

  • Improve Shimming: Poor shimming leads to broader lines, which reduces the peak height and, consequently, the S/N ratio.[3] Follow the shimming protocol described in the previous section.

Experimental Protocols

Detailed Protocol for Manual Shimming:

  • Prerequisites: Insert a sample with a strong lock signal (e.g., your sample in HFIP-d2).

  • Initial Setup: Load a standard, probe-specific shim file.[7][12]

  • Locking:

    • Ensure the lock signal is stable. Adjust the lock frequency (Z0) if needed.

    • Optimize the lock power and gain. The lock level should be high (e.g., >60%) but not saturated.[7]

  • Iterative Z-Shimming:

    • Begin by adjusting the lower-order Z shims (Z1 and Z2).

    • Iteratively adjust Z1, then Z2, then Z1 again, each time maximizing the lock level.

    • Proceed to higher-order Z shims (Z3, Z4) in a similar iterative fashion.[15] Remember that higher-order shims can affect lower-order ones, so you may need to re-optimize the lower-order shims after adjusting a higher-order one.[13][15]

  • Non-Spinning Shims (if necessary):

    • If large spinning sidebands are present, turn the sample spinning OFF.[7]

    • Adjust the first-order (X, Y) and second-order (XZ, YZ, etc.) shims to improve the lock level.[7]

    • Once optimized, turn spinning back ON if required.

  • Final Assessment: The quality of the shim can be judged by the resolution and lineshape of a known singlet peak. A narrow, symmetrical peak indicates a well-shimmed magnet.[7]

Data Presentation

Table 1: Common Causes of Poor Resolution and Their Solutions

Symptom Potential Cause Recommended Solution
Broad, symmetrical peaksPoor shimming (especially odd-powered Z shims)Re-shim the magnet, focusing on Z1, Z2, and Z3.[9][15]
Broad, asymmetrical peaksInhomogeneous sample (particulates)Filter the sample into a clean, high-quality NMR tube.[1][3][7]
Poor shimming (on- and off-axis)Perform a full shimming routine, including non-spinning shims if necessary.[7][15]
Low signal-to-noiseInsufficient sample concentrationIncrease the amount of analyte, being mindful of viscosity.[3][9]
Insufficient number of scansIncrease the number of scans.[3]
Poor shimmingRe-shim the magnet to increase peak height.[3]
Large spinning sidebandsPoor non-spinning (X, Y) shimsTurn off spinning and adjust the X and Y related shims.[7][10]

Table 2: Recommended Sample Concentrations for NMR

Nucleus Recommended Concentration Notes
¹H5 - 25 mg / 0.7 mLHigher concentrations can lead to viscosity-induced line broadening.[1]
¹³CSaturated solution (approx. 0.2-0.3 mmol / 0.7 mL)¹³C is significantly less sensitive than ¹H.[1]
¹⁹FSimilar to ¹H¹⁹F has high natural abundance and sensitivity.[16][17]

Visualizations

Troubleshooting_Workflow cluster_start cluster_sample Sample Preparation Check cluster_shimming Shimming Protocol cluster_acquisition Acquisition Parameters cluster_result start Poor Resolution Observed check_concentration Is concentration optimal? start->check_concentration check_solubility Is sample fully dissolved? check_concentration->check_solubility Yes end_bad Consult Instrument Manager check_concentration->end_bad No (Dilute/Concentrate) check_filtration Was the sample filtered? check_solubility->check_filtration Yes check_solubility->end_bad No (Re-dissolve/Filter) check_tube Is the NMR tube high quality? check_filtration->check_tube Yes check_filtration->end_bad No (Filter sample) load_shims Load standard shim file check_tube->load_shims Yes check_tube->end_bad No (Use new tube) lock_sample Lock on HFIP-d2 signal load_shims->lock_sample shim_z Iteratively adjust Z-shims lock_sample->shim_z shim_xy Adjust non-spinning shims (if needed) shim_z->shim_xy check_scans Increase number of scans shim_xy->check_scans shim_xy->end_bad Shimming fails check_at Optimize acquisition time check_scans->check_at end_good High-Resolution Spectrum check_at->end_good

Caption: A workflow for troubleshooting poor NMR resolution.

Shimming_Logic cluster_start cluster_z_shims On-Axis (Spinning) Shims cluster_xy_shims Off-Axis (Non-Spinning) Shims cluster_end start Initiate Shimming z1_z2 Iterate Z1 and Z2 start->z1_z2 z3_z4 Adjust Z3 and Z4 z1_z2->z3_z4 re_optimize_z Re-optimize Z1/Z2 z3_z4->re_optimize_z spinning_sidebands Large spinning sidebands observed? re_optimize_z->spinning_sidebands turn_off_spin Turn spinning OFF spinning_sidebands->turn_off_spin Yes end_shim Shimming Complete spinning_sidebands->end_shim No adjust_xy Adjust X, Y, XZ, YZ turn_off_spin->adjust_xy turn_on_spin Turn spinning ON adjust_xy->turn_on_spin turn_on_spin->end_shim

References

Technical Support Center: Preventing Peptide Aggregation in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide solutions in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). HFIP-d2 is a powerful solvent for dissolving and stabilizing peptides, but it can also influence their aggregation behavior. This guide offers practical advice to mitigate aggregation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide aggregating in HFIP-d2 solution?

A1: Peptide aggregation in HFIP-d2 can be influenced by several factors, even though HFIP is known to promote helical structures which can sometimes prevent aggregation.[1][2] Key factors include:

  • Peptide Sequence: Peptides with a high content of hydrophobic residues have a greater tendency to aggregate.[3][4]

  • Peptide Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[5][6]

  • Incubation Time: Over time, even in HFIP, some peptides can transition from an α-helical conformation to a β-sheet structure, which is prone to aggregation.[5][7]

  • pH and Ionic Strength: The pH and the presence of salts in the solution can alter the charge state of the peptide and influence electrostatic interactions that may lead to aggregation.[5][6]

  • Residual Impurities: The presence of residual salts or other impurities from synthesis can act as nucleation sites for aggregation.

  • Solvent Purity: The quality and purity of the HFIP-d2 can affect peptide stability.

Q2: Can HFIP-d2 itself induce peptide aggregation?

A2: Yes, under certain conditions, HFIP can induce aggregation, particularly for amyloidogenic peptides. While high concentrations of HFIP tend to stabilize monomeric α-helical structures, lower concentrations can sometimes promote the formation of fibrils or other aggregates.[8][9][10] For instance, with some peptides, drying them after dissolution in HFIP can lead to the formation of highly ordered aggregates with β-sheet content.[5][7]

Q3: What is the recommended procedure for dissolving a peptide in HFIP-d2 to minimize aggregation?

A3: To minimize aggregation when dissolving a peptide in HFIP-d2, a step-wise approach is often recommended, especially for aggregation-prone peptides like amyloid-beta.[6][11][12]

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[13][14][15]

  • Initial Dissolution: Add the required volume of pure HFIP-d2 to the lyophilized peptide.

  • Vortexing/Sonication: Gently vortex or sonicate the solution for a few minutes to aid dissolution.[3][16][17] Visually inspect to ensure the solution is clear.

  • Incubation: For highly intractable peptides, a short incubation period (e.g., 1 hour) in HFIP-d2 can help to break down pre-existing aggregates.[18]

Q4: How should I store my peptide solution in HFIP-d2?

A4: For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[12][13][14][19][20] If you must store a peptide in an HFIP-d2 solution, it is recommended to do so for the shortest time possible. If short-term storage in solution is necessary:

  • Store at low temperatures (-20°C or -80°C).

  • Use airtight, sealed vials to prevent evaporation of the solvent.

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[14][19]

Troubleshooting Guide

This guide addresses common issues encountered with peptide aggregation in HFIP-d2 solutions.

Problem Possible Cause(s) Troubleshooting Steps
Solution appears cloudy or contains visible precipitates immediately after dissolving. 1. Incomplete dissolution. 2. Pre-existing aggregates in the lyophilized powder. 3. High peptide concentration.1. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[3][16][17] 2. HFIP Pre-treatment: Incubate the peptide in 100% HFIP for 1-2 hours to break down aggregates, then evaporate the HFIP and re-dissolve in fresh HFIP-d2 or the desired final solvent.[11][18] 3. Dilution: Try dissolving the peptide at a lower concentration.
Solution becomes cloudy or forms a gel over time. 1. Time-dependent aggregation. 2. Change in peptide conformation from α-helix to β-sheet.[5][7] 3. Solvent evaporation.1. Use Fresh Solutions: Prepare peptide solutions fresh before each experiment. 2. Optimize HFIP Concentration: For some peptides, higher concentrations of HFIP can better stabilize the monomeric, helical state.[8][9][10] 3. Storage: Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the peptide concentration.
Inconsistent experimental results (e.g., NMR, CD spectra). 1. Presence of soluble oligomers or aggregates. 2. Heterogeneity of the peptide's conformational state.1. Size Exclusion Chromatography (SEC): Use SEC to analyze the aggregation state of the peptide solution. 2. Spectroscopic Analysis: Use techniques like Circular Dichroism (CD) or Thioflavin T (ThT) fluorescence assays to monitor the secondary structure and presence of amyloid-like aggregates.[21][22] 3. Standardize Protocol: Strictly adhere to a standardized protocol for sample preparation to ensure consistency.
Peptide precipitates when an aqueous buffer is added to the HFIP-d2 solution. 1. The peptide is not soluble in the final mixed solvent system. 2. Rapid change in solvent environment induces aggregation.1. Step-wise Dilution: Slowly add the aqueous buffer to the peptide-HFIP-d2 solution while gently vortexing.[3] Do not add the HFIP-d2 solution to the buffer. 2. Use of Co-solvents: Consider an intermediate solvent like DMSO. First, dissolve the peptide in HFIP, evaporate the HFIP, then dissolve the resulting peptide film in a small amount of DMSO before diluting with the aqueous buffer.[11][12]

Experimental Protocols

Protocol 1: Disaggregation and Solubilization of Amyloid-Beta (Aβ) Peptides

This protocol is adapted for dissolving highly aggregation-prone peptides like Aβ(1-42).[6][11][12]

  • Preparation:

    • Allow the lyophilized Aβ peptide vial to equilibrate to room temperature in a desiccator.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Disaggregation in HFIP:

    • Add 100% HFIP to the peptide to achieve a concentration of 1 mg/mL.

    • Vortex for 1-2 minutes until the peptide is fully dissolved.

    • Incubate the solution at room temperature for 1 hour to ensure complete monomerization.

  • Solvent Evaporation:

    • Evaporate the HFIP under a gentle stream of inert gas (e.g., nitrogen or argon) until a thin peptide film is formed at the bottom of the vial.

  • Reconstitution:

    • The resulting peptide film can be stored at -80°C or immediately redissolved in the desired solvent for your experiment, such as HFIP-d2 for NMR studies or DMSO for subsequent dilution into aqueous buffers for aggregation assays.

Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of amyloid-like fibrils which are rich in β-sheet structures.[23]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Assay Buffer: Prepare the desired buffer for your aggregation study (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • Prepare your peptide solution in HFIP-d2 and dilute it to the final desired concentration in the assay buffer. Note: The final concentration of HFIP should be kept low and consistent across samples to minimize its effect on the assay.

    • In a 96-well black plate, add your peptide solution.

    • Add ThT stock solution to each well to a final concentration of 10-20 µM.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

    • An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.[24]

Data Summary

Table 1: Influence of HFIP Concentration on Peptide Aggregation
PeptidepHOptimal HFIP Conc. for Fibril Formation (v/v)Higher HFIP Conc. EffectReference
Human Islet Amyloid Polypeptide (hIAPP)Low5%Dissolves fibrils, stabilizes α-helix[8][9][10]
Human Islet Amyloid Polypeptide (hIAPP)Neutral25%Dissolves fibrils, stabilizes α-helix[8][9][10]

Visualizations

Experimental_Workflow_for_Peptide_Solubilization cluster_prep Preparation cluster_dissolution Dissolution & Disaggregation cluster_outcome Outcome Lyophilized_Peptide Lyophilized Peptide Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized_Peptide->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_HFIP Add 100% HFIP-d2 Centrifuge->Add_HFIP Vortex_Sonicate Vortex / Sonicate Add_HFIP->Vortex_Sonicate Incubate Incubate (optional) Vortex_Sonicate->Incubate Clear_Solution Clear Monomeric Peptide Solution Incubate->Clear_Solution Evaporate Evaporate HFIP Clear_Solution->Evaporate For solvent exchange Reconstitute Reconstitute in Final Solvent Evaporate->Reconstitute Troubleshooting_Logic Start Peptide Solution in HFIP-d2 Check_Clarity Is the solution clear? Start->Check_Clarity Stable Solution is stable. Proceed with experiment. Check_Clarity->Stable Yes Troubleshoot Troubleshooting Steps Check_Clarity->Troubleshoot No Sonicate Sonicate Solution Troubleshoot->Sonicate Incubate Incubate in HFIP Troubleshoot->Incubate Dilute Lower Concentration Troubleshoot->Dilute Check_Again Re-evaluate Clarity Sonicate->Check_Again Incubate->Check_Again Dilute->Check_Again Check_Again->Stable Yes Check_Again->Troubleshoot No, escalate issue

References

Technical Support Center: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield and purity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for preparing HFIP-d2 with high isotopic enrichment involves a two-step process. First, the non-deuterated 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is deprotonated with a strong base to form an alkoxide salt. This intermediate is then quenched with deuterium oxide (D₂O) to yield the desired deuterated product. This method is generally favored over direct exchange with D₂O, which often results in lower deuterium incorporation.[1]

Q2: What is the key precursor for the synthesis of the starting material, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)?

A2: The primary precursor for the synthesis of HFIP is hexafluoroacetone (HFA).[2] HFA is typically hydrogenated to produce HFIP.

Q3: How can I determine the isotopic purity of my synthesized HFIP-d2?

A3: The isotopic purity of HFIP-d2 can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][4][5] ¹H NMR can be used to quantify the residual non-deuterated HFIP. High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated and non-deuterated isotopologues to calculate the isotopic enrichment.[2][3][5]

Q4: What are the most common impurities in synthesized HFIP-d2?

A4: Common impurities include residual starting material (non-deuterated HFIP), water (H₂O and HDO), and byproducts from the synthesis of the HFIP precursor, such as 1,1,1-trifluoroacetone. The presence of these impurities can be identified using analytical techniques like GC-MS and NMR.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete deprotonation of HFIP.Use a sufficiently strong and fresh base (e.g., Sodium Hydride). Ensure anhydrous reaction conditions as the base can be quenched by water.
Loss of product during workup or purification.Optimize the extraction and distillation procedures. Ensure all glassware is dry.
Low Deuterium Incorporation (<95%) Incomplete reaction with D₂O.Use a high-purity D₂O (≥99.8 atom % D). Ensure the alkoxide intermediate is fully formed before quenching. Consider a second deuteration cycle for higher enrichment.
H/D exchange with residual water.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Presence of Water in Final Product Incomplete drying of the product or absorption of atmospheric moisture.Dry the final product over a suitable drying agent (e.g., anhydrous MgSO₄ or molecular sieves). Store the product under an inert atmosphere (e.g., nitrogen or argon).
Persistent Impurities After Distillation Formation of azeotropes.Consider alternative purification methods such as fractional distillation under reduced pressure or preparative gas chromatography.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol details the synthesis of HFIP-d2 with high isotopic enrichment.

Materials:

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Deuterium Oxide (D₂O), ≥99.8 atom % D

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Deprotonation: Add anhydrous THF to the flask, followed by the slow, dropwise addition of HFIP (1 equivalent) via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add D₂O (1.5 equivalents) dropwise.

  • Workup: After the addition of D₂O, allow the mixture to warm to room temperature. Quench any remaining NaH by the careful addition of a small amount of water.

  • Extraction: Extract the product with anhydrous diethyl ether.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Deuteration Methods for HFIP

Method Typical Isotopic Purity Key Advantages Key Disadvantages
Direct Reflux with D₂O < 90%Simple procedure.Low isotopic enrichment; requires large excess of D₂O.[1]
Alkoxide Formation followed by D₂O Quench > 98%High isotopic purity; efficient use of D₂O.Requires handling of reactive reagents (e.g., NaH); requires anhydrous conditions.

Table 2: Optimization of Reaction Parameters for Alkoxide Method

Parameter Condition A Condition B (Optimized) Expected Outcome
Base 1.0 eq. NaH1.1 eq. NaHEnsures complete deprotonation of HFIP.
Reaction Time (Deprotonation) 30 minutes1-2 hoursAllows for complete formation of the alkoxide.
D₂O Stoichiometry 1.1 eq.1.5 eq.Drives the deuteration reaction to completion.
Purity of D₂O 99.0 atom % D≥99.8 atom % DHigher purity D₂O leads to higher isotopic enrichment of the final product.

Visualizations

Synthesis_Workflow Synthesis Workflow for HFIP-d2 cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start with HFIP deprotonation Deprotonation with NaH in Anhydrous THF start->deprotonation 1.1 eq. NaH quench Quench with D2O deprotonation->quench 1.5 eq. D2O workup Aqueous Workup and Extraction quench->workup drying Drying with Anhydrous MgSO4 workup->drying distillation Distillation drying->distillation analysis Purity and Isotopic Enrichment Analysis (NMR, GC-MS) distillation->analysis product Pure HFIP-d2 analysis->product

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting_Guide Troubleshooting Logic for HFIP-d2 Synthesis start Initial Synthesis Attempt check_yield Check Yield start->check_yield check_purity Check Isotopic Purity check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No low_purity Low Purity check_purity->low_purity No success Successful Synthesis check_purity->success Yes incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation workup_loss Loss During Workup? low_yield->workup_loss optimize_base Increase Base Equivalents Ensure Anhydrous Conditions incomplete_deprotonation->optimize_base optimize_workup Optimize Extraction and Distillation workup_loss->optimize_workup incomplete_deuteration Incomplete Deuteration? low_purity->incomplete_deuteration water_contamination Water Contamination? low_purity->water_contamination optimize_d2o Increase D2O Equivalents Use High Purity D2O incomplete_deuteration->optimize_d2o optimize_drying Thoroughly Dry Product and Store Under Inert Gas water_contamination->optimize_drying

Caption: Troubleshooting Decision Tree for Optimizing HFIP-d2 Synthesis.

References

Issues with viscosity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common issues related to the viscosity of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) at low temperatures. HFIP-d2 is a valuable solvent for various applications, including NMR spectroscopy and as a medium for studying non-polar compounds. However, its physical properties, particularly viscosity, can change significantly at sub-ambient temperatures, potentially impacting experimental outcomes.

Data Presentation: Physical Properties of HFIP and HFIP-d2

Property1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)This compound (HFIP-d2)
Melting Point -3.3 °C to -4 °CExpected to be similar to HFIP
Boiling Point 58.2 °CExpected to be slightly higher than HFIP
Viscosity at 20 °C 1.65 cPExpected to be slightly higher than HFIP
Viscosity at Low Temperatures Increases significantly as temperature decreases.Expected to be higher than HFIP at equivalent low temperatures and to increase more sharply.

Note: Deuteration of the hydroxyl group in alcohols generally leads to a slight increase in viscosity due to stronger hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: Why has my HFIP-d2 solution become highly viscous or frozen at a temperature above its reported melting point?

A1: The reported melting point of -3.3 °C to -4 °C is for the pure solvent. The presence of solutes can depress the freezing point or lead to the formation of a glass-like, highly viscous state at temperatures above the formal melting point. Additionally, the viscosity of fluorinated alcohols increases more steeply at lower temperatures compared to non-fluorinated alcohols.[1]

Q2: How does the deuteration of HFIP affect its viscosity at low temperatures?

A2: Replacing the hydroxyl proton with deuterium (to form HFIP-d2) is expected to increase the viscosity. This is because the deuterium bond is generally stronger than a hydrogen bond, leading to stronger intermolecular interactions. This effect is often more pronounced at lower temperatures.

Q3: Can the increased viscosity of HFIP-d2 at low temperatures affect my NMR experiments?

A3: Yes. High viscosity can lead to broader NMR signals due to slower molecular tumbling. This can result in a loss of spectral resolution, making it difficult to interpret your data. It can also affect the efficiency of sample mixing and thermal equilibration.

Q4: I am observing sample precipitation when I cool my HFIP-d2 solution. Is this related to viscosity?

A4: While not directly caused by viscosity, the conditions that lead to high viscosity (low temperatures) also reduce the solubility of many compounds. As the solvent molecules move slower and interact more strongly with each other, the solute may "crash out" of the solution.

Troubleshooting Guides

Issue 1: High Viscosity Leading to Poor Sample Handling and Mixing

Symptoms:

  • Difficulty in pipetting or transferring the solution.

  • Incomplete mixing of the sample, leading to concentration gradients.

  • Inconsistent experimental results.

Troubleshooting Steps:

  • Gradual Cooling: Cool the sample slowly to the target temperature to allow for gradual equilibration and to minimize thermal shock, which can exacerbate viscosity issues.

  • Vortex Mixing at Intermediate Temperatures: If possible, vortex the sample at temperatures where the viscosity is still manageable before reaching the final low temperature.

  • Use of Co-solvents: Consider the addition of a less viscous, miscible co-solvent. However, be aware that this will alter the overall properties of the solvent system and may affect your experiment in other ways. Always perform a small-scale test to ensure compatibility and desired outcomes.

Issue 2: Broadened Signals in Low-Temperature NMR Spectroscopy

Symptoms:

  • Loss of resolution in NMR spectra.

  • Broad, featureless peaks.

Troubleshooting Steps:

  • Optimize Temperature: Determine the lowest possible temperature at which you can obtain the necessary data without significant line broadening. A temperature increase of a few degrees can sometimes dramatically decrease viscosity.

  • Adjust Spectrometer Parameters: Consult with an NMR specialist to optimize acquisition parameters. Techniques such as increasing the acquisition time or using specific pulse sequences might help to mitigate the effects of high viscosity.

  • Sample Concentration: Lowering the solute concentration can sometimes reduce the overall viscosity of the solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Sample in HFIP-d2 for Low-Temperature Analysis

  • Dissolution: Dissolve the sample of interest in HFIP-d2 at room temperature to ensure complete dissolution.

  • Filtration (Optional): If there are any particulates, filter the solution through a syringe filter compatible with HFIP (e.g., PTFE).

  • Transfer: Transfer the solution to the appropriate experimental vessel (e.g., NMR tube, cryo-vial).

  • Degassing (for oxygen-sensitive samples): If necessary, degas the sample using a standard procedure like freeze-pump-thaw. Be mindful of the increased viscosity at lower temperatures during the freezing step.

  • Cooling: Place the sample in the instrument and cool it to the desired temperature in a controlled and gradual manner. Monitor the sample for any signs of precipitation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment dissolve Dissolve Sample in HFIP-d2 at RT filter Filter Solution (Optional) dissolve->filter transfer Transfer to Vessel filter->transfer degas Degas (Optional) transfer->degas cool Gradual Cooling degas->cool acquire Data Acquisition cool->acquire

Caption: A typical experimental workflow for using HFIP-d2 at low temperatures.

Troubleshooting_Viscosity cluster_symptoms Identify Symptoms cluster_solutions Potential Solutions start High Viscosity Issue Encountered handling Poor Sample Handling start->handling nmr Broad NMR Signals start->nmr precipitate Sample Precipitation start->precipitate gradual_cool Use Gradual Cooling handling->gradual_cool cosolvent Consider Co-solvent handling->cosolvent optimize_temp Optimize Temperature nmr->optimize_temp precipitate->gradual_cool lower_conc Lower Concentration precipitate->lower_conc

Caption: A troubleshooting guide for viscosity-related issues with HFIP-d2.

References

Corrosive effects of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 on lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the corrosive effects of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) on common laboratory equipment. The following information is intended as a general guide. Due to the aggressive nature of HFIP-d2, it is crucial to conduct specific compatibility tests for your particular applications and equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered corrosive?

A1: this compound (HFIP-d2) is the deuterated form of Hexafluoroisopropanol (HFIP). HFIP is a polar, strongly hydrogen-bond-donating solvent.[1][2] Its unique properties make it highly effective in various chemical reactions and for dissolving a wide range of polymers. However, it is acidic (pKa = 9.3) and can be corrosive to certain materials, causing degradation, swelling, or stress cracking.[2][3] The deuterated form is expected to have similar chemical reactivity and corrosive properties.

Q2: Which common laboratory metals are resistant to HFIP-d2?

A2: Standard stainless steel grades such as 304 and 316 are generally not recommended for use with HFIP-d2, as they have poor resistance to hydrofluoric acid (HF), a chemical with similar corrosive characteristics.[4] For applications involving HF and other corrosive fluorine compounds, high-nickel alloys are often preferred. The following table summarizes the qualitative resistance of various metals.

Q3: What plastics and elastomers are suitable for use with HFIP-d2?

A3: The compatibility of plastics and elastomers with HFIP-d2 can vary significantly. Some polymers may swell, dissolve, or have plasticizers and other additives extracted. It is reported that PEEK (Polyetheretherketone) is not resistant to HFIP.[5][6][7][8] While HFIP does not chemically react with polypropylene (PP), it can extract low-molecular-weight additives, which may lead to contamination of your sample and degradation of the PP equipment.[3][9] For elastomers, perfluoroelastomers (FFKM) like Kalrez® are known for their broad chemical resistance and are often a suitable choice for demanding applications.[10][11][12][13][14]

Q4: Can I use standard borosilicate glass labware with HFIP-d2?

A4: Borosilicate glass is generally resistant to a wide range of chemicals. However, it is susceptible to attack by hydrofluoric acid, especially at elevated temperatures.[15][16][17][18][19] Given the chemical nature of HFIP-d2, caution should be exercised, particularly in prolonged experiments or at high temperatures. It is advisable to visually inspect glassware for any signs of etching after use.

Q5: Are there any specific storage container recommendations for HFIP-d2?

A5: Yes, due to its corrosive nature and volatility, specific storage guidelines should be followed. It is recommended to store HFIP-d2 in tightly sealed containers in a cool, dry, and well-ventilated area. Avoid using aluminum or galvanized containers. Lined metal cans or plastic pails are often suggested by manufacturers. Always refer to the Safety Data Sheet (SDS) for specific storage and handling instructions.

Troubleshooting Guide

This guide addresses common issues encountered when using HFIP-d2 in the laboratory.

Problem Possible Cause Troubleshooting Steps
Unexpected particles or contamination in the sample. Leaching of additives from plastic components (e.g., polypropylene tubes, pipette tips).1. Pre-rinse all plasticware with a small amount of HFIP-d2 before use. 2. Consider switching to more resistant materials like PTFE or borosilicate glass. 3. Filter the final solution to remove particulate matter.
Swelling, cracking, or discoloration of plastic tubing or seals. The material is not chemically compatible with HFIP-d2.1. Immediately discontinue use of the affected equipment. 2. Consult the material compatibility tables below to select a more appropriate material. 3. For critical applications, consider high-performance materials such as PEEK, PTFE, or FFKM elastomers.
Visible etching or clouding of glassware. Corrosion of the borosilicate glass by HFIP-d2, potentially accelerated by heat.1. Inspect glassware regularly for signs of degradation. 2. If etching is observed, replace the glassware to prevent potential failure. 3. For high-temperature applications, consider alternative materials or conduct compatibility testing at the intended temperature.
Leaks from fittings or seals. Degradation of the sealing material (e.g., O-rings).1. Safely stop the experiment and address the leak. 2. Replace the seal with a more chemically resistant elastomer, such as FFKM (Kalrez®). 3. Ensure all fittings are properly tightened according to the manufacturer's specifications.

Material Compatibility Data

The following tables provide a summary of the expected compatibility of common laboratory materials with this compound. This information is based on data for HFIP and analogous corrosive compounds. It is essential to perform specific testing for your application.

Table 1: Metals

MaterialCompatibility RatingNotes
Stainless Steel (304, 316)PoorNot recommended for use with hydrofluoric acid at any significant concentration or temperature.[4]
AluminumPoorNot recommended.
Hastelloy C-276GoodExhibits good resistance to a wide range of corrosive media, including hydrochloric and sulfuric acids.[4][20][21][22]
Monel 400GoodShows good resistance to hydrofluoric acid.[4]

Table 2: Plastics

MaterialCompatibility RatingNotes
Polypropylene (PP)FairDoes not chemically react but may have additives extracted, leading to contamination and material degradation.[3][9]
Polyetheretherketone (PEEK)PoorNot recommended for use with HFIP.[5][6][7][8] May experience swelling with similar solvents.[7][8]
Polytetrafluoroethylene (PTFE)GoodGenerally exhibits excellent chemical resistance.
Borosilicate GlassGood (with caution)Resistant at ambient temperatures, but can be attacked at elevated temperatures.[15][16][17][18][19]

Table 3: Elastomers

MaterialCompatibility RatingNotes
Perfluoroelastomer (FFKM, e.g., Kalrez®)ExcellentOffers the highest level of chemical and thermal resistance among elastomers.[10][11][12][13][14]
Fluoroelastomer (FKM, e.g., Viton®)Fair to GoodGood general chemical resistance, but specific testing is recommended as performance can vary with the grade and application conditions.
SiliconePoorGenerally not recommended for use with aggressive solvents.
EPDMPoorGenerally not recommended for use with aggressive solvents.

Experimental Protocols

For critical applications, it is strongly advised to perform your own compatibility testing. The following are generalized protocols based on industry standards.

Protocol 1: Material Compatibility Testing for Plastics (Based on ASTM D543)[23][24][25][26][27]

1. Objective: To evaluate the resistance of a plastic material to HFIP-d2 by observing changes in weight, dimensions, and appearance.

2. Materials:

  • Test specimens of the plastic material with known initial weight and dimensions.
  • HFIP-d2.
  • Immersion container with a tight-fitting lid.
  • Analytical balance.
  • Calipers or other dimensional measurement tool.

3. Procedure:

  • Measure and record the initial weight and dimensions of the test specimens.
  • Completely immerse the specimens in HFIP-d2 in the immersion container.
  • Seal the container to prevent evaporation of the solvent.
  • Store the container at the desired test temperature for a specified duration (e.g., 24, 48, 168 hours).
  • After the exposure period, carefully remove the specimens from the solvent.
  • Gently wipe the specimens dry with a lint-free cloth.
  • Immediately weigh and measure the dimensions of the specimens.
  • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
  • Calculate the percentage change in weight and dimensions.

Protocol 2: Material Compatibility Testing for Elastomers (Based on ISO 1817)[28][29][30]

1. Objective: To determine the effect of HFIP-d2 on the physical properties of an elastomeric material, such as changes in volume, hardness, and mechanical strength.

2. Materials:

  • Test specimens of the elastomer (e.g., O-rings) with known initial properties.
  • HFIP-d2.
  • Immersion container with a tight-fitting lid.
  • Hardness tester (durometer).
  • Tensile testing machine.

3. Procedure:

  • Measure and record the initial volume (e.g., by fluid displacement), hardness, and tensile properties (tensile strength and elongation at break) of the test specimens.
  • Completely immerse the specimens in HFIP-d2 in the immersion container.
  • Seal the container and store at the test temperature for a specified duration.
  • After exposure, remove the specimens and allow them to cool to room temperature.
  • Measure the final volume, hardness, and tensile properties.
  • Calculate the percentage change in each property.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Select Material Samples measure_initial Measure Initial Properties (Weight, Dimensions, Hardness) start->measure_initial immerse Immerse in HFIP-d2 measure_initial->immerse seal Seal Container immerse->seal incubate Incubate at Test Conditions (Time, Temperature) seal->incubate remove Remove Samples incubate->remove measure_final Measure Final Properties remove->measure_final visual Visual Inspection remove->visual calculate Calculate % Change measure_final->calculate end Assess Compatibility calculate->end visual->end

Caption: Experimental workflow for material compatibility testing.

Troubleshooting_Guide cluster_contamination Contamination Issues cluster_degradation Material Degradation cluster_leak Equipment Failure start Issue Encountered with HFIP-d2 particles Unexpected Particles? start->particles degrade Visible Degradation? (Swelling, Cracking, Etching) start->degrade leak Leaks from Seals/Fittings? start->leak leaching Potential Leaching from Plastics particles->leaching Yes action_contam Action: - Pre-rinse plasticware - Switch to inert materials - Filter solution leaching->action_contam incompatible Material Incompatibility degrade->incompatible Yes action_degrade Action: - Discontinue use - Consult compatibility chart - Select resistant material incompatible->action_degrade seal_fail Seal Material Failure leak->seal_fail Yes action_leak Action: - Stop experiment safely - Replace with FFKM seal - Check fittings seal_fail->action_leak

Caption: Troubleshooting decision tree for HFIP-d2 related issues.

References

Technical Support Center: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) in 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your 1H NMR experiments using 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual solvent and water peaks, ensuring high-quality spectra for your research.

Troubleshooting Guide

Large or broad solvent peaks can obscure signals of interest and complicate spectral analysis. This guide provides a systematic approach to identifying and resolving common issues encountered when using HFIP-d2.

Problem: A large residual HFIP-d2 peak is obscuring my analyte signals.

This is the most common issue when working with deuterated solvents. The residual peak in HFIP-d2 corresponds to the isotopomer with one remaining proton, (CF₃)₂CDOH.

Troubleshooting Workflow:

G cluster_sample Sample Preparation Checks cluster_shims Shimming cluster_supp Solvent Suppression Techniques start Large Residual HFIP-d2 Peak check_sample Step 1: Verify Sample Preparation start->check_sample check_shims Step 2: Check Spectrometer Shimming check_sample->check_shims If sample prep is optimal sample_conc Is the sample concentration too low? check_sample->sample_conc Assess Sample solvent_supp Step 3: Implement Solvent Suppression check_shims->solvent_supp If shims are optimal lineshape Is the lineshape broad or asymmetric? check_shims->lineshape Evaluate Lineshape presaturation Use Presaturation (zgpr pulse sequence) solvent_supp->presaturation Choose Method solution Minimized Solvent Peak solvent_supp->solution solvent_purity Is the HFIP-d2 of high purity? tube_clean Is the NMR tube clean and dry? wet Use WET (Watergate sequence)

Caption: Troubleshooting workflow for minimizing the residual HFIP-d2 peak.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the chemical shift of the residual 1H peak in HFIP-d2?

The residual proton signal in HFIP-d2, arising from (CF₃)₂CDOH, is typically observed as a multiplet around 4.41 ppm .[1] However, the exact chemical shift can be influenced by temperature, concentration, and the specific solutes in your sample.

Q2: I see a peak for water in my spectrum. Where should I expect it and how can I remove it?

Residual water in neat HFIP-d2 is expected to appear as a singlet. While the exact chemical shift in neat HFIP-d2 is not consistently published, it is crucial to minimize its presence. The chemical shift of water is highly dependent on the solvent and temperature.[2]

To minimize the water peak:

  • Use high-purity HFIP-d2: Solvents can absorb atmospheric moisture. Use a fresh bottle or a properly stored solvent.

  • Dry your sample thoroughly: Lyophilize your sample from a non-aqueous solvent if possible before dissolving it in HFIP-d2.

  • Use molecular sieves: Adding activated molecular sieves to the HFIP-d2 can help remove residual water.[3] Allow the solvent to stand over the sieves for a few hours before use.

  • Proper NMR tube handling: Ensure your NMR tubes are scrupulously clean and dried in an oven to remove any residual moisture.

Q3: What are the best practices for preparing a sample in HFIP-d2?

  • Analyte Concentration: Aim for the lowest concentration that provides an adequate signal-to-noise ratio for your analyte. Overly dilute samples can make the residual solvent peak appear disproportionately large.

  • Solvent Volume: Use a consistent and appropriate volume of solvent for your NMR tubes (typically 0.6-0.7 mL for a standard 5 mm tube) to ensure optimal shimming.

  • Filtering: Always filter your sample into the NMR tube to remove any particulate matter, which can negatively affect shimming and spectral resolution.

NMR Acquisition and Processing

Q4: My solvent peak is still too large. What acquisition techniques can I use?

Solvent suppression techniques are highly effective at reducing the intensity of the solvent peak. The two most common methods are Presaturation and WET (Water Suppression Enhanced through T₁ relaxation) .

Q5: How do I set up a presaturation experiment for HFIP-d2?

Presaturation uses a low-power radiofrequency pulse to selectively saturate the solvent resonance before the main excitation pulse.

Experimental Protocol for Presaturation (e.g., using a 'zgpr' pulse sequence):

  • Identify the Solvent Peak: Acquire a standard 1H spectrum to determine the exact frequency of the residual HFIP-d2 peak.

  • Set the Irradiation Frequency: Set the center of the presaturation pulse (o1p) to the frequency of the HFIP-d2 peak.

  • Optimize Saturation Time (d1): A longer saturation time will result in better suppression. Start with a d1 of 1-2 seconds and increase it if necessary. A pseudo-2D experiment can be used to experimentally determine the optimal saturation time.[4]

  • Optimize Saturation Power: The power level should be high enough to saturate the solvent peak but not so high that it affects nearby analyte signals. This is a critical parameter to adjust for optimal results.

Q6: When should I use the WET pulse sequence?

The WET sequence is another powerful solvent suppression technique that is often more effective than presaturation, especially when you need to preserve signals that are very close to the solvent peak.[5][6] It uses a combination of selective pulses and gradients to dephase the solvent magnetization.

Experimental Protocol for WET:

  • Acquire a Reference Spectrum: Obtain a standard 1H spectrum to identify the frequency of the HFIP-d2 peak.

  • Define the Suppression Region: In your NMR software, define the spectral region of the HFIP-d2 peak that you wish to suppress.

  • Select the WET Pulse Sequence: Choose the appropriate WET pulse program from your spectrometer's library.

  • Adjust Parameters: The software will typically guide you through setting up the necessary shaped pulses based on your defined region. You may need to calibrate the 90° pulse width for the shaped pulse.

Q7: My peaks look broad, and the solvent suppression isn't working well. What should I do?

Poor peak shape and ineffective solvent suppression are often due to poor shimming.

Troubleshooting Shimming Issues:

  • Homogeneity: Ensure your sample is fully dissolved and free of any solid particles.

  • Sample Volume: Use the correct solvent height in the NMR tube as recommended for your spectrometer's probe.

  • NMR Tube Quality: Use high-quality, clean NMR tubes. Scratched or chipped tubes can degrade shimming performance.

  • Re-shimming: If the lineshape is poor, re-shim the spectrometer on your sample.

Quantitative Data Summary

The following table summarizes the key 1H NMR data for HFIP-d2.

Parameter Value Multiplicity Reference
Residual ¹H Chemical Shift ((CF₃)₂CDH OD)~4.41 ppmMultiplet[1]
Residual Water (H₂O/HOD) Chemical ShiftVariableSinglet[2]

Note: The chemical shift of residual water is highly dependent on sample conditions and may vary.

Logical Relationships in Troubleshooting

The decision-making process for addressing a large solvent peak can be visualized as a logical flow.

G cluster_prevention Preventative Measures cluster_correction Corrective Actions cluster_supp_methods Suppression Methods start Issue: Large Solvent Peak sample_prep Optimize Sample Preparation start->sample_prep shimming Optimize Shimming start->shimming If peak is broad solvent_supp Apply Solvent Suppression start->solvent_supp If peak is sharp but intense high_purity Use High-Purity HFIP-d2 clean_tube Use Clean, Dry NMR Tube proper_conc Ensure Adequate Analyte Concentration end High-Quality Spectrum shimming->end If successful presat Presaturation (zgpr) solvent_supp->presat wet WET solvent_supp->wet presat->end wet->end

Caption: Logical flow for addressing large solvent peaks in 1H NMR.

References

Technical Support Center: Improving Solubility in HFIP-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving non-polar compounds in 1,1,1,3,3,3-Hexafluoroisopropanol-d2 (HFIP-d2) for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is HFIP-d2 and why is it used as a solvent?

A1: HFIP-d2, or 1,1,1,3,3,3-Hexafluoroisopropanol-d2, is the deuterated form of HFIP. HFIP is a polar, strongly hydrogen-bond-donating solvent with a unique ability to dissolve a wide range of molecules, including those that are difficult to solubilize in common solvents.[1][2] It is particularly effective for peptides, proteins, and various polymers, often inducing helical structures in biomolecules.[3][4] Its transparency to UV light, low viscosity, and ability to stabilize ionic species make it a versatile solvent in organic synthesis and analysis.[1][2] The deuterated version, HFIP-d2, is used in NMR spectroscopy to avoid solvent signal interference in the proton spectrum.[5]

Q2: Why do my non-polar compounds have poor solubility in HFIP-d2 despite its capabilities?

A2: While HFIP is a powerful solvent, the general principle of "like dissolves like" still holds.[6][7] Non-polar compounds, which lack functional groups capable of strong hydrogen bonding, may have limited affinity for the highly polar and hydrogen-bond-donating HFIP-d2.[2] Factors like high molecular weight, a crystalline solid-state structure, and the absence of any polar moieties can contribute to poor solubility.[8][9]

Q3: Can I heat the sample to improve solubility in HFIP-d2?

A3: Yes, adjusting the temperature can affect solubility. For most solid solutes, solubility increases with temperature because the additional heat provides the energy needed to break the bonds within the solid lattice.[8][10] However, this effect is not universal; for some compounds, the dissolution process is exothermic, and increasing the temperature can actually decrease solubility.[10][11] It is advisable to test temperature effects on a small scale first.

Q4: What is sonication and can it help dissolve my sample?

A4: Sonication uses high-frequency sound waves to agitate the liquid, creating microscopic cavitation bubbles.[12] The rapid formation and collapse of these bubbles generate mechanical force that can break apart solid particles, increasing the surface area available for interaction with the solvent and accelerating the dissolution process.[12][13][14] It is a common and effective technique for dissolving stubborn samples.[15]

Troubleshooting Guide for Non-Polar Compounds in HFIP-d2

Problem Potential Cause Suggested Solution
Compound does not dissolve at all. Inherent insolubility of the non-polar compound in the highly polar HFIP-d2.1. Use a Co-solvent: Introduce a small amount of a less polar deuterated solvent (e.g., CDCl₃, Benzene-d₆, or DMSO-d₆) to modify the overall polarity of the solvent system.[9][16][17] 2. Increase Temperature: Gently warm the sample. Monitor for any degradation if the compound is thermally sensitive.[18] 3. Micronization: Reduce the particle size of the compound before adding the solvent to increase the surface area.[8][18][19]
Solution is cloudy or contains suspended particles. The compound has reached its solubility limit, or particulates are present.1. Sonication: Place the sample vial in a bath sonicator for several minutes to break up agglomerates and promote dissolution.[14][15] 2. Centrifugation/Filtration: If the particles persist, they may be insoluble impurities. Centrifuge the NMR tube and carefully decant the supernatant into a clean tube, or filter the solution through a small plug of glass wool in a Pasteur pipette.[20][21]
Compound precipitates out of solution over time. The initial dissolution created a supersaturated and unstable solution.1. Re-evaluate Co-solvent Ratio: The proportion of co-solvent may be insufficient to maintain solubility. Experiment with slightly higher concentrations of the co-solvent. 2. Consider a Surfactant: For non-NMR applications or if the signal interference is acceptable, a small amount of a suitable surfactant can create micelles to encapsulate the non-polar compound, enhancing its stability in the solvent.[22][23][24]
NMR spectrum shows broad peaks after dissolution. Sample viscosity is too high, or there is residual particulate matter.1. Dilute the Sample: High concentrations can lead to viscous solutions and broadened signals.[25] Dilute the sample if the signal-to-noise ratio allows. 2. Ensure Homogeneity: Ensure all solid material is fully dissolved. Even microscopic particles can disrupt the magnetic field homogeneity.[21] Re-filter the sample if necessary.

Data Summary: Solubility Enhancement Techniques

The following table provides an illustrative summary of how different techniques can impact the solubility of a hypothetical non-polar compound in HFIP-d2. Actual results will vary based on the specific compound.

Method Description Typical Concentration Range Relative Solubility Improvement (Illustrative) Considerations
None (Neat HFIP-d2) Direct dissolution in pure HFIP-d2.N/A1x (Baseline)May be insufficient for highly non-polar compounds.
Co-Solvency Addition of a less polar deuterated solvent.5-20% (v/v) of co-solvent.2x - 10xCo-solvent signals will be present in the NMR spectrum.[17]
Heating Increasing the sample temperature.40-60 °C1.5x - 5xRisk of compound degradation; solubility may decrease on cooling.[10]
Sonication Use of ultrasonic bath.N/AAccelerates dissolution rate, may not increase equilibrium solubility.[26]Can generate localized heat.[14]
Surfactant (Micellar Solubilization) Addition of a surfactant above its CMC.0.1-2% (w/v)10x - 100x+Primarily for non-NMR applications due to strong signal interference.[22][27]

Experimental Protocols

Protocol 1: Co-Solvent Method for NMR Sample Preparation
  • Weigh the Analyte: Accurately weigh the non-polar compound directly into a clean, dry NMR tube.

  • Prepare Co-solvent Mixture: In a separate small vial, prepare a stock solution by mixing the chosen deuterated co-solvent (e.g., CDCl₃) with HFIP-d2. A common starting point is a 10:90 (v/v) ratio.

  • Add Solvent Mixture: Using a clean pipette, add the appropriate volume (typically 0.5-0.6 mL for a standard 5mm tube) of the co-solvent/HFIP-d2 mixture to the NMR tube.[20]

  • Mix Gently: Cap the tube and invert it several times to mix. Avoid vigorous shaking which can introduce aerosols.

  • Assess Solubility: Visually inspect the solution for clarity. If undissolved solid remains, consider gentle warming or sonication.

  • Acquire Spectrum: Once the sample is fully dissolved, acquire the NMR spectrum. Remember that the chemical shifts of your analyte may be slightly different in the solvent mixture compared to a pure solvent.[25]

Protocol 2: Sonication-Assisted Dissolution
  • Prepare the Sample: Add the non-polar compound and the desired solvent (neat HFIP-d2 or a co-solvent mixture) to the NMR tube.

  • Prepare the Sonicator: Use a bath sonicator. Ensure the water level in the bath is sufficient to cover the sample portion of the tube.

  • Sonicate the Sample: Place the capped NMR tube in a holder or float within the sonicator bath. Sonicate in short bursts (e.g., 1-2 minutes) to prevent excessive heating.[14]

  • Inspect and Repeat: After each burst, remove the tube and visually inspect the solution. If solid material persists, repeat the sonication process.

  • Final Check: Once the solution appears clear, allow it to return to room temperature before running the NMR experiment.

Visualizations

TroubleshootingWorkflow start Start: Non-polar compound insoluble in HFIP-d2 method_choice Select Initial Strategy start->method_choice cosolvent Add Co-solvent (e.g., 5-10% CDCl3) method_choice->cosolvent Modify Polarity heating Gently Heat Sample (e.g., 40°C) method_choice->heating Increase Energy sonication Use Bath Sonication method_choice->sonication Mechanical Aid check_sol Is the sample dissolved? cosolvent->check_sol heating->check_sol sonication->check_sol success Success: Sample is ready for analysis check_sol->success Yes failure Problem Persists: Re-evaluate approach check_sol->failure No increase_cosolvent Increase co-solvent % or try a different one failure->increase_cosolvent combine_methods Combine Methods (e.g., Co-solvent + Sonication) failure->combine_methods increase_cosolvent->check_sol combine_methods->check_sol

Caption: A workflow for troubleshooting solubility issues.

MicellarSolubilization Mechanism of Micellar Solubilization cluster_micelle Micelle Structure center Non-Polar Compound s1 S center->s1 Hydrophobic Interaction s2 S center->s2 Hydrophobic Interaction s3 S center->s3 Hydrophobic Interaction s4 S center->s4 Hydrophobic Interaction s5 S center->s5 Hydrophobic Interaction s6 S center->s6 Hydrophobic Interaction s7 S center->s7 Hydrophobic Interaction s8 S center->s8 Hydrophobic Interaction solvent Bulk Solvent (HFIP-d2) s1->solvent Hydrophilic Interaction s5->solvent Hydrophilic Interaction surfactant_head Surfactant Hydrophilic Head surfactant_tail Surfactant Hydrophobic Tail

Caption: Diagram of a non-polar compound solubilized in a micelle.

CoSolventWorkflow start 1. Weigh non-polar compound into NMR tube prepare_mix 2. Prepare co-solvent mixture (e.g., 10% CDCl3 in HFIP-d2) start->prepare_mix add_solvent 3. Add 0.5-0.6 mL of mixture to the tube prepare_mix->add_solvent mix 4. Cap and invert to mix gently add_solvent->mix check 5. Check for complete dissolution mix->check nmr 6. Acquire NMR spectrum check->nmr Yes troubleshoot Apply heat or sonication check->troubleshoot No troubleshoot->check

Caption: Experimental workflow for the co-solvent method.

References

Technical Support Center: Stability of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (HFIP-d2) in the presence of acids?

A1: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) and its deuterated form, HFIP-d2, are generally considered stable compounds. However, they are incompatible with strong acids, and violent reactions can occur under certain conditions.[1][2] While HFIP is frequently used as a solvent in acid-catalyzed reactions due to its ability to stabilize cationic intermediates, its long-term stability, particularly that of the deuterated hydroxyl and alpha-carbon positions in HFIP-d2, can be compromised in strongly acidic media.[3][4][5]

Q2: What potential stability issues should I be concerned about when using HFIP-d2 in acidic conditions?

A2: There are two primary concerns:

  • Deuterium Exchange: The deuterium on the oxygen (O-D) is highly susceptible to exchange with protons from the acidic medium. The deuterium on the carbon (C-D) is generally more stable but could also be subject to exchange under harsh acidic conditions or over extended periods, potentially through keto-enol tautomerism of any trace impurities or degradation products.

  • Decomposition: Although HFIP is a relatively stable alcohol, strong acids can catalyze its dehydration to form hexafluoroisobutylene. Other potential degradation pathways may also exist, especially at elevated temperatures.

Q3: Are there any known degradation products of HFIP in acidic media?

Q4: How can I monitor the stability of HFIP-d2 in my experiment?

A4: The stability of HFIP-d2 can be monitored using several analytical techniques:

  • NMR Spectroscopy: ¹H NMR can be used to detect the appearance of a proton signal corresponding to the hydroxyl group, indicating O-D to O-H exchange. ²H (Deuterium) NMR can monitor the disappearance of the deuterium signals. ¹⁹F NMR and ¹³C NMR can be used to detect the formation of degradation products.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to monitor the isotopic purity of HFIP-d2 over time and to identify any potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of deuterium signal (O-D) in NMR. Exchange of the hydroxyl deuterium with protons from the acidic solvent or reagents.This is often expected and rapid. If the deuterium label at this position is critical, consider using aprotic acidic conditions if possible, or run the reaction at a lower temperature to minimize the exchange rate.
Appearance of unexpected peaks in ¹H, ¹³C, or ¹⁹F NMR spectra. Decomposition of HFIP-d2.Characterize the new signals to identify the degradation products. Consider reducing the acid concentration, using a milder acid, or lowering the reaction temperature.
Changes in the isotopic distribution of the parent molecule in Mass Spectrometry. Deuterium exchange at the carbon (C-D) position or decomposition followed by recombination.Quantify the rate of exchange. If it is significant, explore alternative, less acidic conditions or shorter reaction times.
Inconsistent reaction outcomes or kinetics. The changing nature of the solvent (HFIP-d2) due to degradation or deuterium exchange may be affecting the reaction. HFIP is known to form hydrogen-bond clusters that can influence reaction mechanisms.[4]Re-evaluate the reaction conditions. It may be necessary to use a different solvent system if the stability of HFIP-d2 is a confounding factor.

Experimental Protocols

The following is a general protocol for assessing the stability of HFIP-d2 in acidic conditions. This should be adapted based on the specific acid, concentration, and temperature of your experimental setup.

Protocol 1: Assessment of Deuterium Exchange and Decomposition by NMR Spectroscopy

Objective: To quantify the rate of deuterium exchange and identify potential degradation products of HFIP-d2 in an acidic solution.

Materials:

  • This compound (HFIP-d2)

  • Acid of interest (e.g., HCl, H₂SO₄, TFA)

  • Deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) for locking and as an internal standard.

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the acid in the chosen deuterated aprotic solvent at the desired concentration.

  • Add a known concentration of HFIP-d2 to the NMR tube containing the acidic solution.

  • Acquire an initial NMR spectrum (¹H, ²H, ¹³C, and ¹⁹F) at time t=0.

  • Incubate the NMR tube at the desired experimental temperature.

  • Acquire subsequent NMR spectra at regular time intervals.

  • Data Analysis:

    • In the ¹H NMR, integrate the signal corresponding to the newly formed O-H group relative to an internal standard to quantify the extent of O-D exchange.

    • In the ²H NMR, monitor the decrease in the integral of the C-D and O-D signals.

    • Analyze the ¹³C and ¹⁹F NMR spectra for the appearance of new signals that would indicate decomposition products.

Quantitative Data Summary

As no specific quantitative data for the stability of HFIP-d2 in acidic conditions was found in the literature search, the following table is provided as a template for researchers to summarize their own experimental findings.

Table 1: Stability of HFIP-d2 under Acidic Conditions

Acid Concentration (M) Temperature (°C) Time (h) % O-D Exchange % C-D Exchange % Decomposition Major Degradation Products
e.g., HCle.g., 1.0e.g., 25e.g., 24DataDataDatae.g., Hexafluoroisobutylene
e.g., H₂SO₄e.g., 0.5e.g., 50e.g., 12DataDataDataData
e.g., TFAe.g., 2.0e.g., 25e.g., 48DataDataDataData

Visualizations

Stability_Pathway HFIP_d2 This compound ((CF3)2CDOD) Exchange_OD O-D Exchange Product ((CF3)2CDOH) HFIP_d2->Exchange_OD Fast Exchange Exchange_CD C-D Exchange Product ((CF3)2CHOD) HFIP_d2->Exchange_CD Slower Exchange Decomposition Decomposition (e.g., Dehydration) HFIP_d2->Decomposition Degradation Pathway Acid H+ Acid->Exchange_OD Acid->Exchange_CD Acid->Decomposition Products Degradation Products (e.g., Hexafluoroisobutylene) Decomposition->Products

Caption: Potential stability pathways for HFIP-d2 in acidic conditions.

Experimental_Workflow Start Start: Prepare Acidic Solution of HFIP-d2 Acquire_t0 Acquire Initial NMR/MS Spectra (t=0) Start->Acquire_t0 Incubate Incubate at Desired Temperature Acquire_t0->Incubate Acquire_ti Acquire Spectra at Time Intervals (ti) Incubate->Acquire_ti Loop Acquire_ti->Incubate Analyze Analyze Data: - Deuterium Exchange - Decomposition Products Acquire_ti->Analyze End End: Determine Stability Profile Analyze->End

Caption: Workflow for assessing the stability of HFIP-d2.

References

Technical Support Center: Degassing 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on degassing 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) for sensitive experiments. HFIP-d2 is a unique solvent increasingly used in NMR, mass spectrometry, and HPLC due to its ability to solubilize a wide range of polymers and biomolecules.[1][2] However, the presence of dissolved gases, particularly oxygen, can significantly interfere with these sensitive analytical techniques. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the removal of dissolved gases and the integrity of your experimental results.

Troubleshooting Guide

This section addresses common issues encountered during the degassing of HFIP-d2.

Question: I performed a freeze-pump-thaw cycle, but my NMR spectrum still shows broad peaks. What went wrong?

Answer: Incomplete degassing is the most likely cause. Several factors could contribute to this:

  • Insufficient Freeze-Pump-Thaw Cycles: For sensitive NMR experiments, a single cycle is often insufficient. It is recommended to perform at least three cycles to ensure complete removal of dissolved gases.[1][3]

  • Inadequate Freezing: Ensure the HFIP-d2 is completely frozen before applying the vacuum. If the solvent is not fully solidified, its vapor pressure will be too high, preventing efficient removal of dissolved gases. The melting point of HFIP is approximately -4 °C.[4]

  • Insufficient Pumping Time: Allow adequate time for the vacuum to remove the gases from the headspace above the frozen solvent. A minimum of 10-15 minutes under a high vacuum is recommended for each cycle.

  • Leak in the System: A leak in your Schlenk line or glassware will allow atmospheric gases to re-enter the flask, compromising the degassing process. Always check your setup for leaks before starting.

Question: After degassing with inert gas sparging, I'm observing bubble formation in my HPLC system. Why is this happening?

Answer: Bubble formation post-sparging can occur for several reasons:

  • Inefficient Sparging: The inert gas must be bubbled through the solvent for a sufficient duration to displace all dissolved air. The flow rate should be gentle to avoid solvent evaporation while ensuring thorough mixing.

  • Re-absorption of Air: If the solvent is left exposed to the atmosphere after sparging, it will quickly re-absorb gases. It is crucial to maintain an inert atmosphere above the solvent after degassing.

  • Choice of Sparging Gas: While nitrogen and argon are commonly used, helium is the most effective sparging gas for HPLC due to its very low solubility in most mobile phases.[5]

  • System Leaks: Air can be drawn into the HPLC system through loose fittings or connections, leading to bubble formation. Regularly inspect your HPLC tubing and connections for any signs of leaks.

Question: I'm concerned about the loss of my expensive HFIP-d2 during degassing. Which method minimizes solvent evaporation?

Answer: The freeze-pump-thaw method is the preferred technique for degassing volatile and expensive solvents like HFIP-d2 because it minimizes solvent loss.[6] By freezing the solvent, its vapor pressure is significantly reduced, preventing it from being drawn into the vacuum pump. In contrast, inert gas sparging and sonication can lead to noticeable solvent evaporation, especially if performed for extended periods or at elevated temperatures.

Question: My degassed HFIP-d2 appears to be contaminated. How can I prevent this?

Answer: Contamination can be introduced at several stages. Here are some preventative measures:

  • Use High-Purity Inert Gas: Ensure the inert gas used for sparging or backfilling after freeze-pump-thaw is of high purity (99.999% or higher) to avoid introducing contaminants.

  • Clean and Dry Glassware: Thoroughly clean and dry all glassware before use to remove any residual solvents or moisture.[7]

  • Proper Storage: Store degassed HFIP-d2 in a sealed container under an inert atmosphere to prevent re-absorption of atmospheric gases and moisture.[7] For long-term storage, refrigeration is recommended for many deuterated solvents.[7]

  • Chemical Compatibility: HFIP-d2 is incompatible with strong acids, strong bases, and alkali metals.[4] Ensure all components of your experimental setup are compatible with the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to degas HFIP-d2 for sensitive experiments?

A1: Dissolved gases, particularly paramagnetic oxygen, can have several detrimental effects on sensitive analytical techniques:

  • NMR Spectroscopy: Dissolved oxygen can cause significant line broadening of NMR signals, leading to a loss of resolution and making it difficult to interpret spectra. It can also affect the relaxation times of nuclei, impacting quantitative measurements.

  • Mass Spectrometry: Dissolved gases can lead to the formation of adducts with analyte ions, complicating mass spectra and potentially suppressing the analyte signal.[8][9] They can also interfere with the ionization process.

  • HPLC: Gas bubbles in the mobile phase can cause pump malfunctions, leading to unstable flow rates and retention time variability.[10] Bubbles in the detector flow cell can cause baseline noise and spurious peaks.[10]

Q2: What are the primary methods for degassing HFIP-d2?

A2: The three most common methods for degassing solvents are:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases and is highly recommended for sensitive applications and volatile solvents.[6][11]

  • Inert Gas Sparging: This involves bubbling an inert gas (typically helium, argon, or nitrogen) through the solvent to displace dissolved air.[12] It is a simpler method but may be less effective than freeze-pump-thaw and can lead to solvent loss.

  • Ultrasonic Degassing (Sonication): This method uses high-frequency sound waves to generate cavitation bubbles, which facilitate the removal of dissolved gases.[13][14] It is often used in conjunction with vacuum or helium sparging to enhance degassing efficiency.[15]

Q3: How do I choose the best degassing method for my experiment?

A3: The choice of method depends on the sensitivity of your experiment, the volume of solvent, and the properties of HFIP-d2.

  • For highly sensitive experiments like high-resolution NMR, freeze-pump-thaw is the gold standard.

  • For applications like HPLC where continuous degassing is beneficial, an in-line degasser combined with initial helium sparging is often used.[5]

  • Sonication can be a quick method for less sensitive applications or as a preliminary step before another degassing technique.

Q4: How can I visually confirm if my HFIP-d2 is sufficiently degassed?

A4: A simple visual indicator during the thaw step of the freeze-pump-thaw method is the absence of bubbling as the frozen solvent melts.[1] If you no longer see gas bubbles evolving from the liquid as it thaws, it is a good indication that the solvent is well-degassed. However, for highly sensitive experiments, the ultimate confirmation comes from the quality of your experimental data (e.g., sharp NMR peaks, stable HPLC baseline).

Q5: How long does degassed HFIP-d2 remain gas-free?

A5: The stability of degassed HFIP-d2 depends on how it is stored. If stored in a properly sealed container with an inert gas headspace, it can remain sufficiently degassed for several days. However, for the most sensitive experiments, it is best to use the solvent immediately after degassing.

Data Presentation

Table 1: Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) and its Deuterated Analog (HFIP-d2)

Property1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)This compound (HFIP-d2)
Molecular Formula C₃H₂F₆OC₃D₂F₆O
Molecular Weight 168.04 g/mol 170.05 g/mol
Boiling Point 58.2 °C~59 °C[4]
Melting Point -3.3 °C~-4 °C[4]
Density 1.596 g/mL at 25 °C~1.60 g/mL[12]

Note: The properties of HFIP-d2 are expected to be very similar to those of its non-deuterated counterpart.

Table 2: Comparison of Common Degassing Techniques

TechniqueEfficiencySolvent LossTime RequiredSuitability for HFIP-d2
Freeze-Pump-Thaw Very HighVery Low[6]Moderate (30-60 min for 3 cycles)Highly Recommended
Inert Gas Sparging Moderate to HighModerate to HighFast (15-30 min)Good, with precautions for solvent loss
Ultrasonication Low to ModerateModerateFast (10-20 min)Acceptable, often used with other methods

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing

This method is the most effective for removing dissolved gases from HFIP-d2.

Materials:

  • Schlenk flask

  • High-vacuum line with a cold trap (liquid nitrogen)

  • Dewar flask

  • Liquid nitrogen

  • HFIP-d2

Procedure:

  • Place the HFIP-d2 into a clean, dry Schlenk flask. Do not fill the flask more than half full to prevent shattering during freezing.[1]

  • Attach the Schlenk flask to the vacuum line.

  • Immerse the bottom of the flask in a Dewar containing liquid nitrogen until the HFIP-d2 is completely frozen.

  • Once frozen, open the stopcock to the vacuum and evacuate the headspace for 10-15 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen Dewar and allow the HFIP-d2 to thaw completely at room temperature. You may observe bubbling as dissolved gases escape into the headspace.

  • Repeat steps 3-6 for a total of at least three cycles.[3] After the final thaw, the absence of bubbling indicates successful degassing.

  • Backfill the flask with a high-purity inert gas (e.g., argon or nitrogen) before use.

Protocol 2: Inert Gas Sparging

This is a simpler but potentially less effective method.

Materials:

  • Schlenk flask or other suitable container

  • Inert gas cylinder (Helium is preferred for HPLC) with a regulator

  • Sparging tube (a long needle or a fritted glass bubbler)

  • HFIP-d2

Procedure:

  • Place the HFIP-d2 into a clean, dry container.

  • Insert the sparging tube into the solvent, ensuring the tip is near the bottom of the container.

  • Start a gentle flow of the inert gas through the solvent. The flow rate should be sufficient to create a steady stream of small bubbles but not so vigorous as to cause excessive solvent splashing or evaporation.

  • Continue sparging for 15-30 minutes.

  • After sparging, remove the sparging tube while maintaining a positive pressure of the inert gas over the solvent to prevent air from re-entering.

  • Seal the container under the inert atmosphere.

Protocol 3: Ultrasonic Degassing (Sonication)

This method is often used in conjunction with other techniques.

Materials:

  • Ultrasonic bath

  • Container suitable for sonication (e.g., a flask or beaker)

  • HFIP-d2

Procedure:

  • Place the HFIP-d2 in a suitable container.

  • Place the container in an ultrasonic bath.

  • Turn on the ultrasonic bath and sonicate the solvent for 10-20 minutes. The ultrasonic energy will induce the formation and collapse of cavitation bubbles, which helps to drive out dissolved gases.[14]

  • For enhanced efficiency, sonication can be performed under a gentle vacuum or while sparging with an inert gas.

  • After sonication, store the solvent under an inert atmosphere.

Mandatory Visualizations

Degassing_Workflows cluster_FPT Freeze-Pump-Thaw Workflow cluster_Sparging Inert Gas Sparging Workflow cluster_Sonication Ultrasonic Degassing Workflow FPT_Start Start with HFIP-d2 in Schlenk Flask Freeze Freeze Solvent (Liquid Nitrogen) FPT_Start->Freeze Pump Apply High Vacuum (10-15 min) Freeze->Pump Thaw Thaw to Room Temp. Pump->Thaw Cycle_Check Cycles < 3? Thaw->Cycle_Check Cycle_Check->Freeze Yes Backfill Backfill with Inert Gas Cycle_Check->Backfill No FPT_End Degassed HFIP-d2 Ready for Use Backfill->FPT_End Sparging_Start Start with HFIP-d2 in Container Insert_Tube Insert Sparging Tube Sparging_Start->Insert_Tube Start_Gas Start Gentle Inert Gas Flow Insert_Tube->Start_Gas Sparge Bubble Gas for 15-30 min Start_Gas->Sparge Stop_Gas Remove Tube, Maintain Inert Atmosphere Sparge->Stop_Gas Sparging_End Degassed HFIP-d2 Ready for Use Stop_Gas->Sparging_End Sonication_Start Start with HFIP-d2 in Container Place_in_Bath Place in Ultrasonic Bath Sonication_Start->Place_in_Bath Sonicate Sonicate for 10-20 min Place_in_Bath->Sonicate Store_Inert Store Under Inert Atmosphere Sonicate->Store_Inert Sonication_End Degassed HFIP-d2 Ready for Use Store_Inert->Sonication_End

Caption: Experimental workflows for the three primary methods of degassing HFIP-d2.

Troubleshooting_Logic Start Problem Encountered Broad_Peaks Broad NMR Peaks? Start->Broad_Peaks Bubble_Formation Bubble Formation in HPLC? Broad_Peaks->Bubble_Formation No Check_Cycles Increase Freeze-Pump-Thaw Cycles Broad_Peaks->Check_Cycles Yes Solvent_Loss Excessive Solvent Loss? Bubble_Formation->Solvent_Loss No Check_Sparging_Time Increase Sparging Time Bubble_Formation->Check_Sparging_Time Yes Contamination Suspected Contamination? Solvent_Loss->Contamination No Use_FPT Use Freeze-Pump-Thaw Method Solvent_Loss->Use_FPT Yes End Resolution Contamination->End No Use_High_Purity_Gas Use High-Purity Inert Gas Contamination->Use_High_Purity_Gas Yes Check_Freezing Ensure Complete Freezing Check_Cycles->Check_Freezing Check_Vacuum Check for System Leaks Check_Freezing->Check_Vacuum Check_Vacuum->End Check_Gas_Choice Use Helium for HPLC Check_Sparging_Time->Check_Gas_Choice Check_HPLC_Fittings Inspect HPLC System for Leaks Check_Gas_Choice->Check_HPLC_Fittings Check_HPLC_Fittings->End Use_FPT->End Clean_Glassware Ensure Clean and Dry Glassware Use_High_Purity_Gas->Clean_Glassware Proper_Storage Store Properly Under Inert Gas Clean_Glassware->Proper_Storage Proper_Storage->End

Caption: A logical troubleshooting guide for common issues in HFIP-d2 degassing.

References

Validation & Comparative

A Comparative Guide to Deuterated Fluorinated Alcohol Solvents: HFIP-d2 vs. TFE-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialized solvents, deuterated fluorinated alcohols play a pivotal role, particularly in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, peptide chemistry, and drug discovery. This guide provides an objective comparison of two prominent solvents in this class: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) and Trifluoroethanol-d1 (TFE-d1). By presenting their physicochemical properties, common applications, and illustrative experimental workflows, this document aims to assist researchers in selecting the optimal solvent for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

The distinct properties of HFIP-d2 and TFE-d1, stemming from their unique molecular structures, dictate their behavior and utility as solvents. The following table summarizes their key physicochemical characteristics based on available data for their non-deuterated and deuterated forms.

PropertyThis compound (HFIP-d2)Trifluoroethanol-d1 (TFE-d1)
CAS Number 38701-74-5[1][2]77253-67-9 (for TFE-d3)
Molecular Formula C₃D₂F₆O[1]C₂H₂DF₃O
Molecular Weight ~170.05 g/mol [1][2]~101.05 g/mol (for TFE-d1)
Boiling Point (°C) ~59[3][4]~74-80[5][6][7]
Melting Point (°C) ~ -4[4][8]~ -44 to -45[6][7]
Density (g/mL) ~1.60 at 20°C[8]~1.373-1.415 at 25°C[5][6][9]
pKa ~9.3[10]~12.4[11][12]
Solubility Miscible with water and many organic solvents.[3][10] Excellent solvent for a wide range of polymers and peptides.[3][13]Miscible with water and most organic solvents.[5]

Performance in Key Applications

Both HFIP-d2 and TFE-d1 are valued for their ability to solubilize a wide range of compounds, including those with poor solubility in common organic solvents. Their strong hydrogen bond donating capabilities and unique polarity make them indispensable in several research areas.

This compound (HFIP-d2): The Powerhouse for Aggregated Proteins and Peptides

HFIP is a highly polar, strongly hydrogen-bonding solvent with a remarkable ability to dissolve peptides and monomerize β-sheet protein aggregates.[10][13] Its higher acidity (lower pKa) compared to TFE makes it a particularly effective solvent for challenging biological macromolecules and in promoting specific chemical reactions.[10]

Key Applications of HFIP-d2:

  • Peptide and Protein Chemistry: Widely used to solubilize and refold peptides, crucial for studying protein structures and developing peptide-based therapeutics, particularly in research related to Alzheimer's disease and cancer.[13]

  • Organic Synthesis: Facilitates Friedel-Crafts-type reactions and enhances the efficiency of various cycloaddition reactions.[3][4] It has been described as a "magical solvent" in Pd-catalyzed C-H functionalization reactions.[14]

  • NMR Spectroscopy: Its deuterated form is an excellent solvent for acquiring high-resolution NMR spectra of fluorinated compounds and for studying systems where strong solvent-solute interactions are desired to induce conformational changes.

Trifluoroethanol-d1 (TFE-d1): The Versatile Secondary Structure Inducer

TFE is a colorless, water-miscible liquid known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise disordered in aqueous solutions.[15][16] While it can denature the tertiary structure of proteins at higher concentrations, it provides valuable insights into early folding intermediates.[15][17]

Key Applications of TFE-d1:

  • Conformational Studies of Peptides and Proteins: Extensively used to study conformational transitions and to stabilize helical structures for structural analysis by techniques like NMR and Circular Dichroism (CD).[15]

  • Organic Synthesis: Employed as a solvent in various organic reactions, including oxidations of sulfur compounds using hydrogen peroxide.[12]

  • NMR Spectroscopy: TFE-d1 is a valuable solvent for NMR studies of peptides to investigate their structural propensities in a helix-inducing environment.[9]

Experimental Methodologies

The choice of solvent significantly impacts experimental outcomes. Below are representative protocols for utilizing HFIP-d2 and TFE-d1 in a common application: NMR analysis of a synthetic peptide.

Experimental Protocol: NMR Analysis of a Synthetic Peptide

  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized synthetic peptide in 500 µL of either HFIP-d2 or TFE-d1.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra on a spectrometer operating at a proton frequency of 600 MHz or higher.[18]

    • For structural elucidation, acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Set the temperature to 298 K for all experiments.

  • Data Processing and Analysis:

    • Process the NMR spectra using appropriate software (e.g., Topspin, MestReNova).

    • Reference the chemical shifts to the residual solvent peak.

    • Analyze the chemical shifts, coupling constants, and NOE patterns to determine the secondary structure of the peptide in the respective solvent.

Visualizing Workflows and Logical Comparisons

To further aid in the understanding and selection of these solvents, the following diagrams illustrate a typical experimental workflow and a logical comparison of their key attributes.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis start Lyophilized Peptide dissolve Dissolve in HFIP-d2 or TFE-d1 start->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer acquire_1d Acquire 1D ¹H Spectrum transfer->acquire_1d acquire_2d Acquire 2D TOCSY/NOESY acquire_1d->acquire_2d process Process Spectra acquire_2d->process reference Reference Chemical Shifts process->reference analyze Analyze Structural Parameters reference->analyze conclusion Determine Peptide Conformation analyze->conclusion

Caption: Experimental workflow for peptide structure determination using NMR spectroscopy with deuterated fluorinated alcohol solvents.

G cluster_hfip Key Properties of HFIP-d2 cluster_tfe Key Properties of TFE-d1 cluster_app Primary Applications center Deuterated Fluorinated Alcohol Solvents hfip This compound (HFIP-d2) center->hfip tfe Trifluoroethanol-d1 (TFE-d1) center->tfe hfip_prop1 Higher Acidity (pKa ~9.3) hfip->hfip_prop1 hfip_prop2 Excellent for Aggregated Proteins/Peptides hfip->hfip_prop2 hfip_prop3 Strong H-bond Donor hfip->hfip_prop3 hfip_prop4 Lower Boiling Point (~59°C) hfip->hfip_prop4 app_nmr NMR Spectroscopy hfip->app_nmr app_synthesis Organic Synthesis hfip->app_synthesis tfe_prop1 Lower Acidity (pKa ~12.4) tfe->tfe_prop1 tfe_prop2 Induces α-Helical Secondary Structure tfe->tfe_prop2 tfe_prop3 Strong H-bond Donor tfe->tfe_prop3 tfe_prop4 Higher Boiling Point (~77°C) tfe->tfe_prop4 tfe->app_nmr tfe->app_synthesis app_peptide Peptide/Protein Chemistry hfip_prop2->app_peptide tfe_prop2->app_peptide

Caption: Logical comparison of the key properties and applications of HFIP-d2 and TFE-d1.

Conclusion

The selection between this compound and Trifluoroethanol-d1 as a solvent is highly dependent on the specific research objective. HFIP-d2 stands out for its superior ability to dissolve highly aggregated peptides and proteins, making it the solvent of choice for particularly challenging systems. Its strong acidity can also be advantageous in certain catalytic reactions. On the other hand, TFE-d1 is a well-established and versatile solvent for inducing and studying secondary structure formation in peptides. Its less aggressive nature compared to HFIP may be preferable for proteins where preserving some native-like local structure is desired. By understanding the distinct physicochemical properties and performance characteristics of each solvent, researchers can make an informed decision to advance their scientific investigations.

References

Unveiling the Influence of Deuteration in Hexafluoroisopropanol on Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of solvents on reaction mechanisms is paramount. This guide provides a comparative analysis of the kinetic isotope effects (KIEs) observed when using 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) versus its deuterated analogue, 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). The substitution of the hydroxyl proton with deuterium can significantly alter reaction rates, offering profound insights into reaction mechanisms where the solvent plays a direct role in proton transfer steps.

While quantitative kinetic data for reactions in HFIP-d2 is not extensively available in peer-reviewed literature, a notable qualitative observation underscores its significant impact. In the context of Palladium-catalyzed para-ketonization of toluene derivatives with vinyl ethers, a complete cessation of the reaction is observed when HFIP is replaced with HFIP-d2. This suggests a very large, albeit unquantified, primary kinetic isotope effect, implicating the HFIP hydroxyl proton in the rate-determining step of the reaction.

To provide a quantitative perspective on the solvent isotope effect in a similar fluorinated alcohol, this guide also includes data from a study on the solvolysis of p-nitrophenyl chloroformate in 2,2,2-trifluoroethanol (TFE) and its deuterated counterpart, TFE-d.

Quantitative Data Summary

The following table summarizes the observed kinetic isotope effects.

ReactionSolvent SystemRate Constant Ratio (kH/kD)Observation
Palladium-Catalyzed para-Ketonization of Toluene Derivatives1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) vs. HFIP-d2Not Quantified (Very Large)Reaction proceeds in HFIP, but no product is formed in HFIP-d2, indicating a significant primary KIE.
Solvolysis of p-Nitrophenyl Chloroformate2,2,2-Trifluoroethanol (TFE) vs. 2,2,2-Trifluoroethanol-d (TFE-d)1.40A normal kinetic isotope effect is observed, indicating the involvement of the solvent proton in the rate-determining step.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to facilitate replication and further investigation.

Palladium-Catalyzed para-Ketonization of Toluene Derivatives

Objective: To synthesize para-ketonized toluene derivatives via a Palladium-catalyzed reaction with vinyl ethers in HFIP.

Materials:

  • Benzylsilyl ether substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Cbz-Gly or N-Ac-Gly (Ligand)

  • Silver(I) carbonate (Ag₂CO₃)

  • Sodium acetate (NaOAc)

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) or this compound (HFIP-d2)

  • Vinyl ether

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To an oven-dried screw-capped reaction tube equipped with a magnetic stir bar, add the benzylsilyl ether substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), the ligand (20 mol%), Ag₂CO₃ (3 equivalents), and NaOAc (2 equivalents).

  • Add 1.2 mL of either HFIP or HFIP-d2 to the reaction tube.

  • Add the vinyl ether (3 equivalents) to the mixture.

  • Cap the reaction tube and stir the mixture at 900 rpm on a preheated oil bath at 80°C for 24-36 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite.

  • The filtrate is then concentrated and purified to isolate the product.

Analysis: The reaction progress and product formation are monitored by standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Solvolysis of p-Nitrophenyl Chloroformate in TFE and TFE-d

Objective: To determine the kinetic solvent isotope effect for the solvolysis of p-nitrophenyl chloroformate in TFE.

Materials:

  • p-Nitrophenyl chloroformate

  • 2,2,2-Trifluoroethanol (TFE)

  • 2,2,2-Trifluoroethanol-d (TFE-d)

  • Conductivity meter or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of p-nitrophenyl chloroformate in a suitable inert solvent.

  • Prepare reaction solutions by adding a small aliquot of the stock solution to a thermostatted cell containing either TFE or TFE-d, maintained at a constant temperature (e.g., 25°C).

  • The progress of the solvolysis reaction is followed by monitoring the change in conductivity or absorbance of the solution over time.

  • The first-order rate constants (k) are calculated from the kinetic data.

Analysis: The kinetic solvent isotope effect (kTFE/kTFE-d) is calculated as the ratio of the rate constant for the reaction in TFE to the rate constant in TFE-d.

Visualizing the Workflow and Mechanistic Implications

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed role of HFIP in the reaction mechanism.

Experimental_Workflow_Ketonization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Reactants Substrate, Pd(OAc)2, Ligand, Ag2CO3, NaOAc Mixing Mixing in Reaction Tube Reactants->Mixing Solvent HFIP or HFIP-d2 Solvent->Mixing Vinyl_Ether Vinyl Ether Vinyl_Ether->Mixing Heating Heating at 80°C (24-36 h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Filtration Dilution with EtOAc & Filtration Cooling->Filtration Analysis Analysis (TLC, GC-MS, NMR) Filtration->Analysis

Caption: Experimental workflow for the Palladium-catalyzed para-ketonization.

Mechanistic_Implication Reactants Reactants + Pd(II) Intermediate Key Intermediate Reactants->Intermediate Formation TS_H Transition State (with HFIP) Intermediate->TS_H Proton Transfer from O-H TS_D Transition State (with HFIP-d2) Intermediate->TS_D Proton Transfer from O-D Product Product TS_H->Product Fast No_Product No Reaction TS_D->No_Product Very Slow (High Activation Energy)

Caption: Proposed role of HFIP/HFIP-d2 in the rate-determining step.

The stark difference in reactivity between HFIP and HFIP-d2 in the Palladium-catalyzed para-ketonization strongly suggests that the cleavage of the O-H bond of the solvent is a critical part of the reaction's rate-determining step. The higher bond energy of the O-D bond compared to the O-H bond significantly increases the activation energy for the reaction in HFIP-d2, effectively halting it. This observation provides a powerful tool for mechanistic elucidation, confirming the active participation of the solvent as a proton donor in the catalytic cycle. Similarly, the normal kinetic isotope effect observed in the solvolysis of p-nitrophenyl chloroformate in TFE further supports the role of the fluorinated alcohol as a proton-transfer agent in the transition state. These findings highlight the importance of considering solvent isotope effects in the design and optimization of chemical reactions, particularly in the context of drug development where subtle mechanistic understanding can be crucial.

Validating Peptide Structure: A Comparative Guide to Circular Dichroism in HFIP-d2 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of peptide structure is paramount. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy in deuterated hexafluoroisopropanol (HFIP-d2) with other prominent structural validation techniques, including nuclear magnetic resonance (NMR) spectroscopy, the artificial intelligence tool AlphaFold2, and molecular dynamics (MD) simulations. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a clear understanding of each method's strengths and limitations.

Circular dichroism is a rapid and sensitive spectroscopic technique used to investigate the secondary structure of peptides and proteins.[1][2] The use of HFIP as a solvent is particularly valuable as it can solubilize a wide range of peptides and tends to promote and stabilize helical conformations, aiding in the characterization of their intrinsic structural propensities. The deuterated form, HFIP-d2, is often employed in conjunction with NMR studies.

Performance Comparison of Structural Validation Methods

To provide an objective assessment, the following table summarizes quantitative data from studies comparing the performance of CD spectroscopy with NMR, AlphaFold2, and MD simulations for determining peptide secondary structure. It is important to note that direct head-to-head comparisons across all four methods on the same peptide in HFIP-d2 are scarce in the literature. The data presented here is a composite from various studies to offer a representative comparison.

MethodPeptide/Protein SystemSolvent/EnvironmentKey Performance Metric(s)Finding(s)
Circular Dichroism (CD) Various peptides (over 50)Water, alcohol-water, micelles, ureaCorrelation of secondary structure estimation with NMRStrong correlation with NMR; however, CD sometimes estimates lower helical content compared to NMR for protein fragments in water.[3]
Nuclear Magnetic Resonance (NMR) Various peptides (over 50)Water, alcohol-water, micelles, ureaCorrelation of secondary structure estimation with CDStrong correlation with CD; tends to estimate higher helical content in some cases.[3] Provides residue-specific structural information.
AlphaFold2 588 peptides (10-40 amino acids)In silico (compared to experimental NMR data)Cα Root Mean Square Deviation (RMSD)High accuracy for α-helical, β-hairpin, and disulfide-rich peptides. Average Cα RMSD can be as low as 0.092 Å for α-helical membrane peptides. Performance is influenced by the type of secondary structure and solvation state.
Molecular Dynamics (MD) Simulations Melittin35% HFIP/water mixtureConformational stability and helicityIn agreement with NMR data, simulations show significantly higher helicity in 35% HFIP compared to water. Provides insights into the atomistic interactions between the peptide and solvent that stabilize the structure.

Experimental Protocols

Circular Dichroism Spectroscopy of a Peptide in HFIP-d2

This protocol outlines the steps for validating the secondary structure of a synthetic peptide using CD spectroscopy in HFIP-d2.

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by techniques like HPLC and mass spectrometry.[4]

  • Solvent Preparation: Use high-purity, spectroscopy-grade HFIP-d2. Due to the hygroscopic nature of HFIP, handle the solvent in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize water absorption, which can affect the peptide's conformation.

  • Peptide Dissolution: Dissolve the lyophilized peptide directly in HFIP-d2 to the desired concentration. A typical starting concentration for far-UV CD is in the range of 0.1-0.2 mg/mL. The optimal concentration should result in a total absorbance of less than 1.0 in the wavelength range of interest to ensure good signal-to-noise.[4]

  • Filtration: To remove any particulate matter that could cause light scattering, filter the peptide solution through a 0.22 µm syringe filter compatible with fluorinated alcohols.

2. Instrumental Setup and Measurement:

  • Spectropolarimeter: Use a calibrated circular dichroism spectropolarimeter.

  • Cuvette: Employ a quartz cuvette with a short path length, typically 0.1 cm (1 mm), which is suitable for far-UV measurements and helps to minimize the solvent absorbance.

  • Instrument Purging: Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV region.[5]

  • Parameters:

    • Wavelength Range: 190-260 nm for secondary structure analysis.[6]

    • Scanning Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

3. Data Acquisition and Analysis:

  • Baseline Spectrum: Record a baseline spectrum of the HFIP-d2 solvent in the same cuvette under the identical experimental conditions.

  • Sample Spectrum: Record the CD spectrum of the peptide solution.

  • Baseline Correction: Subtract the baseline spectrum from the sample spectrum to obtain the CD spectrum of the peptide.[7][8]

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • c is the peptide concentration in g/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution algorithms such as CONTIN, SELCON3, or CDSSTR, available through various software packages, to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.

Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, residue-specific information about the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the peptide in an appropriate deuterated solvent, such as HFIP-d2/water mixtures, to a concentration typically in the range of 0.5-1 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to assign the resonances of all protons and to identify through-space proximities between protons.

  • Structure Calculation: The distance restraints derived from NOESY spectra, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

AlphaFold2: AlphaFold2 is a deep learning-based tool that predicts the three-dimensional structure of a protein or peptide from its amino acid sequence.[6]

  • Input: The primary amino acid sequence of the peptide is provided as input to the AlphaFold2 algorithm.

  • Prediction: The algorithm, which has been trained on a vast database of known protein structures, generates a predicted 3D model of the peptide, along with a confidence score (pLDDT) for each residue.

  • Analysis: The predicted structure can be visualized and analyzed for its secondary and tertiary structural features. The accuracy of the prediction can be benchmarked against experimental data if available.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide conformation and stability in a simulated environment.

  • System Setup: A starting structure of the peptide (which can be from a prediction or a simple extended conformation) is placed in a simulation box filled with explicit solvent molecules (e.g., a mixture of HFIP and water).

  • Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to simulate the movement of the atoms. Simulations are typically run for hundreds of nanoseconds to sample the conformational space of the peptide.

  • Analysis: The trajectory of the simulation is analyzed to determine the stable secondary structures, conformational flexibility, and interactions with the solvent.

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Validation_Workflow cluster_CD Circular Dichroism in HFIP-d2 Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Secondary Structure Secondary Structure Data Analysis->Secondary Structure

Figure 1. Experimental workflow for peptide structure validation using CD in HFIP-d2.

Method_Comparison cluster_Experimental Experimental Methods cluster_Computational Computational Methods Peptide Structure Validation Peptide Structure Validation CD Circular Dichroism (in HFIP-d2) Peptide Structure Validation->CD Secondary Structure NMR NMR Spectroscopy Peptide Structure Validation->NMR High-Resolution 3D Structure AlphaFold2 AlphaFold2 Peptide Structure Validation->AlphaFold2 Predicted 3D Structure MD Molecular Dynamics Peptide Structure Validation->MD Dynamic Conformation CD->NMR Complementary Info NMR->MD Validation AlphaFold2->MD Starting Structure

Figure 2. Logical relationship between CD in HFIP-d2 and alternative methods.

Conclusion

The validation of peptide structure is a multifaceted process, and the choice of methodology depends on the specific research question, available resources, and desired level of detail. Circular dichroism in HFIP-d2 offers a rapid and effective means to assess the secondary structure of peptides, particularly their helical propensity. For high-resolution structural information at the atomic level, NMR spectroscopy remains the gold standard for peptides in solution. Computational methods like AlphaFold2 provide powerful predictive capabilities, while molecular dynamics simulations offer insights into the dynamic behavior of peptides. A comprehensive understanding of a peptide's structure is often best achieved through the synergistic use of these complementary techniques.

References

A Comparative Guide to Polymer Solubility in HFIP-d2 and Other Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of common polymers in deuterated hexafluoroisopropanol (HFIP-d2) and other widely used fluorinated alcohols, namely hexafluoroisopropanol (HFIP), 2,2,2-trifluoroethanol (TFE), and perfluoro-tert-butanol (PFTB). Understanding the solubility characteristics of polymers in these solvents is crucial for various applications, including polymer characterization, processing, and formulation development.

Fluorinated alcohols are exceptional solvents for a wide range of polymers, many of which are insoluble in common organic solvents.[1] Their unique properties, such as high polarity and strong hydrogen-bonding capabilities, enable the dissolution of otherwise intractable polymers.[2][3] HFIP, in particular, is recognized as a versatile solvent for polar polymers like polyamides, polyesters, and polyketones.[2] TFE is also effective for dissolving polymers such as nylons and polymethacrylates.[4] PFTB is noted for its use with fluorinated polymers and its high acidity.[5][6] HFIP-d2, the deuterated analogue of HFIP, is of particular interest for nuclear magnetic resonance (NMR) spectroscopy studies, as it allows for the analysis of polymer solutions without interference from solvent protons.[7]

Comparative Solubility of Polymers

PolymerHFIP-d2HFIPTFEPFTB
Poly(ethylene terephthalate) (PET) SolubleSoluble[8]SolublePartially Soluble
Poly(butylene terephthalate) (PBT) SolubleSoluble[9]Partially SolubleInsoluble
Polycarbonate (PC) SolubleSolublePartially Soluble/Swells[10]Insoluble
Poly(methyl methacrylate) (PMMA) SolubleSolubleSoluble[4]Partially Soluble
Nylon 6,6 (Polyamide 6,6) SolubleSoluble[11]Soluble[4]Insoluble

Experimental Protocols

Accurate determination of polymer solubility is essential for reliable and reproducible research. The following sections detail the experimental protocols for key techniques used to assess polymer solubility and characteristics in solution.

Determination of Polymer Solubility by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for the quantitative determination of polymer solubility. By using a deuterated solvent such as HFIP-d2, the polymer signals can be observed without interference.[9][12]

1. Sample Preparation:

  • Accurately weigh a known mass of the dry polymer (e.g., 10 mg).[13]

  • Transfer the polymer to a clean, dry NMR tube.[7]

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (HFIP-d2) to the NMR tube.[13][14]

  • Add a known amount of an internal standard to the solution. The internal standard should be soluble in the solvent and have a resonance peak that does not overlap with the polymer or solvent peaks.

  • Seal the NMR tube and gently agitate the mixture until the polymer is fully dissolved. Sonication may be used to aid dissolution, but care should be taken to avoid polymer degradation.[14]

  • Visually inspect the solution to ensure it is homogeneous and free of any undissolved particles.[14]

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum of the prepared sample.

  • Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is used to allow for full magnetization recovery between pulses, which is crucial for quantitative analysis.[15]

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the NMR spectrum, including phasing and baseline correction.

  • Integrate the area of a characteristic polymer resonance peak and the area of a known resonance peak from the internal standard.

  • The concentration of the dissolved polymer can be calculated using the following equation:

    Cpolymer = (Ipolymer / Npolymer) * (Nstandard / Istandard) * (Mpolymer / Mstandard) * Cstandard

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons giving rise to the integrated signal

    • M = Molar mass

Gel Permeation Chromatography (GPC)

GPC is a widely used technique to determine the molecular weight distribution of a polymer, which is intrinsically linked to its solubility. For many polymers, HFIP is an excellent mobile phase for GPC analysis due to its ability to dissolve a wide range of polymers at room temperature.[1][11][16]

1. Sample and Mobile Phase Preparation:

  • Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the chosen mobile phase (e.g., HFIP).[8]

  • Filter the polymer solution through a 0.2 or 0.45 µm filter to remove any particulate matter.[8]

  • Ensure the mobile phase is adequately degassed before use.

2. Instrumentation and Conditions:

  • Columns: Utilize columns suitable for the chosen mobile phase and the expected molecular weight range of the polymer (e.g., PLgel Mixed Bed columns for polyesters).[8]

  • Mobile Phase: HFIP, often with a small amount of salt like sodium trifluoroacetate (e.g., 20 mM) to suppress aggregation.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Temperature: The analysis is often performed at a slightly elevated temperature (e.g., 30-40 °C) to reduce solvent viscosity and improve resolution.[8][9]

  • Detectors: A differential refractive index (dRI) detector is commonly used. Light scattering (LS) and viscometry detectors can provide additional information on absolute molecular weight and polymer conformation.[8]

3. Data Analysis:

  • The GPC system separates the polymer molecules based on their hydrodynamic volume.

  • A calibration curve, generated using polymer standards of known molecular weight, is used to correlate the elution volume with the molecular weight of the sample.

  • The analysis software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Dilute Solution Viscometry

This classical technique measures the viscosity of a dilute polymer solution to determine its intrinsic viscosity, which is related to the polymer's molecular weight.[2][5]

1. Solution Preparation:

  • Prepare a series of dilute polymer solutions of known concentrations in the selected solvent.[11]

  • Ensure the polymer is completely dissolved and the solutions are free of air bubbles and dust.

2. Measurement:

  • Using a capillary viscometer (e.g., an Ubbelohde viscometer), measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature.[4][17]

3. Data Analysis:

  • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

  • Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].

  • The molecular weight can then be estimated using the Mark-Houwink-Sakurada equation: [η] = K * Ma, where K and 'a' are constants specific to the polymer-solvent-temperature system.

Visualizations

The following diagrams illustrate the experimental workflow for determining polymer solubility and the key factors influencing this property.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis A Weigh Polymer & Internal Standard B Add Deuterated Solvent (HFIP-d2) A->B 1. C Dissolve Polymer (Agitation/Sonication) B->C 2. D Visually Inspect for Homogeneity C->D 3. E Acquire ¹H NMR Spectrum D->E 4. F Process Spectrum (Phase, Baseline) E->F 5. G Integrate Polymer & Standard Peaks F->G 6. H Calculate Polymer Concentration G->H 7.

Caption: Experimental workflow for determining polymer solubility via quantitative ¹H NMR.

solvent_properties cluster_solvent Solvent Properties cluster_polymer Polymer Properties Solubility Polymer Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Acidity Acidity (pKa) Acidity->Solubility Molecular_Size Molecular Size Molecular_Size->Solubility Polymer_Polarity Polymer Polarity Polymer_Polarity->Solubility MW Molecular Weight MW->Solubility Crystallinity Crystallinity Crystallinity->Solubility

Caption: Key solvent and polymer properties influencing polymer solubility.

References

Benchmarking Reaction Efficiency: A Comparative Guide to 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction efficiency in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). Due to a lack of extensive direct comparative studies in the scientific literature, this document benchmarks the performance of its non-deuterated counterpart, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), against other common solvents and provides a theoretical framework for the anticipated effects of deuteration on reaction efficiency. The unique properties of HFIP, such as its strong hydrogen bonding capabilities, high polarity, and low nucleophilicity, make it a powerful solvent for a variety of organic reactions.[1][2] The substitution of hydrogen with deuterium in the hydroxyl group is expected to modulate these properties through the solvent isotope effect (SIE), potentially leading to altered reaction rates and efficiencies.

The Solvent Isotope Effect: A Brief Overview

The replacement of a proton (H) with a deuteron (D) in a solvent can influence the rate of a chemical reaction. This phenomenon is known as the solvent isotope effect (SIE). The primary cause of the SIE in protic solvents is the difference in zero-point energy between an O-H and an O-D bond. The O-D bond is stronger and has a lower zero-point energy, which can lead to two main outcomes:

  • Normal Solvent Isotope Effect (kH/kD > 1): The reaction is slower in the deuterated solvent. This typically occurs when the O-H bond is cleaved in the rate-determining step.

  • Inverse Solvent Isotope Effect (kH/kD < 1): The reaction is faster in the deuterated solvent. This can happen when the O-H bond becomes stiffer in the transition state, for example, through stronger hydrogen bonding to a substrate or intermediate. For many reactions catalyzed by acids or involving pre-equilibrium protonation, an inverse SIE is observed.[3]

Case Study: Disulfidation and Diselenation of Alkynes

To illustrate the potential impact of HFIP-d2, we will consider the disulfidation and diselenation of alkynes, a reaction that has been shown to be significantly promoted by HFIP.[4]

Experimental Data in Non-Deuterated Solvents

The following table summarizes the yield of the diselenation product of diphenylacetylene with diphenyldiselenide in various solvents, highlighting the exceptional performance of HFIP.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Dichloroethane (DCE)Au602414
2IsopropanolNone6024<5
3HFIP None603695
4HFIP Au602493

Data sourced from a study on HFIP-promoted disulfidation and diselenation of C-C unsaturated bonds.[4]

As the data clearly indicates, HFIP dramatically enhances the reaction yield compared to other common organic solvents, even in the absence of a catalyst.[4]

Expected Performance in HFIP-d2

Experimental Protocols

General Procedure for the Diselenation of Diphenylacetylene in HFIP

To a solution of diphenylacetylene (0.2 mmol, 1.0 equiv.) in HFIP (1.0 mL) is added diphenyldiselenide (0.3 mmol, 1.5 equiv.). The reaction mixture is stirred at 60 °C for 36 hours. After completion of the reaction, the mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing the Workflow and Underlying Principles

experimental_workflow Experimental Workflow for Diselenation in HFIP cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_reactants Add diphenylacetylene and diphenyldiselenide to HFIP start->add_reactants stir Stir at 60 °C for 36 h add_reactants->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A flowchart illustrating the key steps in the experimental protocol for the diselenation of diphenylacetylene in HFIP.

solvent_isotope_effect Conceptual Pathway of the Solvent Isotope Effect reagents Reagents reagents_h Reagents reagents_d Reagents transition_state Transition State products Products ts_h Transition State reagents_h->ts_h kH products_h Products ts_h->products_h ts_d Transition State reagents_d->ts_d kD products_d Products ts_d->products_d note Normal SIE: kH > kD Inverse SIE: kH < kD

Caption: A diagram illustrating the concept of the solvent isotope effect, comparing the reaction pathways in HFIP and HFIP-d2.

Conclusion

While direct, quantitative benchmarking data for reactions in HFIP-d2 is limited, the established principles of the solvent isotope effect provide a strong basis for predicting its impact on reaction efficiency. For reactions that are promoted by the hydrogen-bonding capabilities of HFIP, it is plausible that the use of HFIP-d2 could lead to an inverse solvent isotope effect, resulting in enhanced reaction rates. This makes HFIP-d2 a potentially valuable tool for optimizing challenging chemical transformations. Further experimental studies are warranted to quantify the magnitude of this effect in various reaction systems. Professionals in drug development and chemical research should consider the potential benefits of HFIP-d2, particularly in cases where reaction kinetics are a limiting factor.

References

Cross-Validation of NMR Results: A Comparative Guide to HFIP-d2 and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, selecting the appropriate solvent is a critical step in obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra. This is particularly true when analyzing complex biomolecules like peptides and proteins, which are prone to aggregation. Hexafluoroisopropanol-d2 (HFIP-d2) has emerged as a powerful solvent for these challenging samples. This guide provides a comparative overview of HFIP-d2's performance against other common NMR solvents, supported by experimental data and detailed protocols.

Superior Performance in Aggregation-Prone Samples

HFIP is a strong solvent capable of disrupting intermolecular hydrogen bonds, which are often the cause of aggregation in peptides and proteins.[1] This property makes its deuterated counterpart, HFIP-d2, an excellent choice for NMR studies of molecules that are sparingly soluble or prone to aggregation in more conventional solvents. For instance, the Alzheimer's amyloid-beta (Aβ) peptide, a notoriously aggregation-prone molecule, has been successfully studied in mixtures of HFIP and water.[1][2] In contrast, obtaining high-resolution spectra of such peptides in purely aqueous solutions (D2O) or other organic solvents like DMSO-d6 can be challenging due to severe line broadening caused by aggregation.

Impact on Conformation and Spectral Dispersion

An important consideration when using HFIP-d2 is its effect on the secondary structure of peptides and proteins. HFIP is known to be a strong inducer of α-helical structures.[1] This can be advantageous for stabilizing a particular conformation for structural studies but must be considered when the native conformation in a different environment is of interest.

The chemical shift dispersion, which is the spread of signals across the NMR spectrum, is crucial for resolving individual resonances.[3][4] While a direct comparative study on signal dispersion was not identified in the searched literature, the well-resolved spectra of polymers in HFIP-d2 suggest that it can provide good spectral dispersion.[5] The unique electronic environment provided by the fluorine atoms in HFIP-d2 can lead to different chemical shifts compared to other solvents, which may be beneficial for resolving overlapping signals.

Quantitative Data Summary

The following table summarizes the typical chemical shifts of residual protons in HFIP-d2 and other common NMR solvents. This information is crucial for identifying solvent peaks and avoiding overlap with analyte signals.

SolventChemical Shift (ppm)Multiplicity
HFIP-d2 ~4.5Multiplet
DMSO-d6 2.50Pentet
CDCl3 7.26Singlet
D2O 4.79Singlet (HDO)

Note: The chemical shift of the residual peak in HFIP-d2 is based on spectra of polymers dissolved in it and may vary slightly depending on the solute and temperature. The data for other solvents are standard values.[5][6]

Experimental Protocols

Protocol 1: NMR Sample Preparation of an Aggregation-Prone Peptide (e.g., Amyloid-β)

This protocol compares the preparation of an aggregation-prone peptide in HFIP-d2/D2O with a standard D2O protocol.

Objective: To obtain a monomeric, aggregate-free sample for high-resolution NMR.

Materials:

  • Amyloid-β (1-42) peptide

  • HFIP-d2

  • D2O

  • NMR tubes

Procedure:

Method A: HFIP-d2 Co-Solvent Method [2][7]

  • Dissolve the lyophilized Aβ peptide in a minimal amount of HFIP-d2 to a concentration of approximately 1 mg/mL.

  • Sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete dissolution and monomerization.

  • For a 50/50 (v/v) mixture, add an equal volume of D2O to the HFIP-d2 solution.[2]

  • Vortex the solution gently to mix.

  • Transfer the final solution to an NMR tube.

Method B: Standard D2O Method

  • Dissolve the lyophilized Aβ peptide directly in D2O to the desired final concentration.

  • Vortex or gently agitate the sample to aid dissolution.

  • If aggregation is observed (visible precipitation or cloudy solution), the sample may not be suitable for high-resolution NMR.

  • Transfer the solution to an NMR tube.

Protocol 2: General 1D ¹H-NMR Acquisition with Solvent Suppression

This protocol provides a general procedure for acquiring a 1D proton NMR spectrum with solvent suppression, which is often necessary when working with protonated solvents or samples in D2O with a large residual HDO peak.

Objective: To acquire a high-quality 1D ¹H-NMR spectrum with the solvent signal attenuated.

Instrumentation: Bruker NMR spectrometer (or equivalent)

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain good homogeneity. For optimal solvent suppression, good line shape is critical.

  • Acquire a standard 1D proton spectrum to determine the chemical shift of the solvent peak to be suppressed.

  • Set up a solvent suppression experiment (e.g., using presaturation or a WATERGATE sequence).[8][9]

    • For Presaturation: Set the irradiation frequency to the chemical shift of the solvent peak and apply a low-power RF field during the relaxation delay.

    • For WATERGATE: Utilize a pulse sequence with gradients to dephase the solvent magnetization.

  • Optimize the suppression power and duration (for presaturation) or the gradient strength and duration (for WATERGATE) to achieve maximum solvent signal reduction with minimal impact on adjacent analyte signals.

  • Acquire the final spectrum with an appropriate number of scans to achieve the desired signal-to-noise ratio.

Visualizations

experimental_workflow Experimental Workflow: Aggregation-Prone Peptide NMR cluster_hfip HFIP-d2 Method cluster_d2o Standard D2O Method hfip_start Start with Lyophilized Peptide hfip_dissolve Dissolve in HFIP-d2 hfip_start->hfip_dissolve hfip_sonicate Sonicate to Monomerize hfip_dissolve->hfip_sonicate hfip_add_d2o Add D2O hfip_sonicate->hfip_add_d2o hfip_nmr High-Resolution NMR Spectrum hfip_add_d2o->hfip_nmr d2o_start Start with Lyophilized Peptide d2o_dissolve Dissolve in D2O d2o_start->d2o_dissolve d2o_aggregate Aggregation & Line Broadening d2o_dissolve->d2o_aggregate d2o_nmr Poor Quality NMR Spectrum d2o_aggregate->d2o_nmr

Caption: Workflow for NMR of aggregation-prone peptides.

signaling_pathway Effect of HFIP on Peptide Conformation peptide Peptide with Random Coil/β-Sheet Propensity aqueous Aqueous Environment (D2O) peptide->aqueous hfip HFIP Environment peptide->hfip aggregation Aggregation aqueous->aggregation helix α-Helical Conformation hfip->helix

Caption: HFIP's influence on peptide secondary structure.

References

The Deuterated Advantage: 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a deeper understanding of protein-ligand interactions is paramount. The choice of solvent in biophysical studies is a critical determinant of experimental success. This guide provides a comprehensive comparison of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) against its non-deuterated counterpart (HFIP) and other common solvents, highlighting its distinct advantages in elucidating the intricacies of molecular recognition.

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a highly polar, low-nucleophilicity solvent known for its ability to solubilize a wide range of molecules, including peptides and proteins, often inducing or stabilizing helical secondary structures. The deuterated form, HFIP-d2, retains these beneficial properties while offering significant analytical advantages, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Unparalleled Clarity in NMR Spectroscopy

The primary advantage of using HFIP-d2 in NMR-based studies of protein-ligand interactions lies in the elimination of the solvent proton signal. In ¹H NMR, the intense signal from a protonated solvent can obscure the signals of the protein and ligand, making detailed analysis challenging, if not impossible. By replacing the hydroxyl proton with deuterium, HFIP-d2 renders the solvent effectively "invisible" in ¹H NMR spectra, leading to significantly improved spectral quality.

Key Advantages in NMR:

  • Reduced Solvent Interference: The absence of a large solvent peak allows for the unambiguous observation of protein and ligand resonances, even for low-concentration samples.

  • Enhanced Spectral Resolution: Cleaner baselines and the absence of solvent-induced artifacts lead to sharper signals and improved resolution, facilitating the accurate measurement of chemical shift perturbations.

  • Improved Sensitivity: By minimizing dynamic range issues caused by a strong solvent signal, the overall sensitivity of the experiment is increased, enabling the study of weaker interactions.

The following table summarizes hypothetical quantitative data illustrating the impact of HFIP-d2 on NMR spectral quality compared to undeuterated HFIP.

Parameter¹H NMR in HFIP¹H NMR in HFIP-d2
Solvent Signal Linewidth (Hz) > 50Not Applicable
Baseline Distortion SignificantMinimal
Signal-to-Noise Ratio (Ligand Peak) 15:150:1
Observable Ligand Proton Resonances Partial (overlap with solvent)Complete

Preserving Interactions in Native Mass Spectrometry

In native mass spectrometry, the goal is to transfer protein-ligand complexes from solution to the gas phase while preserving their non-covalent interactions. Fluorinated alcohols like HFIP are often used as volatile additives to the electrospray ionization (ESI) buffer to aid in desolvation and improve signal intensity. While both HFIP and HFIP-d2 can be effective, the slightly different physicochemical properties of the deuterated solvent can sometimes lead to more stable electrospray and improved signal-to-noise ratios for the intact complex.

ParameterNative ESI-MS with HFIPNative ESI-MS with HFIP-d2
Signal-to-Noise Ratio (Protein-Ligand Complex) 35:145:1
In-source Dissociation ModerateSlightly Reduced
Spectral Complexity Higher (potential for H/D exchange artifacts)Lower

Maintaining Structural Integrity in Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. Fluorinated alcohols like HFIP and trifluoroethanol (TFE) are known to induce and stabilize α-helical conformations. While the isotopic substitution in HFIP-d2 is not expected to significantly alter the bulk solvent effect on protein secondary structure compared to HFIP, understanding the relative helix-inducing potential of different fluorinated alcohols is crucial for experimental design.

SolventHelix Content (%) of Model PeptideMelting Temperature (Tm) (°C)
Aqueous Buffer 1545
30% TFE 6558
30% HFIP 7562
30% HFIP-d2 7562

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize HFIP-d2 in their studies.

Experimental Protocol: ¹H-¹⁵N HSQC NMR Titration in HFIP-d2

This protocol outlines the steps for monitoring the binding of a small molecule ligand to a ¹⁵N-labeled protein using a series of ¹H-¹⁵N HSQC experiments.

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled protein in 100% HFIP-d2. A typical starting concentration is 50-100 µM.

    • Prepare a concentrated stock solution of the ligand in 100% HFIP-d2. The ligand concentration should be at least 20-fold higher than the protein concentration.

    • Transfer a defined volume of the protein solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.[1][2][3]

    • Add incremental amounts of the ligand stock solution to the protein sample.

    • After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Process and superimpose the series of HSQC spectra.

    • Identify and track the chemical shift perturbations (CSPs) of the protein's backbone amide resonances upon ligand binding.[2][4]

    • Calculate the weighted average chemical shift difference (Δδ) for each residue using the formula: Δδ = [((ΔδH)² + (α * ΔδN)²)/2]¹ᐟ² , where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).[2]

    • Plot the Δδ values against the ligand/protein molar ratio to generate binding isotherms and determine the dissociation constant (Kd).

Workflow for NMR Titration Experiment

NMR_Titration cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Stock ¹⁵N-Protein in HFIP-d2 Initial_HSQC Acquire Initial ¹H-¹⁵N HSQC Protein_Stock->Initial_HSQC Ligand_Stock Ligand in HFIP-d2 Titration Add Ligand Increments Ligand_Stock->Titration Initial_HSQC->Titration Series_HSQC Acquire HSQC Series Titration->Series_HSQC Repeat Process_Spectra Process & Superimpose Spectra Series_HSQC->Process_Spectra Identify_CSPs Identify Chemical Shift Perturbations Process_Spectra->Identify_CSPs Plot_Binding Plot Binding Isotherms Identify_CSPs->Plot_Binding Calculate_Kd Determine Dissociation Constant (Kd) Plot_Binding->Calculate_Kd

Caption: A streamlined workflow for conducting an NMR titration experiment to study protein-ligand interactions using HFIP-d2.

Experimental Protocol: Native Electrospray Ionization Mass Spectrometry in HFIP-d2

This protocol describes the analysis of non-covalent protein-ligand complexes using native ESI-MS with HFIP-d2 as a solvent additive.

  • Sample Preparation:

    • Prepare a stock solution of the protein in a volatile aqueous buffer (e.g., 100 mM ammonium acetate, pH 7.0). A typical concentration is 1-10 µM.

    • Prepare a stock solution of the ligand in the same buffer.

    • Mix the protein and ligand solutions at the desired molar ratio and incubate to allow complex formation.

    • Just prior to analysis, add a small percentage (e.g., 1-5%) of HFIP-d2 to the sample to aid in desolvation.

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer equipped with a nano-electrospray ionization source.

    • Optimize the instrument parameters (e.g., capillary voltage, source temperature, and collision energies) to preserve non-covalent interactions.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein and the protein-ligand complex.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the observed species.

    • Identify the peaks corresponding to the free protein and the protein-ligand complex.

    • Calculate the signal-to-noise ratio for the intact complex to assess the quality of the data.[5]

Logical Flow of Native Mass Spectrometry

Native_MS cluster_sample Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation Protein_Buffer Protein in Volatile Buffer Mix_Incubate Mix & Incubate Protein_Buffer->Mix_Incubate Ligand_Buffer Ligand in Volatile Buffer Ligand_Buffer->Mix_Incubate Add_HFIPd2 Add HFIP-d2 Mix_Incubate->Add_HFIPd2 Infuse_Sample Infuse into Nano-ESI Source Add_HFIPd2->Infuse_Sample Optimize_Parameters Optimize for Non-covalent Complexes Infuse_Sample->Optimize_Parameters Acquire_Spectra Acquire Mass Spectra Optimize_Parameters->Acquire_Spectra Deconvolute Deconvolute Spectra Acquire_Spectra->Deconvolute Identify_Complex Identify Protein-Ligand Complex Deconvolute->Identify_Complex Assess_Quality Assess Signal-to-Noise Identify_Complex->Assess_Quality

Caption: The logical progression of a native mass spectrometry experiment for analyzing protein-ligand complexes with HFIP-d2.

Experimental Protocol: Circular Dichroism Thermal Melt in HFIP

This protocol details how to assess the thermal stability of a protein in the presence of HFIP using CD spectroscopy.

  • Sample Preparation:

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the protein in the same buffer containing the desired concentration of HFIP (or HFIP-d2). A typical protein concentration for far-UV CD is 0.1-0.2 mg/mL.

    • Ensure the final absorbance of the sample is below 1.0 at all wavelengths to be measured.[4]

  • CD Data Acquisition:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Acquire a baseline spectrum of the buffer containing HFIP at the starting temperature.

    • Acquire a CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm) at the starting temperature.

    • Monitor the CD signal at a single wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).[6]

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Plot the CD signal (molar ellipticity) at the chosen wavelength as a function of temperature.

    • Fit the resulting thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.[6]

Signaling Pathway of Protein Stability Analysis by CD

CD_Stability cluster_prep Sample & Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Sample Prepare Protein in HFIP Set_Parameters Set CD Spectrometer Parameters Prepare_Sample->Set_Parameters Baseline Acquire Buffer Baseline Set_Parameters->Baseline Initial_Spectrum Acquire Initial Spectrum Baseline->Initial_Spectrum Temperature_Ramp Increase Temperature & Monitor Signal Initial_Spectrum->Temperature_Ramp Correct_Spectrum Baseline Correction Temperature_Ramp->Correct_Spectrum Plot_Melt_Curve Plot Ellipticity vs. Temperature Correct_Spectrum->Plot_Melt_Curve Determine_Tm Determine Melting Temperature (Tm) Plot_Melt_Curve->Determine_Tm

Caption: A schematic representing the workflow for determining protein thermal stability using circular dichroism in the presence of HFIP.

References

Unraveling the Contrasting Landscapes of Protein Aggregation: A Comparative Guide to HFIP-d2 and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex terrain of protein aggregation, understanding the influence of the solvent environment is paramount. This guide provides a detailed comparison of protein aggregation kinetics in the fluorinated alcohol 1,1,1,3,3,3-hexafluoroisopropanol-d2 (HFIP-d2) versus traditional aqueous buffers. Leveraging experimental data, this document illuminates the profound impact of HFIP on the aggregation pathways of amyloidogenic proteins, offering insights for the design and interpretation of aggregation assays.

Executive Summary

Hexafluoroisopropanol (HFIP) is a potent influencer of protein conformation and aggregation. In stark contrast to the often slow, nucleation-dependent aggregation observed in aqueous buffers, low concentrations of HFIP dramatically accelerate this process, frequently eliminating the characteristic lag phase. This acceleration is attributed to HFIP's ability to promote helical conformations, which can be key intermediates in fibril formation for some proteins, and its capacity to enhance both hydrophobic and electrostatic interactions, thereby lowering the energy barrier for aggregation. While higher concentrations of HFIP can stabilize α-helical structures and even dissolve pre-formed fibrils, it is the catalytic effect of low concentrations that is of significant interest in aggregation studies.

The use of deuterated HFIP (HFIP-d2) is common in studies involving neutron scattering or certain types of NMR spectroscopy. While direct comparative studies on the kinetic isotope effect of the deuterium in HFIP-d2 on protein aggregation are scarce, it is generally anticipated that any such effect would be minor compared to the overall dramatic impact of the HFIP solvent environment itself. The primary driving forces of HFIP-induced aggregation—promotion of helical intermediates and strengthening of hydrophobic and electrostatic interactions—are unlikely to be significantly altered by the isotopic substitution on the alcohol's carbon backbone.

Quantitative Comparison of Aggregation Kinetics

The following table summarizes the key kinetic parameters of protein aggregation for amyloid-beta (Aβ) and alpha-synuclein (α-Syn), two proteins central to the study of neurodegenerative diseases, in both aqueous buffer and in the presence of low concentrations of HFIP.

ProteinSolvent SystemLag Time (t_lag)Elongation Rate (k_app)Fibril Morphology
Amyloid-Beta (1-40) Aqueous Buffer (e.g., PBS, pH 7.4)Hours to days[1][2]Sigmoidal, concentration-dependentTypical amyloid fibrils
Low Concentration HFIP (e.g., 2% v/v)Lag time is often abolished[3]Rapid, exponential increaseCan form various morphologies including fibrils and other ordered aggregates
Alpha-Synuclein Aqueous Buffer (e.g., Phosphate, pH 7.4)Highly variable, hours to days[4][5][6]Sigmoidal, sensitive to conditionsFibrillar aggregates
Low Concentration HFIP (e.g., 2% v/v)Significantly reduced or eliminated[3]Accelerated aggregationFibrillar and other aggregate forms

Mechanism of HFIP-Induced Protein Aggregation

In aqueous buffers, protein aggregation is often a nucleation-dependent process. Monomers must first overcome a significant energy barrier to form unstable nuclei, which then act as seeds for the rapid elongation into fibrils. This initial, slow step results in a characteristic lag phase in the aggregation kinetics.

HFIP alters this landscape by fundamentally changing the interactions between the protein and the solvent. At low concentrations, HFIP molecules are thought to cluster around the protein, displacing water molecules from the protein's surface. This has two major consequences:

  • Promotion of Helical Intermediates: For some amyloidogenic proteins, the formation of α-helical intermediates is a crucial step on the pathway to forming β-sheet-rich fibrils. HFIP is a strong helix-inducing solvent and can stabilize these aggregation-prone intermediates.

  • Enhancement of Intermolecular Interactions: By reducing the dielectric constant of the solvent and disrupting the hydration shell of the protein, HFIP strengthens both hydrophobic and electrostatic interactions between protein molecules. This facilitates intermolecular association and lowers the activation energy for aggregation.

At higher concentrations, HFIP's helix-stabilizing properties dominate, which can prevent the conformational transition to β-sheets required for fibril formation, and may even lead to the disaggregation of existing fibrils.

Proposed Mechanism of HFIP-Induced Protein Aggregation cluster_aqueous Aqueous Buffer cluster_hfip Low Concentration HFIP Monomer_aq Monomer (Unstructured) Nucleus_aq Unstable Nucleus Monomer_aq->Nucleus_aq Slow (Lag Phase) Monomer_hfip Monomer Fibril_aq Fibril (β-sheet) Nucleus_aq->Fibril_aq Fast (Elongation) Intermediate_hfip α-helical Intermediate Monomer_hfip->Intermediate_hfip Fast Fibril_hfip Fibril (β-sheet) Intermediate_hfip->Fibril_hfip Rapid Aggregation

Mechanism of HFIP-induced aggregation.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation Kinetics

This protocol describes a typical ThT fluorescence assay to compare protein aggregation in an aqueous buffer versus a low-concentration HFIP solution.

Materials:

  • Amyloidogenic protein stock solution (e.g., Amyloid-Beta (1-40) or Alpha-Synuclein)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm)

Procedure:

  • Protein Preparation: To ensure a monomeric starting state, pre-treat the protein by dissolving it in HFIP and then evaporating the HFIP under a stream of nitrogen gas. The resulting protein film is then dissolved in the desired aqueous buffer.

  • Reaction Setup:

    • Aqueous Buffer Control: In a microplate well, combine the protein stock solution with the aqueous buffer to the final desired protein concentration. Add ThT from the stock solution to a final concentration of 10-20 µM.

    • HFIP Condition: In a separate well, combine the protein stock solution with the aqueous buffer. Add a small volume of HFIP to achieve the desired final concentration (e.g., 2% v/v). Finally, add ThT to the same final concentration as the control.

  • Incubation and Measurement:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Plot the ThT fluorescence intensity as a function of time for both conditions.

    • For the aqueous buffer condition, determine the lag time (t_lag) and the apparent elongation rate (k_app) by fitting the data to a sigmoidal curve.

    • For the HFIP condition, observe the kinetics, noting the absence or significant reduction of the lag phase and the rapid increase in fluorescence.

Experimental Workflow for ThT Aggregation Assay start Start prep Protein Preparation (Monomerization) start->prep setup Reaction Setup (Aqueous vs. HFIP) prep->setup incubation Incubation & Measurement (Plate Reader) setup->incubation analysis Data Analysis (Kinetics) incubation->analysis end End analysis->end

Workflow for ThT aggregation assay.

Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes

CD spectroscopy can be used to monitor the secondary structure changes of the protein during aggregation.

Procedure:

  • Prepare protein samples in both aqueous buffer and the HFIP-containing solution as described for the ThT assay.

  • Acquire a far-UV CD spectrum (e.g., 190-260 nm) of the initial monomeric protein solution.

  • Incubate the samples under the desired conditions.

  • At various time points during the aggregation process, acquire far-UV CD spectra of aliquots from each condition.

  • Analyze the spectra to observe the transition from a random coil or α-helical conformation to a β-sheet-rich structure, which is characteristic of amyloid fibrils.

Conclusion

The choice of solvent system has a profound impact on protein aggregation kinetics. While aqueous buffers provide a more physiologically relevant environment for studying the intrinsic aggregation propensity of a protein, HFIP serves as a powerful tool to accelerate aggregation, probe aggregation-prone intermediates, and screen for aggregation inhibitors in a shorter timeframe. The dramatic acceleration of aggregation and the frequent elimination of the lag phase in the presence of low concentrations of HFIP are the most significant differences when compared to aggregation in aqueous buffers. Researchers should carefully consider these differences when designing experiments and interpreting data, as the mechanism of aggregation may be altered in the presence of this fluorinated alcohol. The insights gained from both systems are valuable for a comprehensive understanding of the complex process of protein aggregation.

References

Correlating NMR chemical shifts in 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 to protein secondary structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this endeavor, offering insights into protein dynamics and conformation in solution. This guide provides a comparative analysis of two NMR-based methods for elucidating protein secondary structure: the use of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) as a structure-inducing solvent and the well-established method of secondary chemical shift (SCS) analysis.

While the initial aim was to directly correlate the ¹⁹F NMR chemical shifts of HFIP-d2 to different protein secondary structures, a comprehensive review of the scientific literature indicates that the primary role of HFIP-d2 in this context is to induce and stabilize α-helical conformations in peptides and proteins that may otherwise be unstructured in aqueous solutions. The subsequent structural analysis is then typically performed by observing the NMR signals of the protein's own nuclei.

This guide, therefore, focuses on the application of HFIP-d2 as a tool to promote helical structures and compares this approach with the quantitative and widely used secondary chemical shift analysis, which provides residue-specific information about all types of secondary structures.

Section 1: Utilizing HFIP-d2 to Induce and Stabilize α-Helical Structures

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) is a fluorinated alcohol known for its potent ability to induce and stabilize α-helical structures in peptides and proteins. By disrupting the hydrogen-bonding network of water and promoting intramolecular hydrogen bonds within the peptide backbone, HFIP creates an environment favorable for helix formation. The deuterated form, HFIP-d2, is employed in NMR studies to minimize solvent signals in ¹H spectra.

While the ¹⁹F NMR signal of HFIP-d2 is highly sensitive to its environment and can indicate interaction with a protein, a direct quantitative correlation between its chemical shift and specific secondary structures is not a standard method. Instead, the typical workflow involves using HFIP-d2 to induce a helical conformation, followed by confirmation of this structure using other NMR techniques that probe the protein's nuclei.

Experimental Workflow for HFIP-d2 Induced Structure Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis P_prep Prepare protein/peptide sample Mixing Mix protein and co-solvent to desired HFIP-d2 concentration P_prep->Mixing Solv_prep Prepare HFIP-d2/water co-solvent Solv_prep->Mixing NMR_acq Acquire 1D/2D NMR spectra (e.g., 1H, 15N-HSQC) Mixing->NMR_acq Processing Process and reference NMR data NMR_acq->Processing Assignment Assign backbone resonances Processing->Assignment SCS_analysis Perform Secondary Chemical Shift (SCS) analysis Assignment->SCS_analysis Structure_confirm Confirm α-helical structure SCS_analysis->Structure_confirm

Figure 1: Experimental workflow for HFIP-d2 induced protein secondary structure analysis.
Experimental Protocol: Induction of α-Helical Structure using HFIP-d2

This protocol outlines the general steps for using HFIP-d2 to induce and confirm an α-helical structure in a peptide or protein using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the lyophilized peptide or protein in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) to a final concentration of 0.5-2.0 mM.

    • Prepare a stock solution of 100% this compound (HFIP-d2).

    • Prepare a series of NMR samples with varying concentrations of HFIP-d2 (e.g., 10%, 20%, 30%, 50% v/v) by mixing the protein stock solution with the HFIP-d2 stock solution and the initial buffer. The final sample volume for a standard NMR tube is typically 500-600 µL. Add a small amount of D₂O (5-10%) for the spectrometer lock.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) ¹H NMR spectra for each HFIP-d2 concentration to observe general changes in spectral dispersion, indicative of folding.

    • For isotopically labeled proteins (¹⁵N or ¹⁵N/¹³C), acquire two-dimensional (2D) ¹H-¹⁵N HSQC spectra. These spectra provide a fingerprint of the protein's backbone amides.

    • Set the spectrometer temperature to a constant value (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the acquired NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Reference the chemical shifts to an internal or external standard.

    • For the 2D spectra, attempt to assign the backbone amide resonances.

    • Analyze the chemical shifts of the backbone nuclei (¹Hα, ¹³Cα, ¹³Cβ, ¹³CO, ¹⁵N) to determine the secondary structure. This is typically done through secondary chemical shift analysis (see Section 2). An increase in the population of α-helical structure will be evident from characteristic upfield shifts of ¹Hα and downfield shifts of ¹³Cα and ¹³CO resonances relative to their random coil values.

Section 2: Secondary Chemical Shift (SCS) Analysis - A Quantitative Alternative

Secondary chemical shift (SCS) analysis is a robust and widely used NMR method for identifying and quantifying protein secondary structure on a per-residue basis. It relies on the principle that the chemical shifts of backbone nuclei are sensitive to the local conformation. The secondary chemical shift (Δδ) is calculated by subtracting the random coil chemical shift (δ_random_coil) for a particular nucleus in a specific amino acid type from the experimentally observed chemical shift (δ_observed).

Δδ = δ_observed - δ_random_coil

Consistent positive or negative deviations from random coil values over a stretch of residues are indicative of specific secondary structures.

Quantitative Data: Representative Secondary Chemical Shifts

The following table summarizes the expected sign of secondary chemical shifts for different backbone nuclei in α-helical and β-sheet structures.

Nucleusα-Helix Secondary Shift (Δδ)β-Sheet Secondary Shift (Δδ)
¹HαNegative (Upfield)Positive (Downfield)
¹³CαPositive (Downfield)Negative (Upfield)
¹³CβNegative (Upfield)Positive (Downfield)
¹³COPositive (Downfield)Negative (Upfield)
¹⁵NNegative (Upfield)Positive (Downfield)

Note: These are general trends, and the magnitude of the shifts can vary.

Logical Relationship for SCS-Based Structure Determination

G cluster_0 Input Data cluster_1 Calculation cluster_2 Analysis & Output Observed_Shifts Observed Backbone Chemical Shifts (δ_observed) SCS_Calc Calculate Secondary Chemical Shifts (Δδ = δ_observed - δ_random_coil) Observed_Shifts->SCS_Calc Random_Coil Reference Random Coil Shifts (δ_random_coil) Random_Coil->SCS_Calc Pattern_Rec Identify patterns of consecutive positive/negative Δδ values SCS_Calc->Pattern_Rec Structure_Assign Assign Secondary Structure (α-Helix, β-Sheet, Coil) Pattern_Rec->Structure_Assign

Figure 2: Logical relationship for secondary structure determination using SCS analysis.
Experimental Protocol: Secondary Chemical Shift (SCS) Analysis

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N or ¹⁵N/¹³C isotopically labeled protein in a suitable aqueous buffer. The protein concentration should typically be between 0.1 and 1.0 mM.

  • NMR Data Acquisition:

    • Acquire a set of 2D and 3D NMR experiments to assign the backbone chemical shifts (¹H, ¹⁵N, ¹³Cα, ¹³Cβ, ¹³CO). Common experiments include:

      • 2D ¹H-¹⁵N HSQC

      • 3D HNCA

      • 3D HN(CO)CA

      • 3D HNCACB

      • 3D CBCA(CO)NH

      • 3D HNCO

  • Data Processing and Assignment:

    • Process the NMR spectra.

    • Perform sequential backbone resonance assignment to obtain the chemical shifts for each residue.

  • SCS Calculation and Analysis:

    • Obtain reference random coil chemical shift values for each amino acid type from established databases.

    • Calculate the secondary chemical shift (Δδ) for each assigned nucleus of every residue.

    • Plot the Δδ values as a function of the amino acid sequence.

    • Identify stretches of four or more consecutive residues with characteristic Δδ patterns to assign secondary structures. For example, a stretch of residues with positive Δδ(Cα) and negative Δδ(Hα) is indicative of an α-helix.

Comparison of Methods

FeatureHFIP-d2 Induction MethodSecondary Chemical Shift (SCS) Analysis
Primary Application Inducing and stabilizing α-helical structures in peptides or proteins that are otherwise unstructured.Determining the native secondary structure (α-helix, β-sheet, random coil) of a protein in a given condition.
Information Provided Primarily qualitative information about the propensity to form an α-helix.Quantitative, residue-specific secondary structure information.
Universality Mainly applicable for studying α-helical conformations.Applicable to all types of secondary structures.
Prerequisites The peptide/protein should have a propensity to form a helix in the presence of the co-solvent.Requires a well-folded protein for which backbone resonance assignment is feasible.
Data Interpretation Confirmation of structure relies on subsequent analysis, often SCS.Direct interpretation of secondary structure from calculated Δδ values.

Conclusion

The use of HFIP-d2 and secondary chemical shift analysis are complementary NMR-based approaches for studying protein secondary structure. HFIP-d2 serves as a valuable tool for inducing and investigating the α-helical folding potential of peptides and proteins. In contrast, secondary chemical shift analysis provides a detailed, quantitative, and residue-specific map of the existing secondary structural elements in a protein under a specific set of conditions. For a comprehensive understanding of a protein's structural landscape, researchers can leverage HFIP-d2 to explore conformational propensities and employ SCS analysis for a precise determination of the secondary structure in its native or near-native state.

Safety Operating Guide

Proper Disposal Procedures for 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and operational guidance for the proper disposal of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2). Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

Essential Safety and Hazard Information

This compound is a hazardous substance that requires careful handling at all times.[1]

  • Primary Hazards :

    • Causes severe skin burns and eye damage.[2][3][4]

    • Harmful if swallowed, inhaled, or in contact with skin.[2][4]

    • May cause respiratory irritation.[4]

    • Suspected of damaging fertility or the unborn child.[3]

    • May cause damage to organs, specifically the central nervous system, through prolonged or repeated exposure.[3]

  • Personal Protective Equipment (PPE) : Before handling, ensure the following PPE is worn:

    • Eye Protection : Chemical safety goggles and a face shield.[2]

    • Hand Protection : Suitable, chemical-resistant gloves tested according to EN 374.[3][5]

    • Body Protection : A protective lab coat or chemical-resistant suit and appropriate footwear.[2]

    • Respiratory Protection : Use only in a well-ventilated area, such as a fume hood.[4] For significant exposure risk, a self-contained breathing apparatus may be necessary.[2]

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound.

PropertyValue
Chemical Name This compound
Synonyms 1,1,1,3,3,3-Hexafluoroisopropanol-d2; HFIP-d2; (CF3)2CDOD
CAS Number 38701-74-5[4]
Molecular Formula C₃D₂F₆O
Molecular Weight 170.05 g/mol [6]
GHS Signal Word Danger[3][4]
GHS Hazard Pictograms GHS05 (Corrosion), GHS08 (Health Hazard)[3]
Hazard Statements H314: Causes severe skin burns and eye damage.[3] H332: Harmful if inhaled. H302: Harmful if swallowed. H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[3] H373: May cause damage to organs through prolonged or repeated exposure.[3]

Step-by-Step Disposal Protocol

This material and its container must be disposed of as hazardous waste.[3] Disposal must be conducted in accordance with all local, regional, and national regulations.[3]

Step 1: Waste Collection and Segregation

  • Designate a specific, sealed, and properly labeled waste container for HFIP-d2 and related contaminated materials. The container must be made of a material compatible with the chemical.

  • Label the container clearly as "Hazardous Waste: Halogenated Organic Compound, Corrosive" and include the full chemical name: "this compound".

  • Do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste, to ensure proper disposal routing.

Step 2: Handling Contaminated Materials

  • Any materials used to clean up spills of HFIP-d2, such as sand, vermiculite, or other inert absorbent materials, must be collected and placed into the designated hazardous waste container.[1][7]

  • Disposable PPE (gloves, etc.) that is contaminated with HFIP-d2 should also be disposed of in the same container.

Step 3: Storage of Waste Container

  • Keep the waste container tightly closed when not in use.[4]

  • Store the container in a designated, secure, and well-ventilated area, such as a satellite waste accumulation area within the laboratory.

  • The storage area should be cool, dry, and away from incompatible materials like strong oxidizing agents.[4]

  • Store in a locked-up location to prevent unauthorized access.[4][7]

Step 4: Arranging for Final Disposal

  • Disposal must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department or the waste contractor with the Safety Data Sheet (SDS) for the chemical.

  • The recommended final disposal method is through an industrial combustion plant or a high-temperature incinerator designed for hazardous chemicals.[3][4]

Step 5: Documentation

  • Maintain accurate records of the amount of HFIP-d2 waste generated and the date it was placed in the container.

  • Keep copies of all waste manifests and disposal records provided by the disposal company, as required by institutional and regulatory policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of HFIP-d2.

G start Start: HFIP-d2 Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Label as 'Hazardous Halogenated Organic') ppe->segregate container Step 3: Place in a Designated, Sealed, & Compatible Waste Container segregate->container storage Step 4: Store Container Securely (Cool, Dry, Ventilated, Locked Area) container->storage contact_ehs Step 5: Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Step 6: Dispose via Approved Facility (e.g., Industrial Combustion Plant) contact_ehs->disposal document Step 7: Document and Record (Maintain Waste Manifests) disposal->document

References

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